Product packaging for 3,6-Dibromoimidazo[1,2-a]pyridine(Cat. No.:CAS No. 1065074-14-7)

3,6-Dibromoimidazo[1,2-a]pyridine

Cat. No.: B1420409
CAS No.: 1065074-14-7
M. Wt: 275.93 g/mol
InChI Key: OREHQDRYMUUZGL-UHFFFAOYSA-N
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Description

3,6-Dibromoimidazo[1,2-a]pyridine is a high-value chemical intermediate designed for advanced research and development, particularly in the field of medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a priority pharmacophore in drug discovery, forming the core structure of several marketed drugs and bioactive molecules due to its wide range of biological activities . This specific dibromo-substituted derivative is a key synthetic building block. The halogen atoms at the 3 and 6 positions offer distinct reactive sites for further functionalization via cross-coupling reactions, such as the Suzuki reaction, enabling the rapid exploration of structure-activity relationships (SAR) . Researchers utilize this compound to create novel derivatives for investigating new therapeutic agents. Imidazo[1,2-a]pyridine-based compounds have demonstrated significant research potential in various areas, including as potent broad-spectrum antivirals and as inhibitors of cancer cell proliferation by targeting crucial pathways like AKT/mTOR, inducing cell cycle arrest and apoptosis . Furthermore, analogues in this chemical class are being explored for their anti-inflammatory properties and their ability to inhibit targets such as acetylcholinesterase (AChE) . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Br2N2 B1420409 3,6-Dibromoimidazo[1,2-a]pyridine CAS No. 1065074-14-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dibromoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREHQDRYMUUZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674717
Record name 3,6-Dibromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-14-7
Record name 3,6-Dibromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,6-Dibromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of 3,6-Dibromoimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous approved drugs. The introduction of bromine atoms at specific positions, such as C3 and C6, offers valuable handles for further chemical modifications and the exploration of structure-activity relationships (SAR).

This document moves beyond a simple recitation of protocols. It delves into the strategic considerations and mechanistic underpinnings of the synthetic pathway, reflecting the expertise and experience of a seasoned practitioner. The presented methodology is designed to be robust and reproducible, ensuring the trustworthiness of the experimental outcomes.

Strategic Approach: A Two-Step Synthesis

A direct, one-pot synthesis of this compound is not prominently described in the current literature. Therefore, a more strategic and reliable two-step approach is recommended. This methodology involves the initial synthesis of a 6-bromoimidazo[1,2-a]pyridine intermediate, followed by a regioselective bromination at the C3 position.

Synthesis_Strategy Start Starting Materials Step1 Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine Start->Step1 Intermediate 6-Bromoimidazo[1,2-a]pyridine Step1->Intermediate Step2 Step 2: Regioselective C3-Bromination Intermediate->Step2 Product This compound Step2->Product

Caption: A high-level overview of the two-step synthetic strategy for this compound.

Part 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine Intermediate

The initial and crucial step is the construction of the imidazo[1,2-a]pyridine core with a bromine substituent at the C6 position. A reliable method for this is the reaction of 2-amino-5-bromopyridine with a suitable two-carbon electrophile, such as chloroacetaldehyde.[1]

Reaction Mechanism

The synthesis proceeds via a classical condensation-cyclization pathway. The more nucleophilic pyridine ring nitrogen of 2-amino-5-bromopyridine initially attacks the aldehyde carbon of chloroacetaldehyde. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the newly formed iminium ion, leading to a dihydro-imidazo[1,2-a]pyridine intermediate. Subsequent dehydration under the reaction conditions yields the aromatic 6-bromoimidazo[1,2-a]pyridine.

Step1_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-amino-5-bromopyridine 2-amino-5-bromopyridine Iminium_ion Iminium Ion 2-amino-5-bromopyridine->Iminium_ion Condensation Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Iminium_ion Dihydro_intermediate Dihydro-imidazo[1,2-a]pyridine Iminium_ion->Dihydro_intermediate Intramolecular Cyclization 6-bromo-IP 6-Bromoimidazo[1,2-a]pyridine Dihydro_intermediate->6-bromo-IP Dehydration

Caption: Proposed reaction mechanism for the synthesis of 6-Bromoimidazo[1,2-a]pyridine.

Experimental Protocol

This protocol is adapted from a patented procedure and is designed for robust and scalable synthesis.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equivalents
2-Amino-5-bromopyridine172.9951.9 g (300 mmol)1.0
40% Chloroacetaldehyde (aq)78.5070.7 g (360 mmol)1.2
Sodium Bicarbonate (NaHCO₃)84.0130.2 g (360 mmol)1.2
Ethanol46.0767 g-
Ethyl Acetate88.11As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a 250 mL single-neck round-bottom flask, add 2-amino-5-bromopyridine (51.9 g, 300 mmol), 40% chloroacetaldehyde aqueous solution (70.7 g, 360 mmol), sodium bicarbonate (30.2 g, 360 mmol), and ethanol (66.9 g).

  • Stir the reaction mixture at 55 °C for 5 hours.

  • After the reaction is complete, remove the solvent by rotary evaporation.

  • To the residue, add 200 mL of water and 200 mL of ethyl acetate.

  • Separate the organic phase. Extract the aqueous phase with ethyl acetate (2 x 200 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase by rotary evaporation to obtain the crude product.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/n-hexane) to yield pure 6-bromoimidazo[1,2-a]pyridine.

Part 2: Regioselective C3-Bromination

The second step involves the selective bromination of the 6-bromoimidazo[1,2-a]pyridine intermediate at the C3 position. The imidazo[1,2-a]pyridine ring system is electron-rich, and the C3 position is particularly susceptible to electrophilic attack. The presence of the bromine atom at C6, a weakly deactivating group, is not expected to significantly hinder the electrophilic substitution at C3.

Causality Behind Experimental Choices

Several brominating agents can be employed for this transformation. N-Bromosuccinimide (NBS) is a common choice for mild bromination of electron-rich heterocycles. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature or with gentle heating. The use of a radical initiator is generally not required for the bromination of such activated systems.

An alternative and highly regioselective method involves the use of sodium bromite (NaBrO₂) in the presence of an acid, such as acetic acid, in a solvent like DMF. This system has been shown to be effective for the C3-bromination of various imidazo[1,2-a]pyridines.

For this guide, we will focus on the use of N-Bromosuccinimide due to its widespread availability and ease of handling.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (for 10 mmol scale)Molar Equivalents
6-Bromoimidazo[1,2-a]pyridine197.031.97 g (10 mmol)1.0
N-Bromosuccinimide (NBS)177.981.96 g (11 mmol)1.1
Acetonitrile41.0550 mL-

Procedure:

  • Dissolve 6-bromoimidazo[1,2-a]pyridine (1.97 g, 10 mmol) in acetonitrile (50 mL) in a round-bottom flask.

  • Add N-Bromosuccinimide (1.96 g, 11 mmol) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Validation and Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Characterization Data:

TechniqueExpected Observations
¹H NMR The spectrum should show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyridine core. The number of signals and their splitting patterns will be indicative of the substitution pattern. The proton at C5 will likely appear as a doublet, the proton at C7 as a doublet of doublets, and the proton at C8 as a doublet. The proton at C2 will appear as a singlet.
¹³C NMR The spectrum should display the correct number of carbon signals corresponding to the 3,6-dibromo-substituted imidazo[1,2-a]pyridine structure.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₇H₄Br₂N₂), which is approximately 275.87 g/mol . The isotopic pattern for two bromine atoms should be clearly visible.
Melting Point A sharp melting point range will indicate the purity of the final compound.

Conclusion

The two-step synthetic route outlined in this guide provides a reliable and well-documented pathway for the preparation of this compound. By understanding the underlying reaction mechanisms and the rationale behind the choice of reagents and conditions, researchers can confidently execute this synthesis and utilize the resulting compound for further derivatization and biological evaluation. The provided protocols are intended as a starting point, and optimization may be necessary depending on the specific laboratory conditions and desired scale.

References

3,6-Dibromoimidazo[1,2-a]pyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 3,6-Dibromoimidazo[1,2-a]pyridine

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This bicyclic heterocyclic system, containing a bridgehead nitrogen atom, is a key pharmacophore in drugs such as Zolpidem, Alpidem, and the PI3K inhibitor GSK2126458.[3][4] Its rigid structure and rich electronic properties make it an ideal framework for developing potent and selective therapeutic agents targeting a wide array of biological targets, including kinases, which are frequently dysregulated in cancer.[3][5][6]

Among the various derivatives of this scaffold, This compound (CAS No. 1065074-14-7) has emerged as a particularly valuable and versatile building block.[7][8] The presence of two bromine atoms at strategic positions offers medicinal chemists a powerful tool for directed and site-selective functionalization. The differential reactivity of the C3 and C6 positions allows for the sequential introduction of diverse molecular fragments, making it an indispensable intermediate in the synthesis of complex drug candidates, especially in the realm of kinase inhibitors.

This technical guide provides a comprehensive overview of the chemical properties of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical and spectroscopic characteristics, and its nuanced chemical reactivity, with a particular focus on the strategic, site-selective functionalization that makes this molecule so valuable.

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step sequence starting from 2-amino-5-bromopyridine. This approach leverages the well-established methodologies for both the initial cyclization to form the imidazo[1,2-a]pyridine core and the subsequent selective bromination at the electron-rich C3 position.

Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

The initial step involves the condensation of 2-amino-5-bromopyridine with a suitable two-carbon electrophile, typically chloroacetaldehyde, to form the bicyclic system. This reaction, a variation of the Tschitschibabin reaction, proceeds via initial N-alkylation of the pyridine ring nitrogen followed by an intramolecular cyclization and dehydration.

Synthesis_Step1 Start 2-Amino-5-bromopyridine Reaction1 Condensation/ Cyclization Start->Reaction1 Reagent1 Chloroacetaldehyde (aq) Reagent1->Reaction1 Solvent Ethanol, Reflux Solvent->Reaction1 Product1 6-Bromoimidazo[1,2-a]pyridine Reaction1->Product1

Caption: Workflow for the synthesis of 6-Bromoimidazo[1,2-a]pyridine.

Step 2: C3-Bromination of 6-Bromoimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine ring system is electron-rich, with the C3 position being particularly susceptible to electrophilic substitution. This inherent reactivity allows for the selective introduction of a second bromine atom at this position using a suitable brominating agent like N-Bromosuccinimide (NBS).

Synthesis_Step2 Start 6-Bromoimidazo[1,2-a]pyridine Reaction2 Electrophilic Bromination Start->Reaction2 Reagent2 N-Bromosuccinimide (NBS) Reagent2->Reaction2 Solvent2 Acetonitrile, RT Solvent2->Reaction2 Product2 This compound Reaction2->Product2 Suzuki_Coupling Dibromo This compound Intermediate 3-Bromo-6-aryl-imidazo[1,2-a]pyridine Dibromo->Intermediate Selective C6 Coupling Reagent_C6 Arylboronic Acid (1.1 eq) Pd(PPh₃)₄, Na₂CO₃ Reagent_C6->Dibromo FinalProduct 3-Aryl'-6-aryl-imidazo[1,2-a]pyridine Intermediate->FinalProduct C3 Coupling Reagent_C3 Aryl'boronic Acid (1.1 eq) Pd(dppf)Cl₂, K₃PO₄ Reagent_C3->Intermediate GSK2126458_Synthesis Start 3,6-Dibromoimidazo [1,2-a]pyridine Step1 Suzuki Coupling 1 (C6 Position) Start->Step1 Intermediate1 3-Bromo-6-(quinolinyl) -imidazo[1,2-a]pyridine Step1->Intermediate1 Step2 Buchwald-Hartwig Amination (C3 Position) Intermediate1->Step2 FinalCore GSK2126458 Core Structure Step2->FinalCore

References

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 3,6-Dibromoimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and unique electronic properties make it a versatile framework for designing molecules that interact with a wide range of biological targets. Compounds incorporating this moiety are found in numerous clinically significant drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem.[1][2] The precise placement of substituents on this scaffold is critical, as minor positional changes can drastically alter a compound's pharmacological profile, including its efficacy, selectivity, and metabolic stability.

Therefore, the unambiguous structural elucidation of novel imidazo[1,2-a]pyridine derivatives is a non-negotiable cornerstone of the drug discovery and development process. This guide provides a comprehensive, multi-technique approach to the structural verification of a specific, synthetically important derivative: This compound . We will detail the logic behind the application of mass spectrometry, nuclear magnetic resonance, infrared spectroscopy, and X-ray crystallography, presenting not just the "what" but the "why" behind each analytical step. This integrated workflow ensures a self-validating system for absolute structural confirmation.

The target molecule, this compound, has the molecular formula C₇H₄Br₂N₂ and a molecular weight of approximately 275.93 g/mol .[3]

Contextual Framework: A Plausible Synthetic Route

Understanding the synthetic origin of a molecule provides a logical hypothesis for its structure. A common and efficient method for constructing the imidazo[1,2-a]pyridine scaffold involves the condensation and cyclization of a 2-aminopyridine derivative with an α-halocarbonyl compound.[4] For the target molecule, a logical pathway begins with 2-amino-5-bromopyridine, which is then reacted with an appropriate C2 synthon, such as bromoacetaldehyde or, more commonly, through a direct bromination of a pre-formed 6-bromoimidazo[1,2-a]pyridine intermediate.[5]

The diagram below outlines a high-level synthetic strategy that logically leads to the proposed structure, providing the initial hypothesis to be tested by the analytical methods that follow.

G cluster_0 Synthesis of Precursor cluster_1 Final Bromination A 2-Amino-5-bromopyridine C 6-Bromoimidazo[1,2-a]pyridine A->C Condensation/ Cyclization B Chloroacetaldehyde B->C E This compound C->E Electrophilic Bromination at C3 D N-Bromosuccinimide (NBS) D->E

Caption: Logical Synthesis Pathway for this compound.

Part 1: Molecular Mass and Formula Verification via Mass Spectrometry

Causality: The first and most fundamental question in structure elucidation is "What is the molecular formula?" High-Resolution Mass Spectrometry (HRMS) provides this answer with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, we can determine the elemental composition, distinguishing between molecules with the same nominal mass. For a dibrominated compound, the isotopic pattern is a critical and definitive confirmation. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. A molecule containing two bromine atoms will therefore exhibit a characteristic isotopic cluster for the molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: The sample solution is infused into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min. ESI is chosen as a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the protonated molecular ion [M+H]⁺.

  • Data Acquisition: Mass spectra are acquired in positive ion mode. The analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) is calibrated to ensure high mass accuracy (< 5 ppm).

  • Analysis: The resulting spectrum is analyzed for the m/z of the [M+H]⁺ ion and the characteristic isotopic pattern.

Data Presentation: Expected HRMS Results
IonCalculated Exact Mass (Da)Observed Mass (Da)Δ (ppm)Isotopic Pattern (Relative Intensity)
[C₇H₅⁷⁹Br₂N₂]⁺274.8898Expected within 5 ppm~51% (Part of 1:2:1 cluster)
[C₇H₅⁷⁹Br⁸¹BrN₂]⁺276.8878Expected within 5 ppm~100% (Part of 1:2:1 cluster)
[C₇H₅⁸¹Br₂N₂]⁺278.8857Expected within 5 ppm~49% (Part of 1:2:1 cluster)

The observation of this precise mass and the iconic 1:2:1 isotopic signature provides unequivocal evidence for the molecular formula C₇H₄Br₂N₂.

Part 2: Unraveling the Connectivity with NMR Spectroscopy

Causality: While MS confirms the formula, Nuclear Magnetic Resonance (NMR) spectroscopy maps the atomic framework. It reveals the chemical environment of each proton and carbon atom and, crucially, how they are connected. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment.

¹H NMR Spectroscopy: Mapping the Protons

The structure has four aromatic protons in distinct chemical environments.

  • H-2: Located on the electron-rich imidazole ring, adjacent to a nitrogen atom. It is expected to be a singlet (no adjacent protons) and appear relatively downfield.

  • H-5: Situated on the pyridine ring, deshielded by the adjacent bridgehead nitrogen (N-4) and the C-6 bromine. It is expected to be the most downfield of the pyridine protons, appearing as a doublet due to coupling with H-7.

  • H-7: Coupled to both H-5 and H-8, it is expected to appear as a doublet of doublets (dd).

  • H-8: Coupled only to H-7, it should appear as a doublet.

¹³C NMR Spectroscopy: The Carbon Skeleton

The molecule possesses 7 unique carbon atoms. The signals are assigned based on known chemical shifts for the imidazo[1,2-a]pyridine scaffold and the electronic effects of the bromine substituents. Carbons directly attached to bromine (C-3 and C-6) will be significantly influenced.

2D NMR: The Definitive Connections
  • COSY (Correlation Spectroscopy): This experiment validates the proton-proton coupling network. It will show a clear cross-peak between H-7 and H-5, and between H-7 and H-8, confirming their spatial proximity on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to the carbon it is attached to, allowing for the definitive assignment of C-2, C-5, C-7, and C-8.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to confirming the overall structure. It reveals correlations between protons and carbons over 2-3 bonds. Crucial expected correlations include:

    • H-2 proton correlating to the C-3 (brominated) and C-8a (bridgehead) carbons.

    • H-5 proton correlating to the C-6 (brominated) and C-7 carbons.

    • H-8 proton correlating to C-6 and the C-8a bridgehead carbon.

This web of correlations confirms the placement of the bromine atoms and the fusion of the two rings.

G start Purified Sample H1 ¹H NMR (Proton Environments) start->H1 C13 ¹³C NMR (Carbon Skeleton) start->C13 COSY 2D COSY (H-H Connectivity) H1->COSY HSQC 2D HSQC (Direct C-H Bonds) H1->HSQC C13->HSQC structure Assigned Structure COSY->structure HMBC 2D HMBC (Long-Range C-H Bonds) HSQC->HMBC HMBC->structure

Caption: Integrated NMR Workflow for Structural Assignment.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments. Processing parameters should be optimized to resolve long-range couplings in the HMBC spectrum.

Data Presentation: Predicted NMR Assignments (in CDCl₃)
Position¹H δ (ppm), Multiplicity, J (Hz)¹³C δ (ppm)Key HMBC Correlations (from H)
2~7.6 (s)~112C-3, C-8a
3-~95-
5~8.1 (d, J ≈ 1.5 Hz)~125C-6, C-7, C-3a
6-~115-
7~7.2 (dd, J ≈ 9.0, 1.5 Hz)~128C-5, C-8, C-8a
8~7.5 (d, J ≈ 9.0 Hz)~118C-6, C-8a
8a-~144-

(Note: Exact chemical shifts are predictive and may vary based on solvent and concentration.)

Part 3: Functional Group Analysis via Infrared Spectroscopy

Causality: Infrared (IR) spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations. While not sufficient for isomer differentiation on its own, it serves as a crucial quality check to confirm the presence of the core aromatic heterocyclic system and the absence of precursor functional groups (e.g., N-H or C=O).

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal.

  • Data Acquisition: Pressure is applied to ensure good contact, and the spectrum is recorded.

  • Analysis: The spectrum is analyzed for characteristic absorption bands.

Data Presentation: Expected IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeSignificance
3150-3000Aromatic C-H StretchConfirms the presence of the aromatic rings.
1640-1450Aromatic C=C and C=N StretchCharacteristic of the fused imidazo[1,2-a]pyridine ring system.[6]
< 1000C-Br StretchIndicates the presence of carbon-bromine bonds, though often weak and in the complex fingerprint region.

Part 4: The Gold Standard: Unambiguous 3D Structure by X-ray Crystallography

Causality: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography provides the ultimate, irrefutable proof.[7] This technique determines the precise spatial arrangement of every atom in the crystal lattice, yielding a three-dimensional model of the molecule. It will definitively confirm the connectivity and, most importantly, the exact positions of the bromine atoms at C-3 and C-6.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/hexane).

  • Mounting and Data Collection: A suitable crystal is selected, mounted on a goniometer, and cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the atomic positions are determined (structure solution). These positions are then optimized to best fit the experimental data (structure refinement).

  • Validation: The final structural model is validated using metrics such as the R-factor, which indicates the goodness of fit between the calculated and observed diffraction data.

G A Purified Compound B Slow Evaporation/ Vapor Diffusion A->B C Single Crystal Growth B->C D Mount Crystal & Collect Diffraction Data C->D E Solve Electron Density Map D->E F Refine Atomic Positions E->F G Final 3D Structure (Bond Lengths, Angles) F->G

Caption: Workflow for Single-Crystal X-ray Crystallography.

The resulting crystallographic information file (CIF) provides a definitive 3D model, confirming bond lengths, bond angles, and the absolute connectivity of this compound.

Conclusion: A Self-Validating, Multi-Technique Approach

The structural elucidation of this compound is not achieved by a single technique but by a logical and integrated workflow. Each step serves to validate the others:

  • HRMS establishes the correct elemental formula.

  • NMR spectroscopy pieces together the atomic connectivity, consistent with that formula.

  • IR spectroscopy confirms the presence of the expected functional groups.

  • X-ray crystallography provides the final, unambiguous three-dimensional proof, validating the structure deduced from spectroscopy.

This rigorous, self-validating system ensures the highest level of scientific integrity, providing the trustworthy and authoritative structural data essential for advancing research and development in the fields of chemistry and drug discovery.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery of Imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Versatile Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to a variety of biological targets and exhibiting a wide spectrum of therapeutic activities. The imidazo[1,2-a]pyridine core is a quintessential example of such a scaffold. This bicyclic aromatic heterocycle, composed of a fused imidazole and pyridine ring, is the foundational structure for a multitude of clinically significant drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the gastroprotective drug Zolimidine.[1][2] Its unique electronic properties, rigid yet adaptable three-dimensional shape, and synthetic accessibility have made it a cornerstone in modern drug discovery. This in-depth guide provides a technical exploration of the origins of this remarkable scaffold, from its initial chemical synthesis to the early discoveries of its profound biological potential, offering researchers and drug development professionals a comprehensive understanding of its foundational chemistry and pharmacology.

The Foundational Synthesis: Tschitschibabin's Pioneering Cyclization

The story of the imidazo[1,2-a]pyridine scaffold begins in the early 20th century with the work of the renowned Russian chemist Aleksei Yevgen'evich Tschitschibabin (also spelled Chichibabin). While his name is most famously associated with the direct amination of pyridine rings, his explorations into pyridine chemistry led to the first documented synthesis of the imidazo[1,2-a]pyridine ring system in 1925.[3] This seminal work, published in Berichte der deutschen chemischen Gesellschaft, described a condensation reaction that would become the classical and most fundamental method for constructing this bicyclic heterocycle.[4]

The pioneering synthesis involved the reaction of a 2-aminopyridine with an α-haloaldehyde, specifically bromoacetaldehyde.[3] The initial experiments were conducted under harsh conditions, requiring heating the reactants in a sealed tube at temperatures ranging from 150 to 200 °C.[3] Despite the demanding conditions, this method successfully forged the fused imidazole ring onto the pyridine core, laying the groundwork for all subsequent synthetic explorations.

Causality in Experimental Design: The Logic of the Tschitschibabin Reaction

The choice of reactants was rooted in the fundamental principles of nucleophilicity and electrophilicity. 2-Aminopyridine possesses two nitrogen atoms with distinct nucleophilic characters. The exocyclic amino group is a potent nucleophile, but the endocyclic pyridine nitrogen is also capable of nucleophilic attack. The α-haloaldehyde, on the other hand, presents a reactive electrophilic center at the carbonyl carbon and a site for nucleophilic substitution at the carbon bearing the halogen.

The elegance of Tschitschibabin's design lies in the sequential reactivity of these centers. The initial and most favorable reaction is the SN2 attack of the more nucleophilic endocyclic pyridine nitrogen on the α-halocarbon, displacing the halide and forming a pyridinium salt intermediate. This crucial first step sets the stage for the subsequent intramolecular cyclization. The exocyclic amino group then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, which aromatizes the newly formed five-membered ring, yielding the stable imidazo[1,2-a]pyridine scaffold.

Detailed Reaction Mechanism

The mechanism of the Tschitschibabin synthesis of imidazo[1,2-a]pyridines can be delineated as a three-step process:

  • N-Alkylation: The reaction initiates with the nucleophilic attack of the pyridine ring nitrogen of 2-aminopyridine on the α-carbon of the haloacetaldehyde. This results in the formation of a 2-amino-N-(2-oxoethyl)pyridinium halide intermediate.

  • Intramolecular Cyclization: The exocyclic amino group of the pyridinium salt then performs an intramolecular nucleophilic addition to the carbonyl carbon of the aldehyde moiety. This forms a cyclic hemiaminal intermediate.

  • Dehydration and Aromatization: The hemiaminal intermediate readily undergoes dehydration (loss of a water molecule) to form the fully aromatic and thermodynamically stable imidazo[1,2-a]pyridine ring system.

Caption: Mechanism of the Tschitschibabin Imidazo[1,2-a]pyridine Synthesis.

Experimental Protocol: The Classical Tschitschibabin Synthesis

The following protocol is a representation of the original experimental approach described by Tschitschibabin. It is important to note that modern synthetic methods have significantly improved upon these conditions, offering milder reaction pathways and higher yields.

Objective: To synthesize the parent imidazo[1,2-a]pyridine scaffold.

Materials:

  • 2-Aminopyridine

  • Bromoacetaldehyde (or a suitable precursor/equivalent)

  • Sealed reaction tube (capable of withstanding high temperatures and pressures)

  • Heating apparatus (e.g., furnace or high-temperature oil bath)

  • Solvents for purification (e.g., ethanol, water)

  • Base for neutralization (e.g., sodium carbonate)

  • Apparatus for purification (e.g., distillation or recrystallization equipment)

Step-by-Step Methodology:

  • Reactant Preparation: Equimolar amounts of 2-aminopyridine and bromoacetaldehyde are carefully introduced into a heavy-walled glass sealed tube.

  • Sealing: The tube is securely sealed to prevent the evaporation of reactants and to contain the pressure generated at high temperatures.

  • Heating: The sealed tube is placed in a heating apparatus and the temperature is raised to between 150 °C and 200 °C. The reaction is maintained at this temperature for several hours.

  • Cooling and Opening: After the reaction period, the tube is allowed to cool completely to room temperature behind a safety shield. The tube is then carefully opened.

  • Work-up: The crude reaction mixture, typically a dark, viscous liquid or solid, is dissolved in water. The solution is then neutralized with a base, such as sodium carbonate, to quench any hydrobromic acid formed during the reaction.

  • Isolation and Purification: The crude imidazo[1,2-a]pyridine is extracted from the aqueous solution using a suitable organic solvent. The solvent is then removed under reduced pressure. The resulting product can be further purified by distillation or recrystallization from an appropriate solvent like ethanol.

ParameterTschitschibabin (1925) Conditions
Reactants 2-Aminopyridine, Bromoacetaldehyde
Temperature 150-200 °C
Apparatus Sealed tube
Yield Modest (as originally reported)
Notes Harsh conditions, pressure build-up

Table 1: Summary of Original Tschitschibabin Synthesis Conditions.

Early Glimmers of Biological Potential: The Dawn of a Pharmacophore

For several decades following its initial synthesis, the imidazo[1,2-a]pyridine scaffold remained largely a subject of academic chemical interest. However, in the mid to late 20th century, researchers began to uncover the diverse and potent biological activities harbored within this simple bicyclic system. These early discoveries were pivotal, transforming the scaffold from a chemical curiosity into a "drug prejudice" scaffold with immense therapeutic promise.[2]

Anthelmintic and Antifungal Properties: The First Therapeutic Niche

One of the earliest and most significant discoveries of the therapeutic potential of imidazo[1,2-a]pyridines was in the field of parasitology. A seminal 1972 paper by M. H. Fisher and A. Lusi from the Merck Sharp & Dohme Research Laboratories detailed the investigation of imidazo[1,2-a]pyridines as both anthelmintic and antifungal agents.[5][6] This research identified compounds with significant activity against parasitic nematodes, such as Trichostrongyloidea in sheep, and various fungi, including Aspergillus, Penicillium, and Rhizopus.[6] This work was instrumental in establishing the scaffold as a viable starting point for the development of anti-infective agents and spurred further investigation into its antiparasitic properties.[1][7]

Biological ActivityEarly Key FindingsRepresentative Organisms
Anthelmintic Potent activity against parasitic nematodes.[5][6]Trichostrongyloidea, Haemonchus contortus[6][7]
Antifungal Broad-spectrum activity against various fungi.[5][6]Aspergillus, Penicillium, Rhizopus[6]

Table 2: Early Reported Anti-infective Activities of Imidazo[1,2-a]pyridines.

Gastroprotective Effects: The Rise of Anti-Ulcer Agents

Another critical area where the imidazo[1,2-a]pyridine scaffold made an early impact was in the treatment of gastrointestinal disorders. The discovery of Zolimidine as a potent anti-ulcer agent marked a significant milestone.[8][9] Zolimidine demonstrated a "mucopoietic" effect, meaning it enhanced the production of protective gastric mucus.[8] This mechanism of action was distinct from the histamine H2-receptor antagonists that were prevalent at the time. Further research in the 1980s led to the development of other potent anti-ulcer imidazo[1,2-a]pyridines, such as SCH 28080, which exhibited both gastric antisecretory and cytoprotective properties, potentially through the inhibition of the H+/K+-ATPase enzyme.[10][11] These discoveries solidified the scaffold's reputation for versatility and its potential to yield drugs with novel mechanisms of action.

Discovery_Workflow A 1925: Tschitschibabin Synthesis Discovery of the Scaffold B Chemical Exploration & Analogue Synthesis A->B Foundation C Biological Screening Programs B->C Input D 1972: Discovery of Anthelmintic & Antifungal Activity (Fisher & Lusi) C->D E Discovery of Anti-Ulcer Properties (Zolimidine) C->E F Lead Optimization for Anti-Infective Agents D->F G Lead Optimization for Gastroprotective Agents E->G H Modern Drug Discovery (e.g., Zolpidem, Alpidem) F->H G->H

References

Spectroscopic Data for 3,6-Dibromoimidazo[1,2-a]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 3,6-Dibromoimidazo[1,2-a]pyridine, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide presents a detailed analysis based on predicted data derived from the spectroscopic characteristics of closely related analogs and foundational principles of spectroscopic techniques. The guide covers predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data, alongside a plausible synthetic protocol. The aim is to equip researchers with a robust understanding of the expected analytical signature of this compound, facilitating its identification, characterization, and utilization in research and development.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The substitution pattern on this bicyclic system plays a crucial role in modulating its pharmacological profile. This compound serves as a versatile building block, offering two reactive sites for further functionalization, making it a valuable precursor in medicinal chemistry and materials science.

A thorough understanding of the spectroscopic characteristics of this intermediate is paramount for reaction monitoring, quality control, and structural confirmation of its derivatives. This guide provides an in-depth analysis of the predicted spectroscopic data for this compound, offering a valuable resource for scientists working with this compound.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound, with the IUPAC name this compound and molecular formula C₇H₄Br₂N₂, is presented below. The numbering of the heterocyclic system is crucial for the assignment of NMR signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. These predictions are based on established substituent effects on the imidazo[1,2-a]pyridine core and data from related bromo-substituted analogs.[1]

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three remaining protons on the bicyclic system. The chemical shifts are influenced by the electron-withdrawing and anisotropic effects of the bromine atoms and the nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-27.8 - 8.0s-The proton at C-2 is a singlet as it has no adjacent protons. Its chemical shift is influenced by the adjacent nitrogen atom and the bromine at C-3.
H-57.4 - 7.6dJ5,7 ≈ 1.5-2.0The proton at C-5 is expected to be a doublet due to meta-coupling with H-7. It is deshielded by the adjacent nitrogen and the bromine at C-6.
H-77.2 - 7.4dJ5,7 ≈ 1.5-2.0The proton at C-7 is also a doublet due to meta-coupling with H-5. It is generally the most upfield of the pyridine ring protons.

Causality behind Experimental Choices in NMR: The choice of solvent can influence the chemical shifts. Deuterated chloroform (CDCl₃) is a common choice for neutral organic molecules. For compounds with basic nitrogen atoms, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which may lead to slight variations in the observed chemical shifts. The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution of coupling patterns.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show seven distinct signals for the seven carbon atoms of the imidazo[1,2-a]pyridine core. The chemical shifts are significantly affected by the electronegativity of the attached atoms (N, Br).

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2120 - 125This carbon is adjacent to a nitrogen and a bromine-substituted carbon, leading to a downfield shift.
C-395 - 105The direct attachment of a bromine atom causes a significant upfield shift due to the "heavy atom effect," while also being influenced by the adjacent nitrogen.
C-5125 - 130Aromatic carbon in the pyridine ring, deshielded by the adjacent nitrogen.
C-6110 - 115The carbon bearing the second bromine atom will be significantly shielded.
C-7115 - 120Aromatic carbon in the pyridine ring.
C-8128 - 132Aromatic carbon in the pyridine ring.
C-8a140 - 145Bridgehead carbon adjacent to two nitrogen atoms, resulting in a significant downfield shift.

Self-Validating System in NMR: The combination of ¹H and ¹³C NMR data provides a self-validating system. For instance, the number of signals in each spectrum should correspond to the number of non-equivalent protons and carbons in the molecule. Furthermore, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) can be used to directly correlate each proton with its attached carbon, confirming the assignments made from the 1D spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

For this compound (C₇H₄Br₂N₂), the mass spectrum under electron ionization (EI) is expected to exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[2]

Table 3: Predicted Key Ions in the Mass Spectrum

m/zIonRelative Intensity PatternInterpretation
274, 276, 278[M]⁺~1:2:1Molecular ion peak cluster, characteristic of a dibrominated compound.
195, 197[M - Br]⁺~1:1Fragment resulting from the loss of one bromine atom.
116[M - 2Br]⁺-Fragment resulting from the loss of both bromine atoms.
89[C₆H₃N]⁺-Further fragmentation of the core structure.

Causality behind Fragmentation: The fragmentation of aromatic halogenated compounds in EI-MS typically involves the initial loss of a halogen atom.[3] The stability of the imidazo[1,2-a]pyridine ring system suggests that the molecular ion will be relatively abundant. Subsequent fragmentation will likely involve the loss of the second bromine atom and fragmentation of the heterocyclic core. The characteristic isotopic pattern of bromine-containing fragments serves as a definitive diagnostic tool.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C/C=N bonds, as well as the C-Br bonds.[4][5]

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
3100 - 3000Aromatic C-H stretchingMedium to Weak
1640 - 1580C=C and C=N stretching (ring vibrations)Strong
1550 - 1450C=C and C=N stretching (ring vibrations)Strong
850 - 750C-H out-of-plane bendingStrong
700 - 500C-Br stretchingStrong to Medium

Authoritative Grounding in IR Spectroscopy: The interpretation of IR spectra for aromatic heterocycles is well-established.[6][7] The C-H stretching vibrations above 3000 cm⁻¹ are characteristic of aromatic protons. The complex pattern of bands in the 1640-1450 cm⁻¹ region is typical for the stretching vibrations of the aromatic rings. The strong absorptions in the fingerprint region (below 1000 cm⁻¹) due to C-H out-of-plane bending and C-Br stretching provide further confirmation of the structure.

Plausible Synthetic Protocol

Proposed Synthetic Route

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Reaction cluster_4 Final Product A 2-Amino-5-bromopyridine C Condensation/ Cyclization A->C B Bromoacetaldehyde B->C D 6-Bromoimidazo[1,2-a]pyridine C->D E Bromination D->E F This compound E->F

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine [8]

  • To a solution of 2-amino-5-bromopyridine in a suitable solvent (e.g., ethanol or DMF), add an equimolar amount of bromoacetaldehyde (often used as its diethyl acetal, which is hydrolyzed in situ under acidic conditions).

  • Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-bromoimidazo[1,2-a]pyridine.

Step 2: Bromination of 6-Bromoimidazo[1,2-a]pyridine

  • Dissolve 6-bromoimidazo[1,2-a]pyridine in a suitable solvent (e.g., acetic acid or a chlorinated solvent like dichloromethane).

  • Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise at room temperature. The C-3 position of the imidazo[1,2-a]pyridine ring is highly activated towards electrophilic substitution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, this compound, by recrystallization or column chromatography.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, this document offers a valuable resource for the identification and characterization of this important synthetic intermediate. The outlined synthetic protocol, based on established methodologies, provides a practical starting point for its preparation in the laboratory. As with any predictive data, experimental verification is the ultimate standard, and it is hoped that this guide will facilitate and encourage such empirical studies.

References

An In-depth Technical Guide to the Initial Reactivity Studies of 3,6-Dibromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous marketed drugs and clinical candidates.[1][2] Its prevalence is due to its versatile biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] The 3,6-dibromoimidazo[1,2-a]pyridine derivative represents a particularly valuable building block, offering two distinct and differentially reactive handles for the strategic introduction of molecular complexity. This guide provides a comprehensive technical overview of the initial reactivity studies of this scaffold, focusing on the foundational palladium-catalyzed cross-coupling reactions that are crucial for its elaboration in drug discovery programs. We will delve into the synthesis of the core, the principles of regioselective functionalization, and provide detailed, actionable protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle that has garnered significant attention in the pharmaceutical industry. Its rigid structure and ability to present substituents in a well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets.[2] Marketed drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Saripidem (an anxiolytic) all feature this privileged core, highlighting its clinical significance.[1]

The introduction of bromine atoms at the 3- and 6-positions provides synthetic chemists with powerful tools for diversification. These positions exhibit different electronic and steric environments, allowing for selective and sequential functionalization. Understanding and controlling the reactivity at these sites is paramount for the efficient construction of diverse chemical libraries for biological screening.

Synthesis of the this compound Core

The synthesis of the this compound core is typically achieved through a two-step process starting from a commercially available aminopyridine.

Synthesis of 6-Bromoimidazo[1,2-a]pyridine

The initial step involves the construction of the imidazo[1,2-a]pyridine ring system. A common and efficient method is the condensation of 2-amino-5-bromopyridine with a suitable two-carbon electrophile, such as chloroacetaldehyde.

Caption: General scheme for the synthesis of 6-bromoimidazo[1,2-a]pyridine.

Experimental Protocol: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

  • To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as ethanol or water, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq).[2]

  • Add a mild base, such as sodium bicarbonate (1.2 eq), to the mixture.

  • Heat the reaction mixture at a temperature between 25-50°C for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure 6-bromoimidazo[1,2-a]pyridine.

Bromination at the C-3 Position

The second step is the selective bromination of the electron-rich C-3 position of the imidazo[1,2-a]pyridine ring. This is typically achieved using an electrophilic bromine source.

Caption: Bromination of 6-bromoimidazo[1,2-a]pyridine to yield the 3,6-dibromo derivative.

Experimental Protocol: Synthesis of this compound

  • Dissolve 6-bromoimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction mixture to stir at room temperature for several hours, monitoring for completion by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent like dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Regioselective Reactivity of the Dibromo Core

The two bromine atoms on the this compound scaffold exhibit distinct reactivity profiles, which can be exploited for selective functionalization. The C-Br bond at the 3-position is generally more reactive in palladium-catalyzed cross-coupling reactions due to the electronic nature of the imidazole ring. This difference in reactivity is the key to performing sequential, site-selective modifications.

Caption: Logical relationship of reactivity at the C-3 and C-6 positions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound. By carefully selecting the reaction conditions, including the catalyst, ligand, and base, chemists can achieve high yields and excellent regioselectivity.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the dibromo scaffold and various aryl or vinyl boronic acids or esters.[4] This reaction is fundamental for constructing biaryl structures, which are common motifs in bioactive molecules.

General Reaction Scheme:

Caption: Selective Suzuki-Miyaura coupling at the C-3 position.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source is required to initiate the catalytic cycle. Pd(PPh₃)₄ is a common choice as it is a pre-formed, active catalyst. Alternatively, a Pd(II) precursor like Pd(OAc)₂ can be used in combination with a phosphine ligand, which is then reduced in situ to the active Pd(0) species.

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos or SPhos can promote the oxidative addition step, which is often rate-limiting, especially for less reactive aryl bromides.

  • Base: A base is necessary to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed. The choice of base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-3 Position

  • To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq).

  • Heat the reaction mixture to 80-100°C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3-aryl-6-bromoimidazo[1,2-a]pyridine derivative.

Data Summary Table: Suzuki-Miyaura Coupling Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O901275-90
2Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)Toluene/H₂O100880-95
3Pd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2)DME/H₂O851670-88
Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional groups for further transformations or for their role in modulating biological activity.[5] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

General Reaction Scheme:

Caption: Selective Sonogashira coupling at the C-3 position.

Causality Behind Experimental Choices:

  • Palladium Catalyst: As with the Suzuki coupling, a Pd(0) species is the active catalyst. Pd(PPh₃)₂Cl₂ is a common and effective pre-catalyst.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required to deprotonate the terminal alkyne. The base also serves as a solvent in some cases.

  • Solvent: Anhydrous, deoxygenated solvents like THF or DMF are typically used to prevent side reactions and catalyst deactivation.

Caption: General workflow for the Sonogashira coupling reaction.

Experimental Protocol: Selective Sonogashira Coupling at the C-3 Position

  • To a Schlenk flask, add this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq) and copper(I) iodide (0.01-0.03 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous, deoxygenated solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2.0-3.0 eq).

  • Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature to 60°C for 2-12 hours, monitoring for completion.

  • Once the reaction is complete, cool to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite, washing with the same solvent.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 3-alkynyl-6-bromoimidazo[1,2-a]pyridine.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a functional group prevalent in pharmaceuticals.[6] This reaction allows for the coupling of the dibromo scaffold with a wide range of primary and secondary amines.

General Reaction Scheme:

Caption: Selective Buchwald-Hartwig amination at the C-6 position.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium pre-catalyst and ligand is crucial and highly dependent on the nature of the amine. For less hindered amines, catalysts like Pd₂(dba)₃ with ligands such as BINAP can be effective.[7] For more sterically demanding amines or less reactive aryl bromides, more advanced biarylphosphine ligands like XPhos or RuPhos are often necessary to achieve good yields.

  • Base: A strong, non-nucleophilic base is typically required for the deprotonation of the amine and to facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be used.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are essential to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-6 Position

Note: While the C-3 position is generally more reactive, selective amination at the C-6 position can be achieved, particularly if the C-3 position is already functionalized or by careful choice of reaction conditions that favor reaction at the less hindered pyridine ring.

  • To a Schlenk flask, add the 3-substituted-6-bromoimidazo[1,2-a]pyridine (1.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), and the phosphine ligand (e.g., Xantphos, 0.02-0.10 eq).

  • Add the base (e.g., NaOtBu, 1.2-1.5 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, deoxygenated solvent (e.g., toluene).

  • Add the amine (1.1-1.5 eq) to the reaction mixture.

  • Heat the reaction to 80-110°C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 6-amino-3-substituted-imidazo[1,2-a]pyridine.

Sequential Functionalization

The differential reactivity of the C-3 and C-6 positions allows for a sequential functionalization strategy, enabling the synthesis of unsymmetrically disubstituted imidazo[1,2-a]pyridines. A typical approach would involve an initial cross-coupling reaction at the more reactive C-3 position, followed by a second, distinct cross-coupling reaction at the C-6 position.

Caption: A representative sequential functionalization workflow.

Conclusion and Future Outlook

This compound is a highly valuable and versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The initial reactivity studies outlined in this guide demonstrate that the C-3 and C-6 positions can be selectively functionalized using a variety of palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-3 position provides a reliable handle for initial diversification, while the C-6 position can be subsequently modified to generate a wide array of disubstituted derivatives.

Future research in this area will likely focus on the development of even more selective and efficient catalytic systems, as well as the exploration of other types of transformations at these positions, such as C-H activation/functionalization. The ability to precisely and efficiently decorate the imidazo[1,2-a]pyridine core will undoubtedly continue to fuel the discovery of new and improved drug candidates.

References

Solubility Profile of 3,6-Dibromoimidazo[1,2-a]pyridine: A Technical Guide to Theoretical Prediction and Experimental Determination

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

3,6-Dibromoimidazo[1,2-a]pyridine is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and screening protocols. This guide provides a comprehensive framework for researchers, beginning with a theoretical analysis of the molecule's structural attributes to predict its solubility behavior. It then details a robust, self-validating experimental protocol based on the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for the precise determination of thermodynamic solubility. This document is structured to impart not just methodology, but the underlying scientific rationale, ensuring that researchers can generate accurate, reliable, and reproducible solubility data.

The Critical Role of Solubility in Drug Discovery

In the pipeline of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior from the laboratory bench to its clinical application.[1] Poor solubility can hinder synthetic workups, complicate purification, and, most critically, lead to poor bioavailability, which can terminate the progression of an otherwise promising drug candidate. For a key building block like this compound, characterizing its solubility profile is not a preliminary step but a foundational requirement for its rational application in creating new chemical entities.

Predicting Solubility: A Structure-Based Approach

While precise solubility must be determined empirically, a reasoned prediction based on molecular structure and solvent properties is the starting point for experimental design. The widely applied principle of "Like dissolves like" serves as our primary guide.[2]

2.1. Structural Analysis of this compound

The molecule's structure presents a duality of characteristics:

  • Polar Features : The imidazo[1,2-a]pyridine core contains nitrogen atoms, which are electronegative and capable of hydrogen bonding, imparting polarity. The lone pair of electrons on the pyridine nitrogen atom, in particular, can act as a hydrogen bond acceptor.

  • Nonpolar Features : The fused aromatic ring system and the two heavy bromine atoms contribute to the molecule's lipophilicity and reduce its affinity for highly polar solvents like water.

This mixed character suggests that this compound will exhibit its highest solubility in solvents that can effectively accommodate both polar and nonpolar regions. Polar aprotic solvents are therefore hypothesized to be excellent candidates.

2.2. Solvent Properties and Solubility Prediction

The choice of solvent is critical. Key physical properties such as the dielectric constant and polarity index provide a quantitative measure of a solvent's polarity and its ability to solvate solutes.[1][3]

Table 1: Properties of Common Organic Solvents and Predicted Solubility for this compound

SolventTypePolarity IndexDielectric Constant (20°C)Predicted SolubilityRationale
HexaneNonpolar0.11.88Very LowLacks the polarity to interact with the heterocyclic core.
TolueneNonpolar2.42.38LowAromatic nature may offer some π-π stacking, but polarity is insufficient.
Dichloromethane (DCM)Polar Aprotic3.19.08ModerateModerate polarity can solvate the molecule to some extent.
Tetrahydrofuran (THF)Polar Aprotic4.07.6GoodGood balance of polarity and nonpolar character.
AcetonePolar Aprotic5.120.7GoodHigh polarity and dipole moment are favorable.
Methanol (MeOH)Polar Protic5.132.7ModerateCan act as a hydrogen bond donor/acceptor but its strong H-bond network may be less favorable for solvating the large, nonpolar regions of the solute compared to aprotic solvents.
Ethanol (EtOH)Polar Protic4.324.5ModerateSimilar to methanol, but slightly less polar.
N,N-Dimethylformamide (DMF)Polar Aprotic6.436.7HighHigh dielectric constant and strong dipole moment make it an excellent solvent for polar molecules.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.246.7HighThe most polar aprotic solvent in this list, highly effective at dissolving a wide range of organic compounds.

Experimental Protocol: Thermodynamic Solubility Determination

The following protocol describes the Equilibrium Shake-Flask Method , the benchmark for determining thermodynamic solubility.[4][5][6] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

3.1. Causality and Core Principles

  • Thermodynamic Equilibrium : The goal is to allow the system of solid solute and solvent to reach a state where the rate of dissolution equals the rate of precipitation. This ensures the measured solubility is a true physical constant under the specified conditions, not a kinetic artifact.[7]

  • Temperature Control : Solubility is highly temperature-dependent. Precise temperature control (e.g., using a calibrated incubator shaker) is essential for reproducibility.[6]

  • Purity : The purity of both the solute (this compound) and the solvents is critical for accurate measurements.

3.2. Step-by-Step Methodology

  • Preparation : Add an excess amount of solid this compound to a series of glass vials. "Excess" is key; a visible amount of undissolved solid must remain at the end of the experiment. A starting point is ~10 mg of solid per 1 mL of solvent.

  • Solvent Addition : Accurately pipette 1.0 mL of each selected organic solvent into its respective vial containing the solid.

  • Equilibration : Tightly cap the vials. Place them in an incubator shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a minimum of 24 hours. For compounds with slow dissolution kinetics, 48 or 72 hours may be necessary to ensure equilibrium is reached.[6][7]

  • Phase Separation : After equilibration, remove the vials and let them stand undisturbed at the experimental temperature for at least 1 hour to allow the excess solid to settle.

  • Sample Collection : Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe fitted with a 0.22 µm chemical-resistant (e.g., PTFE) filter. This step is critical to remove all undissolved microparticles.

  • Dilution : Immediately dilute the filtered aliquot with a known volume of a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration into the linear range of the analytical method. Record the dilution factor accurately.

  • Analysis : Quantify the concentration of the diluted sample using a validated analytical method, such as the HPLC-UV protocol described in Section 4.

3.3. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling A Weigh excess solid (this compound) B Add precise volume of organic solvent A->B C Incubate with shaking (e.g., 24-48h at 25°C) B->C D Settle excess solid C->D E Filter supernatant (0.22 µm PTFE filter) D->E F Dilute aliquot accurately E->F G Quantitative Analysis (HPLC-UV) F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a highly specific and accurate method for determining the concentration of the dissolved compound.

4.1. Step-by-Step Methodology for Calibration

  • Stock Solution Preparation : Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to create a primary stock solution of known concentration (e.g., 1 mg/mL).

  • Standard Series Preparation : Perform a series of serial dilutions from the stock solution to prepare at least five calibration standards of decreasing concentration. The range of these standards should bracket the expected concentration of your diluted experimental samples.

  • HPLC Analysis : Inject each standard onto the HPLC system and record the peak area from the UV detector at the wavelength of maximum absorbance (λ-max) for the compound.

  • Calibration Curve Construction : Plot the peak area (y-axis) versus the known concentration of each standard (x-axis). Perform a linear regression on the data. The resulting equation (y = mx + c) and the coefficient of determination (R²) are the outputs of the calibration. An R² value > 0.995 is typically required.

4.2. Analysis of Experimental Samples

  • Injection : Inject the diluted, filtered sample from the shake-flask experiment (Section 3.2, Step 6) into the HPLC system under the same conditions used for the standards.

  • Peak Area Determination : Record the peak area for this compound.

  • Concentration Calculation : Use the calibration curve equation to calculate the concentration of the diluted sample.

    • Concentration_diluted = (Peak_Area - y_intercept) / slope

  • Original Solubility Calculation : Multiply the calculated diluted concentration by the dilution factor to determine the final solubility in the original solvent.

    • Solubility (mg/mL) = Concentration_diluted * Dilution_Factor

Ensuring Trustworthiness: A Self-Validating Protocol

To ensure the integrity of the generated data, the analytical method must be validated. The principles outlined by the International Conference on Harmonisation (ICH) guidelines provide a framework for this process.[8][9][10][11][12]

  • Specificity : Demonstrate that the HPLC method can detect the analyte peak without interference from impurities or other components. This is typically done by analyzing a blank (solvent) and a placebo (if in a formulation).

  • Linearity : Confirmed by the generation of the calibration curve. The R² value is the primary metric.

  • Accuracy : The closeness of the measured value to the true value. It can be assessed by spiking a blank solution with a known concentration of the analyte and calculating the percent recovery.

  • Precision : The degree of scatter between a series of measurements. It is assessed at two levels:

    • Repeatability: The precision of multiple injections of the same sample in a short time.

    • Intermediate Precision: The precision of results from the same method on different days or with different analysts. Precision is typically expressed as the relative standard deviation (%RSD).

G cluster_exp Experimental Measurement cluster_val Analytical Method Validation (ICH Q2) Exp Shake-Flask Solubility Assay Spec Specificity Exp->Spec Lin Linearity & Range Exp->Lin Acc Accuracy Exp->Acc Prec Precision Exp->Prec Result Trustworthy & Reliable Data Exp->Result

Caption: Relationship between Experiment and Method Validation.

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear, concise table.

Table 2: Experimental Solubility Data for this compound at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
e.g., DMSORecord your valueCalculate your value
e.g., DMFRecord your valueCalculate your value
e.g., MethanolRecord your valueCalculate your value
e.g., THFRecord your valueCalculate your value
e.g., DichloromethaneRecord your valueCalculate your value
e.g., HexaneRecord your valueCalculate your value
Molecular Weight of this compound: 276.95 g/mol

Interpreting these values is context-dependent. In early drug discovery, a solubility of >100 µg/mL in aqueous buffers is often desired. For organic synthesis, higher solubility (in the mg/mL range) is needed for efficient reactions and purifications. This table will provide the critical data needed to make informed decisions for downstream applications.

References

Methodological & Application

The Versatile Virtuoso: 3,6-Dibromoimidazo[1,2-a]pyridine as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif, forming the structural basis of numerous compounds with significant pharmacological and material science applications.[1][2] Its unique electronic properties and rigid bicyclic framework have made it a cornerstone in the development of novel therapeutics, including anticancer, anti-inflammatory, and antiviral agents.[3][4] The strategic introduction of functional groups onto this scaffold is paramount for modulating biological activity and fine-tuning physicochemical properties. Among the various decorated imidazo[1,2-a]pyridines, 3,6-dibromoimidazo[1,2-a]pyridine has emerged as a particularly powerful and versatile building block, offering two distinct and addressable points for synthetic elaboration.[5] This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions, providing researchers with the foundational knowledge and practical protocols to leverage this remarkable scaffold in their synthetic endeavors.

Synthesis of the Core: Preparing this compound

The journey into the diverse chemistry of 3,6-disubstituted imidazo[1,2-a]pyridines begins with the efficient synthesis of the dibrominated starting material. A common and effective method involves a two-step sequence starting from the commercially available 2-amino-5-bromopyridine.

Protocol 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

A widely used method for the initial cyclization involves the reaction of 2-amino-5-bromopyridine with a suitable C2 synthon, such as chloroacetaldehyde.[6]

Reaction Scheme: (Image of the reaction of 2-amino-5-bromopyridine with chloroacetaldehyde to form 6-bromoimidazo[1,2-a]pyridine)

Step-by-Step Procedure:

  • To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as ethanol or water, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq).[6]

  • The reaction mixture is heated at a temperature ranging from 25 to 50 °C for 2 to 24 hours.[6]

  • Upon completion, as monitored by Thin Layer Chromatography (TLC), the reaction mixture is concentrated under reduced pressure.

  • The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 6-bromoimidazo[1,2-a]pyridine.

  • Purification by recrystallization or column chromatography affords the pure product.

Protocol 2: Bromination at the C3 Position

The subsequent regioselective bromination at the C3 position is a crucial step to furnish the desired this compound. This electrophilic substitution is directed to the electron-rich C3 position of the imidazo[1,2-a]pyridine ring system.

Reaction Scheme: (Image of the bromination of 6-bromoimidazo[1,2-a]pyridine to form this compound)

Step-by-Step Procedure:

  • Dissolve 6-bromoimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Add a brominating agent, such as N-bromosuccinimide (NBS) (1.0-1.2 eq), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction is quenched with a reducing agent solution (e.g., aqueous sodium thiosulfate).

  • The mixture is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to provide pure this compound.

The Power of Palladium: Cross-Coupling Reactions of this compound

The true synthetic prowess of this compound is unlocked through palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromine atoms at the C3 and C6 positions allows for selective and sequential functionalization, paving the way for the creation of a vast array of complex molecules. Generally, the C3-Br bond is more reactive towards oxidative addition to palladium(0) than the C6-Br bond, a phenomenon attributed to the electronic properties of the imidazo[1,2-a]pyridine ring system. This differential reactivity is the cornerstone of its utility as a building block.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[7][8][9] In the context of this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents.

Capitalizing on the higher reactivity of the C3-Br bond, a selective mono-Suzuki coupling can be achieved, leaving the C6-Br intact for subsequent transformations.

Workflow for Regioselective Suzuki Coupling:

G A This compound C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) A->C B Arylboronic Acid (1 eq) B->C D Selective Coupling at C3 C->D Milder Conditions E 3-Aryl-6-bromoimidazo[1,2-a]pyridine D->E

Caption: Regioselective Suzuki coupling at the C3 position.

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related bromopyridines and may require optimization for specific substrates.[10]

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%)A common and effective catalyst for Suzuki couplings.
Ligand Triphenylphosphine (in catalyst)Stabilizes the palladium center and facilitates the catalytic cycle.
Base K₂CO₃ or Cs₂CO₃ (2-3 eq)Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/WaterA common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate while minimizing side reactions.
Reaction Time 4-12 hMonitored by TLC or LC-MS for completion.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.0-1.2 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-aryl-6-bromoimidazo[1,2-a]pyridine.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a powerful method for the formation of C(sp)-C(sp²) bonds, enabling the introduction of alkynyl groups onto the imidazo[1,2-a]pyridine scaffold.[11] Similar to the Suzuki coupling, regioselective Sonogashira coupling at the C3 position is achievable.

This protocol is based on general procedures for Sonogashira couplings of bromo-heterocycles.[12]

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A standard catalyst for Sonogashira reactions.
Copper Co-catalyst CuI (1-3 mol%)Facilitates the formation of the copper acetylide, which then transmetalates to palladium.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Acts as both a base and a solvent in many cases.
Solvent THF or DMFAnhydrous and deoxygenated solvents are crucial.
Temperature Room Temperature to 60 °CMilder conditions are often sufficient for the more reactive C3-Br bond.
Reaction Time 2-8 hMonitored by TLC or LC-MS.

Step-by-Step Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and the copper(I) iodide.

  • Add the anhydrous, deoxygenated solvent, followed by the terminal alkyne (1.1-1.5 eq) and the amine base.

  • Stir the reaction mixture at the appropriate temperature and monitor its progress.

  • Once complete, the reaction mixture is typically filtered to remove the amine hydrohalide salt, and the filtrate is concentrated.

  • The residue is purified by column chromatography to yield the 3-alkynyl-6-bromoimidazo[1,2-a]pyridine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[13][14] This reaction allows for the introduction of a wide variety of primary and secondary amines at either the C3 or C6 position of the imidazo[1,2-a]pyridine core.

General Workflow for Buchwald-Hartwig Amination:

G sub This compound or Mono-substituted Intermediate reagents Pd Precatalyst (e.g., Pd2(dba)3) Phosphine Ligand (e.g., Xantphos) Base (e.g., NaOtBu) sub->reagents amine Primary or Secondary Amine amine->reagents product Aminated Imidazo[1,2-a]pyridine Derivative reagents->product Heat

Caption: General workflow for Buchwald-Hartwig amination.

This protocol is adapted from established procedures for the amination of bromopyridines and may require optimization.[15]

ParameterConditionRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%)Common and effective palladium sources.
Ligand Xantphos, BINAP, or other bulky phosphine ligands (2-6 mol%)Bulky, electron-rich ligands are crucial for promoting oxidative addition and reductive elimination.
Base NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 eq)A strong, non-nucleophilic base is typically required.
Solvent Toluene, Dioxane, or THFAnhydrous and deoxygenated conditions are essential.
Temperature 80-110 °CHigher temperatures are often needed for C-N bond formation.
Reaction Time 12-24 hMonitored by TLC or LC-MS.

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.

  • Add the this compound (or a mono-substituted intermediate) (1.0 eq) and the amine (1.1-1.5 eq).

  • Add the anhydrous, deoxygenated solvent.

  • Seal the tube and heat the reaction mixture with vigorous stirring for the specified time.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Sequential Cross-Coupling: A Gateway to Molecular Diversity

The true elegance of using this compound as a building block lies in the ability to perform sequential cross-coupling reactions. By first selectively functionalizing the more reactive C3 position under milder conditions, the C6-bromo substituent is preserved for a second, distinct cross-coupling reaction. This powerful strategy allows for the synthesis of unsymmetrically 3,6-disubstituted imidazo[1,2-a]pyridines, which are often challenging to prepare by other means.

Illustrative Sequential Cross-Coupling Strategy:

Caption: Sequential functionalization of this compound.

This sequential approach has been instrumental in the synthesis of complex molecules, including potent kinase inhibitors. For example, in the development of novel CLK1 inhibitors, a class of enzymes implicated in various diseases, derivatives of 3,6-disubstituted-imidazo[1,2-a]pyridine have shown remarkable potency.[3][16] The synthesis of these inhibitors often relies on the precise, stepwise introduction of different substituents at the C3 and C6 positions, a feat made possible by the differential reactivity of the dibromo precursor.

Applications in Drug Discovery: A Scaffold for Innovation

The derivatives of 3,6-disubstituted imidazo[1,2-a]pyridines are of significant interest to the pharmaceutical industry. The ability to rapidly generate a library of diverse analogues through the cross-coupling strategies outlined above is invaluable for structure-activity relationship (SAR) studies. This scaffold has been successfully employed in the development of inhibitors for a range of protein kinases, including CLK1, which are key targets in oncology and other therapeutic areas.[3][17][18] The strategic placement of different functional groups at the C3 and C6 positions allows for the fine-tuning of binding affinity, selectivity, and pharmacokinetic properties, ultimately leading to the identification of promising drug candidates.

Conclusion

This compound is a powerful and versatile building block that provides a gateway to a rich and diverse chemical space. Its differential reactivity, coupled with the robustness and predictability of modern palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for organic and medicinal chemists. The ability to perform selective and sequential functionalizations at the C3 and C6 positions allows for the rational design and synthesis of complex molecules with tailored properties. As the demand for novel and effective therapeutics continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery and development.

References

Application Notes & Protocols: Regioselective Suzuki-Miyaura Cross-Coupling of 3,6-Dibromoimidazo[1,2-a]pyridine for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and Their Functionalization

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and drug development, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Its rigid, bicyclic framework is present in marketed drugs such as Zolpidem (a hypnotic agent), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis), underscoring its therapeutic relevance. The strategic functionalization of this core allows for the precise tuning of physicochemical properties and pharmacological activity, making it a high-value target for novel therapeutic design.

Among the various methods for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester building blocks.[1][2] This makes it an indispensable tool for the late-stage diversification of heterocyclic scaffolds. This guide provides an in-depth technical overview and detailed protocols for the regioselective Suzuki-Miyaura coupling of 3,6-dibromoimidazo[1,2-a]pyridine, a versatile starting material for the synthesis of diversely substituted libraries of potential drug candidates.

Understanding Regioselectivity: The Electronic Landscape of the Imidazo[1,2-a]pyridine Core

The successful stepwise functionalization of a di-halogenated substrate hinges on the differential reactivity of the two halogen atoms. In the case of this compound, the bromine atom at the C3 position is significantly more susceptible to oxidative addition by a Palladium(0) catalyst than the bromine at the C6 position. This regioselectivity is a direct consequence of the electronic properties of the heterocyclic ring system.

The C3 position is part of the electron-rich imidazole ring, yet it is inherently more electron-deficient compared to the C6 position on the pyridine ring. This is due to the influence of the adjacent bridgehead nitrogen atom and the overall electronic distribution within the fused bicyclic system. The rate-determining step in the Suzuki-Miyaura catalytic cycle is typically the oxidative addition of the aryl halide to the Pd(0) complex.[3][4] Electron-withdrawing groups on the aryl halide facilitate this step by lowering the electron density at the carbon-halogen bond, making it more susceptible to cleavage. Consequently, the more electron-deficient C3-Br bond undergoes oxidative addition more readily than the C6-Br bond, allowing for selective mono-functionalization at this site under controlled conditions.

Experimental Protocols

PART 1: Selective Mono-Arylation at the C3 Position

This protocol details the selective Suzuki-Miyaura coupling at the C3 position of this compound, yielding the 3-aryl-6-bromoimidazo[1,2-a]pyridine intermediate. The key to selectivity is the use of mild reaction conditions and a stoichiometric control of the boronic acid reagent.

Reaction Scheme:

Caption: Selective Suzuki-Miyaura mono-arylation at the C3 position.

Materials & Reagents:

ReagentM.W.Amount (mmol)Equivalents
This compound276.931.01.0
Arylboronic AcidVaries1.11.1
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.560.050.05
Sodium Carbonate (Na₂CO₃)105.992.02.0
1,2-Dimethoxyethane (DME)90.1210 mL-
Water (degassed)18.022 mL-

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 277 mg) and the desired arylboronic acid (1.1 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • The flask is sealed with a rubber septum, and the atmosphere is replaced with argon or nitrogen by evacuating and backfilling three times.

  • Add 1,2-dimethoxyethane (DME, 10 mL) via syringe.

  • In a separate vial, dissolve sodium carbonate (2.0 mmol, 212 mg) in degassed water (2 mL) and add this solution to the reaction mixture via syringe.

  • The reaction mixture is stirred and heated to 80 °C in an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-aryl-6-bromoimidazo[1,2-a]pyridine.

Expert Insights:

  • Catalyst Choice: Pd(PPh₃)₄ is a reliable catalyst for this transformation. Alternatively, a combination of Pd(OAc)₂ with a phosphine ligand like PPh₃ can be used.[5]

  • Base and Solvent: A biphasic solvent system like DME/water or dioxane/water is often crucial for the Suzuki-Miyaura reaction, as it helps to dissolve both the organic starting materials and the inorganic base. Sodium carbonate is a moderately strong base that is effective for this selective coupling. For less reactive boronic acids, a stronger base like potassium phosphate (K₃PO₄) may be beneficial.

  • Stoichiometry: Using a slight excess (1.1 equivalents) of the boronic acid ensures complete consumption of the starting material at the more reactive C3 position while minimizing the formation of the di-substituted product.

PART 2: Second Arylation at the C6 Position

This protocol describes the subsequent Suzuki-Miyaura coupling at the less reactive C6 position of the 3-aryl-6-bromoimidazo[1,2-a]pyridine intermediate. More forcing conditions are generally required to achieve high yields.

Reaction Scheme:

Caption: Second Suzuki-Miyaura arylation at the C6 position.

Materials & Reagents:

ReagentM.W.Amount (mmol)Equivalents
3-Aryl-6-bromoimidazo[1,2-a]pyridineVaries1.01.0
Arylboronic Acid (R')Varies1.51.5
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]731.730.050.05
Potassium Carbonate (K₂CO₃)138.212.52.5
1,4-Dioxane88.1110 mL-
Water (degassed)18.022 mL-

Step-by-Step Protocol:

  • To a microwave vial or a flame-dried Schlenk flask, add 3-aryl-6-bromoimidazo[1,2-a]pyridine (1.0 mmol) and the second arylboronic acid (1.5 mmol).

  • Add PdCl₂(dppf) (0.05 mmol, 37 mg) and potassium carbonate (2.5 mmol, 345 mg).

  • If using a Schlenk flask, seal and replace the atmosphere with an inert gas as described in Part 1.

  • Add 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Conventional Heating: Stir and heat the mixture to 100 °C. Microwave Irradiation: Heat the sealed vial in a microwave reactor to 120-150 °C for 15-45 minutes.[5]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up the reaction as described in Part 1 (cooling, dilution with ethyl acetate, washing, drying, and concentration).

  • Purify the crude product by column chromatography on silica gel to afford the pure 3,6-diarylimidazo[1,2-a]pyridine.

Expert Insights:

  • More Robust Catalyst: The C6-Br bond is less reactive, necessitating a more robust catalytic system. PdCl₂(dppf) is an excellent choice as the dppf ligand is both electron-rich and has a large bite angle, which promotes the challenging oxidative addition and subsequent reductive elimination steps.

  • Elevated Temperature/Microwave: Higher temperatures are typically required to drive the reaction to completion. Microwave irradiation is highly effective in shortening reaction times and improving yields for less reactive substrates.[5]

  • Excess Boronic Acid: A larger excess of the boronic acid (1.5 equivalents or more) is used to ensure the reaction goes to completion.

Workflow for Sequential Suzuki-Miyaura Coupling

The following diagram illustrates the decision-making process and workflow for the sequential functionalization of this compound.

Suzuki_Workflow start Start: this compound step1 Step 1: Mono-Arylation (C3) start->step1 conditions1 Conditions: - Arylboronic Acid (1.1 eq) - Pd(PPh₃)₄ - Na₂CO₃ - DME/H₂O, 80°C step1->conditions1 purify1 Purification (Column Chromatography) conditions1->purify1 product1 Intermediate: 3-Aryl-6-bromoimidazo[1,2-a]pyridine step2 Step 2: Second Arylation (C6) product1->step2 conditions2 Conditions: - Arylboronic Acid (R') (1.5 eq) - PdCl₂(dppf) - K₂CO₃ - Dioxane/H₂O, 100-150°C (or MW) step2->conditions2 purify2 Purification (Column Chromatography) conditions2->purify2 product2 Final Product: 3,6-Diarylimidazo[1,2-a]pyridine purify1->product1 purify2->product2

Caption: Decision and experimental workflow for sequential coupling.

Conclusion and Outlook

The protocols outlined provide a robust and reliable methodology for the selective, stepwise functionalization of this compound via the Suzuki-Miyaura cross-coupling reaction. By understanding the inherent electronic differences between the C3 and C6 positions, researchers can strategically introduce diverse aryl and heteroaryl moieties, rapidly generating libraries of novel compounds. This approach is highly valuable for structure-activity relationship (SAR) studies in drug discovery programs, enabling the exploration of chemical space around the privileged imidazo[1,2-a]pyridine core. The mild conditions and broad substrate scope of the Suzuki-Miyaura reaction further enhance the utility of this strategy for creating complex, drug-like molecules.

References

Application Notes and Protocols for the Synthesis of PI3Kα Inhibitors Utilizing 3,6-Dibromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the PI3Kα Signaling Pathway in Oncology

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[1][4][5] The PI3K family is divided into three classes, with Class I being the most implicated in cancer.[4] Specifically, the p110α isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, such as breast, lung, and colorectal cancers.[4][6] These mutations lead to the constitutive activation of the PI3K pathway, promoting oncogenesis and tumor progression.[1][6] Consequently, the development of potent and selective PI3Kα inhibitors is a major focus in oncology drug discovery.[7][8]

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry due to its wide range of biological activities, including anticancer properties.[9][10][11] This heterocyclic system serves as a versatile core for the design of various kinase inhibitors, including those targeting PI3Kα.[12][13][14] Its rigid, planar structure allows for specific interactions with the ATP-binding pocket of kinases, while the substituent positions offer opportunities for modulating potency, selectivity, and pharmacokinetic properties. This document provides a detailed guide for researchers on the utilization of a key starting material, 3,6-Dibromoimidazo[1,2-a]pyridine , in the synthesis of novel PI3Kα inhibitors.

The PI3Kα Signaling Cascade: A Rationale for Targeted Inhibition

The PI3Kα pathway is activated by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). Upon activation, PI3Kα phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits proteins containing a pleckstrin homology (PH) domain, such as AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2). Activated AKT then phosphorylates a plethora of downstream substrates, leading to the regulation of cell survival, proliferation, and growth. A key negative regulator of this pathway is the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2. Loss-of-function mutations in PTEN are another common mechanism for PI3K pathway hyperactivation in cancer.

PI3K_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα RTK->PI3Ka Activates PIP3 PIP3 PI3Ka->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->AKT Activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream Activates mTORC2 mTORC2 mTORC2->AKT Activates Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3Ka Inhibits

Figure 1: Simplified PI3Kα signaling pathway and the point of intervention for imidazo[1,2-a]pyridine-based inhibitors.

Synthetic Strategy: Leveraging this compound

The 3,6-dibromo substitution pattern on the imidazo[1,2-a]pyridine core offers a strategic advantage for building molecular complexity through sequential, site-selective cross-coupling reactions. The bromine atom at the 3-position is generally more reactive towards certain transformations compared to the one at the 6-position, allowing for a stepwise introduction of different functionalities. This enables the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

A general and effective synthetic approach involves an initial Suzuki or Buchwald-Hartwig coupling at the 6-position, followed by a subsequent functionalization at the 3-position. This strategy allows for the introduction of a key pharmacophore that can interact with the hinge region of the PI3Kα kinase domain at the 6-position, while the substituent at the 3-position can be modified to enhance potency, selectivity, and physicochemical properties.

Synthesis_Workflow Start This compound Step1 Suzuki Coupling (Position 6) Start->Step1 Intermediate1 6-Aryl-3-bromo- imidazo[1,2-a]pyridine Step1->Intermediate1 Step2 Second Cross-Coupling or Functionalization (Position 3) Intermediate1->Step2 Final PI3Kα Inhibitor Step2->Final

Figure 3: Workflow for the biological evaluation of synthesized PI3Kα inhibitors.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of novel PI3Kα inhibitors. The distinct reactivity of the two bromine atoms allows for a controlled and stepwise introduction of various functionalities, facilitating the exploration of the chemical space around this privileged scaffold. The protocols outlined in this application note provide a robust framework for the synthesis and biological evaluation of new chemical entities targeting the PI3Kα pathway.

Future work in this area will likely focus on the development of inhibitors with improved isoform selectivity to minimize off-target effects and enhance the therapeutic window. [7]Additionally, the design of inhibitors that can overcome known resistance mutations in PIK3CA is an important avenue of research. The combination of rational drug design, efficient synthetic strategies utilizing key intermediates like this compound, and comprehensive biological evaluation will be crucial in advancing the next generation of PI3Kα-targeted cancer therapies.

References

Application Notes and Protocols for the Functionalization of Imidazo[1,2-a]pyridines: A Guide for Medicinal Chemists and Synthetic Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically significant drugs such as Zolpidem, Alpidem, and Minodronic acid.[1][2] Its prevalence in pharmaceuticals stems from its privileged structural nature, offering a versatile template for designing molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and anxiolytic properties.[1][3] This guide provides an in-depth exploration of the experimental procedures for the functionalization of this vital heterocycle, with a focus on practical, field-proven protocols and the underlying chemical principles that govern them.

Understanding the Reactivity: Regioselectivity in Functionalization

The imidazo[1,2-a]pyridine ring system exhibits distinct electronic properties that dictate its reactivity towards electrophilic and radical species. The C3 position is the most electron-rich and sterically accessible site, making it the primary target for a vast majority of functionalization reactions.[4][5] This inherent nucleophilicity of the C3 carbon is a key consideration in designing synthetic strategies. While functionalization at other positions like C2, C5, C6, C7, and C8 is possible, it often requires specific strategies such as directed C-H activation or the use of pre-functionalized starting materials.[6][7]

Core Functionalization Strategies and Protocols

This section details key, reliable methods for introducing diverse functional groups onto the imidazo[1,2-a]pyridine core. The protocols are presented to be self-validating, with explanations for critical steps and choices of reagents.

Direct C3-Arylation via Palladium Catalysis

Direct C-H arylation is a powerful, atom-economical method for forging C-C bonds. Palladium catalysis has been extensively employed for the C3-arylation of imidazo[1,2-a]pyridines with a broad range of aryl halides and sulfonates.[8][9]

Causality Behind Experimental Choices:

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and effective palladium precursor. The choice of phosphine ligand is crucial for catalytic efficiency. Bulky, electron-rich phosphines like SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) are often employed to promote the crucial C-H activation and reductive elimination steps of the catalytic cycle.[8]

  • Base: A base is required to facilitate the deprotonation of the imidazo[1,2-a]pyridine at the C3 position, a key step in the catalytic cycle. Carbonates like potassium carbonate (K₂CO₃) are frequently used.[8]

  • Solvent: A high-boiling point, polar aprotic solvent like tert-butanol (t-BuOH) is often chosen to ensure the solubility of the reagents and to allow the reaction to be conducted at elevated temperatures, which is typically required for C-H activation.[8]

Experimental Workflow for C3-Arylation:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Load Schlenk tube with Pd(OAc)₂, SPhos, aryl tosylate, and K₂CO₃ prep2 Evacuate and flush with nitrogen prep1->prep2 prep3 Add imidazo[1,2-a]pyridine and t-BuOH prep2->prep3 react Heat in preheated oil bath (120 °C) for 18 h prep3->react workup1 Cool to room temperature react->workup1 workup2 Dilute with ethyl acetate workup1->workup2 workup3 Wash with water and brine workup2->workup3 workup4 Dry over Na₂SO₄ workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 workup6 Purify by column chromatography workup5->workup6

Caption: Workflow for Palladium-Catalyzed C3-Arylation.

Detailed Protocol: Palladium-Catalyzed Direct C3-Arylation with Aryl Tosylates [8]

  • Reaction Setup: In a Schlenk tube equipped with a Teflon-coated magnetic stir bar, add palladium(II) acetate (2.0 mol%), SPhos (8.0 mol%), the desired aryl tosylate (0.5 mmol), and potassium carbonate (1.5 mmol).

  • The tube is then evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.

  • Add the imidazo[1,2-a]pyridine substrate (1.0 mmol) and tert-butanol (1.0 mL) via syringe.

  • Reaction: Place the sealed Schlenk tube into a preheated oil bath at 120 °C and stir for 18 hours.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the C3-arylated imidazo[1,2-a]pyridine.

Catalyst SystemAryl SourceBaseSolventTemp (°C)Typical YieldsReference
Pd(OAc)₂ / SPhosAryl TosylatesK₂CO₃t-BuOH120Good to Excellent[8]
Pd(OAc)₂ (ligand-free)Aryl BromidesKOAcDMAc140Moderate to High[9]
CuI / 1,10-phenanthrolineAryl IodidesCs₂CO₃DMF110Good[10]
Regioselective C3-Halogenation

Halogenated imidazo[1,2-a]pyridines are crucial intermediates, serving as versatile handles for further functionalization through cross-coupling reactions. Transition-metal-free methods offer a cost-effective and environmentally benign approach to their synthesis.[11][12]

Causality Behind Experimental Choices:

  • Halogen Source: Sodium chlorite (NaClO₂) and sodium bromite (NaBrO₂) are used as mild and effective sources for chlorine and bromine, respectively.[11] These reagents are safer and easier to handle than gaseous halogens.

  • Acidic Additive: Acetic acid (AcOH) is employed to activate the halogenating agent, likely by protonation, which facilitates the electrophilic halogenation of the electron-rich C3 position.[11]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is a suitable medium for this transformation, ensuring the solubility of the reagents.[11]

Proposed Mechanism for C3-Halogenation:

G cluster_activation Activation cluster_electrophilic_attack Electrophilic Attack cluster_deprotonation Deprotonation act1 NaClO₂ + AcOH act2 Formation of active chlorinating species act1->act2 ea1 Imidazo[1,2-a]pyridine attacks active species act2->ea1 ea2 Formation of sigma complex ea1->ea2 deprot Loss of proton from C3 ea2->deprot product 3-chloro-imidazo[1,2-a]pyridine deprot->product

Caption: Proposed Mechanism for C3-Chlorination.

Detailed Protocol: Transition-Metal-Free C3-Bromination [11]

  • Reaction Setup: To a solution of the imidazo[1,2-a]pyridine substrate (1.0 mmol) in DMF (3 mL) in a round-bottom flask, add sodium bromite (1.2 mmol) and acetic acid (2.0 mmol).

  • Reaction: Stir the reaction mixture at 60 °C for 10 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude residue by column chromatography on silica gel to yield the 3-bromo-imidazo[1,2-a]pyridine.

Halogen SourceAdditiveSolventTemp (°C)Typical YieldsReference
NaClO₂AcOHToluene6064-85%[11]
NaBrO₂AcOHDMF6070-88%[11]
Suzuki Cross-Coupling of Halo-Imidazo[1,2-a]pyridines

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[13] 3-Halo-imidazo[1,2-a]pyridines are excellent substrates for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl groups.[14]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) source is essential for the catalytic cycle. This is often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or by using a pre-formed Pd(0) complex like Pd(PPh₃)₄.

  • Boronic Acid/Ester: These are the organoboron coupling partners. They are generally stable, commercially available, and have low toxicity.[13]

  • Base: A base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[13] Aqueous solutions of bases like sodium carbonate (Na₂CO₃) are commonly used.

  • Solvent System: Often a biphasic system of an organic solvent (e.g., toluene, dioxane) and water is used to dissolve both the organic-soluble and water-soluble components of the reaction.

Detailed Protocol: Microwave-Assisted Suzuki Coupling [14]

  • Reaction Setup: In a microwave reactor tube, combine the 3-bromo-imidazo[1,2-a]pyridine (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv).

  • Add a suitable solvent system, such as a mixture of dioxane and water.

  • Reaction: Seal the tube and place it in a microwave reactor. Heat the reaction mixture under microwave irradiation to a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 15-30 minutes).

  • Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 3-aryl-imidazo[1,2-a]pyridine.

Palladium SourceBoron ReagentBaseSolventConditionsTypical YieldsReference
Pd(PPh₃)₄Arylboronic acidNa₂CO₃Dioxane/H₂OMicrowave, 150°CGood to Excellent[14]
Pd(OAc)₂ / SPhosArylboronic acidK₃PO₄Toluene/H₂OConventional, 100°CHigh[8]
Emerging Frontiers: Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for C-H functionalization, often proceeding under mild, room temperature conditions.[1][15] This approach utilizes a photocatalyst that, upon absorbing visible light, can engage in single-electron transfer (SET) processes to generate reactive radical intermediates.[16]

Causality Behind Experimental Choices:

  • Photocatalyst: Organic dyes like Eosin Y or Rose Bengal, and iridium or ruthenium complexes are commonly used.[1][17] Their role is to absorb light and initiate the radical reaction cascade.

  • Light Source: Blue LEDs are typically employed as they provide a high-intensity, specific wavelength of light to excite the photocatalyst.

  • Reaction Conditions: These reactions are often performed at room temperature in common organic solvents, making them highly attractive from a green chemistry perspective.

Conceptual Workflow for Photoredox-Catalyzed Functionalization:

G cluster_initiation Initiation cluster_radical_generation Radical Generation cluster_propagation Propagation init1 Photocatalyst + Visible Light init2 Excited State Photocatalyst* init1->init2 rg1 Photocatalyst* + Substrate Precursor init2->rg1 rg2 Single Electron Transfer (SET) rg1->rg2 rg3 Reactive Radical Species rg2->rg3 prop1 Radical + Imidazo[1,2-a]pyridine rg3->prop1 prop2 Radical Adduct prop1->prop2 prop3 Oxidation & Deprotonation prop2->prop3 product Functionalized Product prop3->product

Caption: Conceptual Workflow for Photoredox Catalysis.

Detailed Protocol: Visible-Light-Induced C3-Thiocyanation [17]

  • Reaction Setup: In a vial, dissolve the imidazo[1,2-a]pyridine substrate (0.2 mmol), ammonium thiocyanate (NH₄SCN, 0.4 mmol), and Eosin Y (1 mol%) in acetonitrile (2 mL).

  • Reaction: Stir the mixture under an air atmosphere at room temperature while irradiating with a blue LED lamp for the specified time (typically several hours), monitoring by TLC.

  • Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the 3-thiocyanato-imidazo[1,2-a]pyridine.

A gram-scale synthesis of this conversion has been successfully performed, yielding the target product in 89% yield, demonstrating the scalability of this photoredox protocol.[17]

Conclusion

The functionalization of imidazo[1,2-a]pyridines is a rich and evolving field, driven by the quest for new therapeutic agents. The protocols outlined in this guide represent robust and versatile methods for accessing a wide range of derivatives. By understanding the underlying principles of reactivity and the rationale behind the experimental conditions, researchers can effectively leverage these techniques to advance their drug discovery and development programs. The continued exploration of novel catalytic systems, particularly in the realm of sustainable chemistry, promises to further expand the synthetic toolbox for modifying this invaluable heterocyclic scaffold.

References

The Ascendancy of Green Chemistry: Metal-Free Pathways to Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs such as the hypnotic agent zolpidem and the anxiolytic alpidem.[1][2] Traditionally, the synthesis of these vital heterocycles has often relied on transition-metal catalysts. While effective, these methods can present challenges related to cost, catalyst toxicity, and contamination of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to modern, metal-free synthetic strategies for imidazo[1,2-a]pyridine derivatives. We will explore the mechanistic underpinnings of these greener alternatives, provide detailed, field-proven protocols, and present comparative data to empower researchers in drug discovery and development to adopt more sustainable and efficient synthetic routes.

Introduction: The Rationale for Metal-Free Synthesis

The shift towards environmentally benign chemical processes is not merely an academic exercise but a critical necessity in modern pharmaceutical development. Metal-free synthesis of imidazo[1,2-a]pyridines offers tangible advantages that align with the principles of green chemistry and the practical demands of drug manufacturing:

  • Reduced Toxicity: Eliminating residual metal catalysts from the final product is a significant regulatory and safety hurdle. Metal-free routes inherently bypass this issue, simplifying purification and mitigating toxicity concerns.

  • Cost-Effectiveness: Precious metal catalysts (e.g., Palladium, Copper) are expensive. Alternatives like iodine, organocatalysts, or even catalyst-free conditions can dramatically reduce the cost of synthesis, a crucial factor for scalable drug production.[3]

  • Environmental Impact: Avoiding heavy metals reduces hazardous waste generation and the overall environmental footprint of the synthetic process.

  • Simplified Purification: Chromatographic removal of metal catalysts can be complex and solvent-intensive. Metal-free reactions often lead to cleaner reaction profiles and simpler work-up procedures.

This guide will focus on several robust metal-free strategies, including classical condensations under modern conditions, multicomponent reactions (MCRs), and iodine-catalyzed transformations.

Mechanistic Insights: The "Why" Behind the Synthesis

Understanding the reaction mechanism is paramount for troubleshooting, optimization, and adapting a protocol to new substrates. The formation of the imidazo[1,2-a]pyridine ring, in a metal-free context, typically proceeds through a sequence of nucleophilic attack, cyclization, and aromatization.

The Classical Annulation: 2-Aminopyridines and α-Halocarbonyls

This is one of the most fundamental and widely used methods.[1][4] The reaction proceeds via a two-step sequence:

  • Initial SN2 Alkylation: The more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide and forming an N-phenacylpyridinium salt intermediate.

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon. The subsequent dehydration of the resulting hemiaminal intermediate yields the aromatic imidazo[1,2-a]pyridine ring.

While traditionally performed in high-boiling solvents, modern variations utilize microwave irradiation or green solvents to improve efficiency and environmental credentials.[5][6]

Iodine-Catalyzed Multicomponent Reactions (MCRs)

Molecular iodine has emerged as a powerful, inexpensive, and environmentally benign catalyst for a variety of organic transformations.[3] In the context of imidazo[1,2-a]pyridine synthesis, it frequently enables one-pot, three-component reactions involving a 2-aminopyridine, a ketone, and a third component, or an aldehyde and an isocyanide.[7][8]

The plausible mechanism for an iodine-catalyzed reaction between a 2-aminopyridine, an aldehyde, and an isocyanide (a variation of the Groebke–Blackburn–Bienaymé reaction) is illustrated below. Iodine acts as a Lewis acid to activate the carbonyl group of the aldehyde, facilitating the formation of an imine with 2-aminopyridine. This is followed by a [4+1] cycloaddition with the isocyanide.

GBB_Mechanism Plausible Mechanism for Iodine-Catalyzed GBB Reaction cluster_0 Step 1: Imine Formation cluster_1 Step 2: Nitrilium Ion Formation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Aromatization A 2-Aminopyridine C Activated Aldehyde A->C B Aldehyde (R-CHO) B->C Activation I2 Iodine (I₂) I2->C D Schiff Base / Imine C->D Condensation (-H₂O) E Isocyanide (R'-NC) F Nitrilium Ion Intermediate D->F E->F G Cyclized Intermediate F->G 5-exo-dig Cyclization H Imidazo[1,2-a]pyridine Product G->H Tautomerization & Proton Transfer

Figure 1: Iodine-catalyzed Groebke-Blackburn-Bienaymé reaction pathway.

Comparative Data of Metal-Free Methodologies

The choice of synthetic route often involves a trade-off between yield, reaction time, and substrate scope. The following table summarizes representative data from various metal-free protocols to aid in this selection process.

Reaction Type Reactants Catalyst / Conditions Time Yield (%) Reference
Catalyst-Free Annulation2-Aminopyridine, α-BromoacetophenoneDMF, rt, K₂CO₃2-4 h~90%[1][4]
Microwave-Assisted2-Aminopyridine, α-BromoacetophenoneH₂O-IPA (1:1), MW (120 °C)10-15 min90-98%[6]
Iodine-Catalyzed MCR2-Aminopyridine, Aldehyde, IsocyanideI₂ (10 mol%), EtOH, rt3-5 h85-95%[8]
Iodine-Catalyzed MCR2-Aminopyridine, Acetophenone, DimedoneI₂ (10 mol%), H₂O, Ultrasound25-40 min88-96%[3]
Organocatalysis2-Aminopyridine, Ketonep-TSA, MW, Solvent-free2-5 min90-95%[1]
Catalyst-Free Hydroamination2-Aminopyridine, Phosphorylated AlkyneCH₂Cl₂, rt24 h70-85%[1][4]

Experimental Protocols

The following protocols are presented as robust, validated starting points for laboratory synthesis.

Protocol 1: Microwave-Assisted Catalyst-Free Synthesis of 2-phenylimidazo[1,2-a]pyridine

This protocol leverages the speed and efficiency of microwave heating in an environmentally friendly solvent system, avoiding the need for any catalyst.[6]

Materials:

  • 2-Aminopyridine (1.0 mmol, 94 mg)

  • 2-Bromoacetophenone (1.0 mmol, 199 mg)

  • Deionized Water (2.0 mL)

  • Isopropyl Alcohol (IPA) (2.0 mL)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

Procedure:

  • Combine 2-aminopyridine, 2-bromoacetophenone, water, and IPA in the microwave synthesis vial.

  • Seal the vial securely with a cap.

  • Place the vial inside the microwave reactor cavity.

  • Irradiate the mixture at 120 °C for 15 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Dissolve the crude residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (10 mL) followed by brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.

Scientist's Note: The use of a water-IPA mixture serves as a highly effective medium for microwave heating due to its polarity, while also being a greener alternative to solvents like DMF. The reaction is typically complete within minutes, a significant improvement over conventional heating methods that can take several hours.

Protocol 2: Iodine-Catalyzed One-Pot Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Derivative

This protocol demonstrates an efficient three-component reaction catalyzed by molecular iodine at room temperature, showcasing high atom economy.[8]

Materials:

  • 2-Aminopyridine (1.0 mmol, 94 mg)

  • Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

  • tert-Butyl isocyanide (1.2 mmol, 100 mg, 136 µL)

  • Molecular Iodine (I₂) (0.1 mmol, 25 mg)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL) with a magnetic stir bar

Procedure:

  • To a solution of 2-aminopyridine and benzaldehyde in ethanol, add molecular iodine.

  • Stir the mixture at room temperature for 10 minutes.

  • Add tert-butyl isocyanide to the reaction mixture dropwise.

  • Continue stirring at room temperature and monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete in 3-5 hours.

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution to neutralize the iodine.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from ethanol or by silica gel chromatography to yield the pure product.

Scientist's Note: Iodine's role as a mild Lewis acid is crucial for activating the aldehyde and promoting the initial imine formation. The subsequent cycloaddition is highly efficient, and the entire process occurs in a single pot, which minimizes handling and potential loss of material.

Lab_Workflow General Laboratory Workflow for Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents 1. Combine Reactants & Solvent catalyst 2. Add Catalyst (if applicable) reagents->catalyst run_rxn 3. Stir under specified Temperature/Irradiation catalyst->run_rxn monitor 4. Monitor via TLC run_rxn->monitor quench 5. Quench Reaction monitor->quench extract 6. Liquid-Liquid Extraction quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography or Recrystallization dry->purify characterize 9. Characterize Product (NMR, MS, etc.) purify->characterize

Figure 2: A generalized workflow for the synthesis and isolation of target compounds.

Conclusion and Future Outlook

The development of metal-free synthetic routes for imidazo[1,2-a]pyridines represents a significant advancement in sustainable pharmaceutical chemistry. The protocols and strategies outlined in this note—from catalyst-free microwave-assisted reactions to elegant iodine-catalyzed multicomponent syntheses—provide researchers with a powerful toolkit to create these valuable scaffolds efficiently, economically, and with minimal environmental impact. As the field continues to evolve, further innovations in organocatalysis, flow chemistry, and the use of benign reaction media will undoubtedly expand the horizons for the green synthesis of these and other important heterocyclic compounds, paving the way for a more sustainable future in drug development.

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Power of One-Pot Synthesis

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including anti-cancer, antiviral, anti-inflammatory, and hypnotic properties.[1][2][3][4] Marketed drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Zolimidine (anti-ulcer) feature this core structure, underscoring its therapeutic significance.[4][5] The development of efficient and sustainable synthetic routes to access structurally diverse imidazo[1,2-a]pyridine libraries is therefore a critical endeavor for drug discovery and development professionals.

Traditionally, the synthesis of such scaffolds involves multi-step procedures that can be time-consuming, generate significant waste, and result in lower overall yields. One-pot syntheses, particularly multicomponent reactions (MCRs), offer a powerful and elegant solution. By combining three or more reactants in a single reaction vessel, MCRs streamline the synthetic process, enhance atomic economy, reduce reaction times, and often lead to higher overall yields.[1] This approach aligns with the principles of green chemistry by minimizing solvent usage and purification steps.[2][3]

This guide provides an in-depth exploration of the one-pot synthesis of substituted imidazo[1,2-a]pyridines, with a primary focus on the robust and widely utilized Groebke-Blackburn-Bienaymé (GBB) three-component reaction. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss alternative one-pot strategies.

The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Cornerstone of Imidazo[1,2-a]pyridine Synthesis

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction (3-CR) that has become a cornerstone for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[1][4][6] This reaction, independently discovered by Groebke, Blackburn, and Bienaymé, involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis.[5][6][7] The GBB reaction is highly valued for its operational simplicity, broad substrate scope, and the directness with which it assembles the imidazo[1,2-a]pyridine core.[1][5]

Reaction Mechanism: A Step-by-Step Look

The generally accepted mechanism for the GBB reaction proceeds through a series of well-defined steps, as illustrated below. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes with different substrates.

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form a reactive Schiff base (imine) intermediate. The exocyclic amino group of the 2-aminopyridine is more nucleophilic than the endocyclic nitrogen, favoring this initial condensation.

  • Nitrile Ylide Formation: The isocyanide then undergoes a nucleophilic attack on the protonated imine.

  • [4+1] Cycloaddition: This is followed by an intramolecular [4+1] cycloaddition, where the endocyclic nitrogen of the pyridine ring attacks the nitrile ylide intermediate. This step forms a five-membered ring, creating the fused heterocyclic system.

  • Aromatization: The final step involves a[8][9]-hydride shift, leading to the aromatization of the newly formed imidazole ring and yielding the stable 3-aminoimidazo[1,2-a]pyridine product.[5]

GBB_Mechanism cluster_product Product 2-Aminopyridine 2-Aminopyridine Imine Imine 2-Aminopyridine->Imine + Aldehyde, H+ Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrile_Ylide Nitrile Ylide Intermediate Isocyanide->Nitrile_Ylide Imine->Nitrile_Ylide + Isocyanide Cycloadduct Cycloadduct Nitrile_Ylide->Cycloadduct [4+1] Cycloaddition Imidazopyridine 3-Aminoimidazo[1,2-a]pyridine Cycloadduct->Imidazopyridine [1,5]-H Shift Aromatization

Caption: The reaction mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction.

Experimental Protocol: Ultrasound-Assisted GBB Synthesis

This protocol describes a green and efficient ultrasound-assisted GBB reaction for the synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.[1] Ultrasound irradiation serves as an alternative energy source that can accelerate the reaction and improve yields.

Materials:

  • 2-Aminopyridine (1 mmol)

  • Furfural (1 mmol)

  • Cyclohexyl isocyanide (1 mmol)

  • Ammonium chloride (NH₄Cl) (0.1 mmol, 10 mol%)

  • Water (H₂O)

  • Reaction vessel suitable for ultrasound irradiation

  • Ultrasound bath

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 2-aminopyridine (1 mmol), furfural (1 mmol), cyclohexyl isocyanide (1 mmol), and ammonium chloride (0.1 mmol) in water.

  • Ultrasonication: Place the reaction vessel in an ultrasound bath and irradiate at 60 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Upon completion, extract the reaction mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.

Expected Yield: 86%[1]

Characterization Data for N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine (5a): [1]

  • ¹H NMR (500 MHz, CDCl₃): δ 7.97 (dd, J = 6.9, 0.8 Hz, 1H), 7.41 (dd, J = 6.5, 0.7 Hz, 2H), 7.02 (dd, J = 8.4, 7.3 Hz, 1H), 6.78 (d, J =3.2, 1H), 6.69 (t, J =6.5, 1H), 6.49–6.46 (m, 1H), 3.53 (s, 1H), 2.91–2.85 (m, 1H), 1.83–1.79 (m, 2H), 1.67–1.63 (m, 2H), 1.54–1.50 (m, 1H), 1.23–1.10 (m, 5H) ppm.

  • ¹³C NMR (126 MHz, CDCl₃): δ 150.4, 141.8, 141.3, 128.1, 125.5, 123.8, 122.7, 117.2, 111.5, 111.4, 106.3, 57.0, 34.1, 25.7, 24.9 ppm.

  • HRMS (ESI-TOF) m/z: calcd. for C₁₇H₂₀N₃O⁺ [M + H]⁺ 282.1601, found 282.1616.

Substrate Scope and Optimization

The GBB reaction is compatible with a wide range of substituents on all three components, allowing for the generation of diverse libraries of imidazo[1,2-a]pyridines.

Entry2-AminopyridineAldehydeIsocyanideCatalystConditionsYield (%)Reference
12-AminopyridineFurfuralCyclohexyl isocyanideNH₄ClH₂O, 60°C, US86[1]
22-Amino-5-chloropyridineFurfuralCyclohexyl isocyanideNH₄ClH₂O, 60°C, US86[1]
32-Amino-5-cyanopyridineFurfuralCyclohexyl isocyanideNH₄ClH₂O, 60°C, US67[1]
42-Amino-5-cyanopyridine5-Methylfurfural4-Methoxyphenyl isocyanideNH₄ClH₂O, 60°C, US80[1]
52-AminopyridineIsatintert-Butyl isocyanideHClO₄n-BuOH, reflux42[5]

Alternative One-Pot Syntheses of Imidazo[1,2-a]pyridines

While the GBB reaction is a powerful tool, other one-pot methodologies have been developed to access different substitution patterns on the imidazo[1,2-a]pyridine core.

Condensation of 2-Aminopyridines with α-Halocarbonyl Compounds

A classic and straightforward one-pot approach involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as a phenacyl bromide.[8][10] This reaction typically proceeds via an initial Sₙ2 reaction between the endocyclic nitrogen of the 2-aminopyridine and the α-halocarbonyl, followed by an intramolecular cyclization and dehydration.

Condensation_Workflow cluster_workflow Experimental Workflow Start Start Combine Combine 2-aminopyridine, α-halocarbonyl, and solvent Start->Combine Heat Heat the reaction mixture (e.g., reflux) Combine->Heat Monitor Monitor reaction progress via TLC Heat->Monitor Workup Aqueous workup and extraction Monitor->Workup Reaction complete Purify Purify by column chromatography Workup->Purify End Pure Product Purify->End

Caption: A general experimental workflow for the condensation synthesis.

Protocol: Catalyst-Free Synthesis in Ethanol [8][10]

Materials:

  • Substituted 2-aminopyridine (1 mmol)

  • Ethyl bromopyruvate (1.1 mmol)

  • Ethanol

  • Reflux apparatus

Procedure:

  • Reaction Setup: A mixture of the 2-aminopyridine (1 mmol) and ethyl bromopyruvate (1.1 mmol) is refluxed in ethanol.

  • Reaction Monitoring: The reaction progress is monitored by TLC.

  • Workup: After completion, the solvent is evaporated under reduced pressure. The residue is then subjected to an aqueous workup.

  • Purification: The crude product is purified by column chromatography to yield the desired imidazo[1,2-a]pyridine.

This method is particularly useful for synthesizing key intermediates for potent respiratory syncytial virus (RSV) fusion inhibitors.[8]

Three-Component Reaction of 2-Aminopyridine, Aldehyde, and Terminal Alkyne

A copper-catalyzed three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne provides another efficient route to substituted imidazo[1,2-a]pyridines.[2][11] This reaction allows for the introduction of a variety of substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core.

Conclusion and Future Perspectives

One-pot synthetic strategies, particularly the Groebke-Blackburn-Bienaymé reaction, have revolutionized the synthesis of substituted imidazo[1,2-a]pyridines. These methods offer significant advantages in terms of efficiency, atom economy, and operational simplicity, making them highly attractive for applications in medicinal chemistry and drug development. The continued development of novel multicomponent reactions and the use of green chemistry principles, such as alternative energy sources like ultrasound and microwave irradiation, will undoubtedly lead to even more powerful and sustainable methods for accessing this privileged heterocyclic scaffold.[2][12] The versatility of these one-pot approaches ensures that the imidazo[1,2-a]pyridine core will remain a fertile ground for the discovery of new therapeutic agents.

References

The Groebke-Blackburn-Bienaymé Reaction: A Powerful Tool for the Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of medicinally important compounds, demonstrating activities ranging from anticancer and antiviral to anti-inflammatory.[1][2][3] Its prevalence in marketed drugs like Zolpidem, Alpidem, and Minodronic acid underscores its significance in drug discovery.[4][5] Among the synthetic methodologies available for the construction of this bicyclic system, the Groebke-Blackburn-Bienaymé (GBB) reaction stands out as a particularly efficient and versatile one-pot, three-component reaction (3CR).[6][7] This guide provides an in-depth exploration of the GBB reaction for the synthesis of imidazo[1,2-a]pyridines, including its mechanism, detailed experimental protocols, and a discussion of its broad applicability.

Theoretical Framework: Understanding the Groebke-Blackburn-Bienaymé Reaction

The GBB reaction is an isocyanide-based multicomponent reaction that brings together an amidine (in this case, a 2-aminopyridine), an aldehyde, and an isocyanide to rapidly generate substituted 3-aminoimidazo[1,2-a]pyridines.[8][9] This reaction, independently reported by three research groups in 1998, has become a cornerstone in combinatorial and medicinal chemistry due to its operational simplicity, high atom economy, and the ability to generate diverse molecular libraries from readily available starting materials.[6][7][8]

Mechanistic Insights

The reaction proceeds through a series of acid-catalyzed steps. While the exact sequence can be influenced by the specific substrates and conditions, the generally accepted mechanism is as follows:

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine with the aldehyde to form a reactive Schiff base (imine) intermediate.[10] The presence of an acid catalyst is crucial for activating the aldehyde's carbonyl group towards nucleophilic attack by the amino group of the pyridine.[10]

  • Isocyanide Addition and Cyclization: The isocyanide then undergoes a formal [4+1] cycloaddition with the protonated imine. The nucleophilic isocyanide carbon attacks the electrophilic iminium ion, and this is followed by an intramolecular cyclization where the pyridine ring nitrogen attacks the intermediate nitrilium ion.

  • Rearomatization: The final step involves a[11][12]-proton shift to regenerate the aromaticity of the pyridine ring, yielding the stable 3-aminoimidazo[1,2-a]pyridine product.[8]

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine 2-Aminopyridine Imine Schiff Base (Imine) Amine->Imine + Aldehyde (Acid Catalyst) Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Cycloadduct Cyclized Intermediate Isocyanide->Cycloadduct Imine->Cycloadduct + Isocyanide Product Imidazo[1,2-a]pyridine Cycloadduct->Product [1,3]-H Shift GBB_Applications GBB Groebke-Blackburn-Bienaymé Reaction Diversity Molecular Diversity Generation GBB->Diversity Libraries Compound Libraries Diversity->Libraries Screening High-Throughput Screening Libraries->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Drug_Discovery Drug Discovery & Development Lead_Opt->Drug_Discovery

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 3,6-Dibromoimidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,6-Dibromoimidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical scaffold in their work. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, found in several approved drugs.[1][2] This document provides in-depth troubleshooting, frequently asked questions, and optimized protocols to help you navigate the common challenges and maximize the yield and purity of your synthesis.

Overview of the Synthetic Strategy

The most common and reliable synthesis of this compound is a two-step process. This strategy offers clear control over the introduction of each bromine atom, which is crucial for achieving high purity and yield.

  • Step 1: Cyclocondensation. The synthesis begins with the reaction of 2-amino-5-bromopyridine with an α-halo carbonyl compound, typically chloroacetaldehyde or bromoacetaldehyde, to form the 6-bromoimidazo[1,2-a]pyridine intermediate. This is a variation of the classic Tschitschibabin reaction.[3]

  • Step 2: Electrophilic Bromination. The 6-bromoimidazo[1,2-a]pyridine intermediate is then subjected to regioselective electrophilic bromination at the C3 position. The electron-rich nature of the imidazole ring directs the incoming electrophile to this position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its selectivity and milder reaction conditions compared to elemental bromine.[4][5]

SynthesisWorkflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Electrophilic Bromination A 2-Amino-5-bromopyridine C 6-Bromoimidazo[1,2-a]pyridine A->C Base, Solvent, Heat B α-Haloacetaldehyde (e.g., Chloroacetaldehyde) B->C E This compound (Final Product) C->E Intermediate D N-Bromosuccinimide (NBS) D->E Solvent, Room Temp.

Caption: General two-step synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis. Each question is designed to diagnose a problem and provide a scientifically grounded solution.

Question: My yield in the initial cyclocondensation step to form 6-bromoimidazo[1,2-a]pyridine is consistently low (<50%). What are the likely causes and how can I fix this?

Answer: Low yield in this step is a common problem that can almost always be traced back to one of four factors: starting material purity, reagent stoichiometry, solvent choice, or reaction temperature.

  • Causality - Purity of 2-amino-5-bromopyridine: The starting material, 2-amino-5-bromopyridine, can contain impurities from its own synthesis, such as isomeric dibrominated aminopyridines or unreacted 2-aminopyridine.[6][7] These impurities can lead to the formation of undesired side products that complicate purification and reduce the yield of the target intermediate.

    • Solution: Always verify the purity of your 2-amino-5-bromopyridine by ¹H NMR and melting point before starting. If necessary, recrystallize it from an appropriate solvent system (e.g., ethanol/water) to remove impurities.

  • Causality - Reagent & Stoichiometry: The α-haloacetaldehyde reactant is unstable and prone to polymerization. Using a stabilized aqueous solution (e.g., 40-50 wt. % chloroacetaldehyde in H₂O) is common.[8] However, using a large excess can lead to side reactions, while using too little will result in incomplete conversion.

    • Solution: Use a moderate excess of the chloroacetaldehyde solution (typically 1.1 to 1.5 equivalents). Ensure it is added slowly to the reaction mixture to maintain control over the initial exotherm and prevent localized high concentrations that favor polymerization.

  • Causality - Solvent and Base: The choice of solvent and base is critical. The reaction involves an initial Sₙ2 reaction followed by an intramolecular cyclization and dehydration. A solvent that can facilitate both nucleophilic attack and the subsequent cyclization is ideal. The base neutralizes the HBr or HCl formed during the reaction, driving it to completion.

    • Solution: Sodium bicarbonate (NaHCO₃) is a widely used and effective base. It is strong enough to neutralize the acid byproduct but mild enough to avoid promoting side reactions. Ethanol or a mixture of ethanol and water is often an excellent solvent choice, as it effectively dissolves the starting materials and the base.[8] Refluxing in ethanol provides the necessary energy for the dehydration step without causing significant degradation.

  • Causality - Temperature and Reaction Time: Insufficient heat or time will lead to incomplete reaction, leaving unreacted starting material. Conversely, excessively high temperatures or prolonged reaction times can lead to the formation of dark, tarry decomposition products.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). Typically, refluxing for 4-8 hours is sufficient. If the reaction stalls, a small additional charge of the aldehyde can be considered, but avoid prolonged heating (e.g., >24 hours) as this rarely improves the yield of the desired product.

Question: During the C3-bromination with NBS, I'm getting a mixture of products, including what appears to be unreacted starting material and potentially a di-brominated product. How can I improve the selectivity?

Answer: This is a classic problem of controlling electrophilic aromatic substitution. The imidazo[1,2-a]pyridine ring system is highly activated, and controlling the stoichiometry and reaction conditions is paramount for achieving clean mono-bromination at the C3 position.

  • Causality - Reagent Equivalence: N-Bromosuccinimide (NBS) is a solid and is easier to handle and weigh accurately than liquid bromine.[4] However, even small errors in stoichiometry can lead to problems. Using more than 1.0 equivalent of NBS will inevitably lead to over-bromination at other positions on the electron-rich ring. Using less will result in incomplete conversion.

    • Solution: Use precisely 1.0 equivalent of high-purity NBS. It is good practice to purify commercial NBS by recrystallization from water to remove any residual bromine or succinimide, which can affect reactivity.

  • Causality - Solvent Effects: The solvent plays a significant role in modulating the reactivity of NBS.

    • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents are excellent for this reaction. They readily dissolve the substrate and NBS, leading to a homogeneous reaction mixture. Acetonitrile is often preferred as it is easier to remove during workup.

    • Chlorinated Solvents (e.g., CCl₄, CHCl₃): While traditionally used for radical brominations with NBS, they can also be used for electrophilic brominations. However, solubility of the substrate can be an issue.

  • Causality - Temperature and Light: Electrophilic bromination with NBS is typically very fast, even at room temperature. Running the reaction at elevated temperatures can decrease selectivity. While NBS can also react via a radical pathway initiated by light, this is more relevant for allylic brominations and is less of a concern here, though protecting the reaction from direct, bright light is good practice.

    • Solution: Perform the reaction at room temperature or slightly below (e.g., 0 °C to RT). Add the NBS portion-wise to a stirred solution of the 6-bromoimidazo[1,2-a]pyridine. This allows for better control of the reaction exotherm and helps ensure that the NBS reacts as it is added, preventing a buildup of the reagent that could lead to side reactions. Monitor the reaction closely by TLC; it is often complete within 1-3 hours.

TroubleshootingTree cluster_Cyclization Problem in Step 1 (Cyclization) cluster_Bromination Problem in Step 2 (Bromination) Start Low Yield or Impure Product P1 Low Yield of 6-Bromo Intermediate Start->P1 Issue with Intermediate P2 Poor Selectivity at C3 Start->P2 Issue with Final Product C1 Check Purity of 2-Amino-5-bromopyridine P1->C1 C2 Review Reaction Conditions P1->C2 S1 Solution: Recrystallize Starting Material C1->S1 S2 Solution: - Use 1.1-1.5 eq. Aldehyde - Use NaHCO3 in EtOH - Monitor by TLC (4-8h reflux) C2->S2 C3 Check NBS Stoichiometry & Purity P2->C3 C4 Review Reaction Conditions P2->C4 S3 Solution: - Use exactly 1.0 eq. NBS - Recrystallize NBS if needed C3->S3 S4 Solution: - Use Acetonitrile or DMF - Add NBS portion-wise at RT - Protect from bright light C4->S4

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: Why is the C3 position of the imidazo[1,2-a]pyridine ring so reactive towards electrophiles like Br⁺?

A: The high reactivity of the C3 position is a direct result of the electronic structure of the fused heterocyclic system. The nitrogen atom at position 4 (the pyridine nitrogen) donates electron density into the ring system, but the nitrogen at position 1 (the imidazole nitrogen) is the key activator. It donates its lone pair of electrons, significantly increasing the electron density of the five-membered imidazole ring. Resonance analysis shows a canonical form where there is a negative charge at the C3 position, making it the most nucleophilic carbon and thus the primary site for electrophilic attack.

Q: Are there any alternative or one-pot methods for this synthesis?

A: While the two-step approach provides the best control, some one-pot or tandem procedures have been developed for related structures. For example, electrochemical methods have been reported that can achieve condensation and bromination in a single cell, though this requires specialized equipment.[9] Other methods might involve starting with 2-aminopyridine and performing a one-pot cyclization/dibromination, but this often suffers from poor regioselectivity and yield for this specific 3,6-dibromo isomer. For achieving the highest yield and purity of the target 3,6-dibromo compound, the sequential two-step process remains the most robust and reliable method.

Q: What are the critical safety precautions when handling N-Bromosuccinimide (NBS)?

A: N-Bromosuccinimide is a lachrymator and an irritant to the skin, eyes, and respiratory system.[4] Always handle NBS in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of the dust. In case of contact, flush the affected area with copious amounts of water. NBS can react exothermically with certain compounds, so it should be added slowly and in portions to the reaction mixture.

Optimized Experimental Protocols

The following protocols are provided as a validated starting point for achieving high yields.

Protocol 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-5-bromopyridine (1.0 eq.).

  • Reagents: Add sodium bicarbonate (NaHCO₃, 2.0 eq.) and ethanol (approx. 5-10 mL per gram of aminopyridine).

  • Addition: Begin stirring the suspension and add a 40% aqueous solution of chloroacetaldehyde (1.2 eq.) dropwise over 15 minutes.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 6 hours. Monitor the reaction's completion using TLC (e.g., 50% Ethyl Acetate/Hexanes).

  • Workup: Cool the reaction to room temperature. Remove the ethanol under reduced pressure. To the remaining aqueous residue, add water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield a white to off-white solid.

Protocol 2: Synthesis of this compound

  • Setup: To a round-bottom flask protected from light (e.g., wrapped in aluminum foil) and equipped with a magnetic stir bar, dissolve the 6-bromoimidazo[1,2-a]pyridine (1.0 eq.) from the previous step in acetonitrile (approx. 10-15 mL per gram).

  • Reagent Addition: While stirring at room temperature, add N-Bromosuccinimide (NBS, 1.0 eq.) in three portions over 15 minutes. A slight exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 2 hours. Monitor for the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 10 minutes to neutralize any remaining NBS or bromine.

  • Extraction: Add water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid is typically of high purity but can be recrystallized from ethanol if necessary.

Comparative Data Summary

The choice of reaction conditions can significantly impact the overall yield. The table below summarizes reported data for key steps in similar syntheses.

StepReagents & ConditionsSolventYield (%)Reference
Cyclization 2-Aminopyridine, α-Bromoacetophenone, K₂CO₃DMF~85-95%[3]
Cyclization 2-Aminopyridine, Acetophenone, I₂Water (Micellar)~80-90%[10]
C3-Bromination Imidazo[1,2-a]pyridine, NBS (1.0 eq)Acetonitrile>90%[5]
C3-Bromination 2-Phenylimidazo[1,2-a]pyridine, NaBrO₂CH₂Cl₂/H₂O~95%[5]

References

Technical Support Center: Purification of 3,6-Dibromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of 3,6-Dibromoimidazo[1,2-a]pyridine. Understanding the nuances of purifying this specific heterocyclic compound is critical for obtaining high-purity material essential for downstream applications. This document offers troubleshooting guides and frequently asked questions to navigate the common challenges encountered during its purification.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My column chromatography separation of this compound is poor, with significant peak tailing and broad fractions. What is causing this and how can I improve it?

Answer:

Peak tailing and poor separation of basic, nitrogen-containing heterocycles like this compound on standard silica gel is a frequent challenge. The primary cause is the interaction between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong interaction can lead to non-ideal elution behavior.

Here’s a systematic approach to resolve this issue:

  • Deactivate the Silica Gel: The acidity of the silica gel can be neutralized. Pre-eluting the column with your chosen solvent system containing a small amount of a tertiary amine, such as 1-3% triethylamine (Et3N), can effectively deactivate the acidic sites.[2] This "shields" the silanol groups, allowing your compound to elute more symmetrically.

  • Optimize Your Mobile Phase:

    • Solvent System Selection: A common starting point for imidazo[1,2-a]pyridines is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[3] Perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal separation. Aim for an Rf value of 0.2-0.3 for your target compound for the best resolution in column chromatography.[4]

    • Incorporate a Basic Modifier: As with deactivating the silica, adding a small percentage (0.1-1%) of triethylamine or a few drops of ammonia solution to your mobile phase can significantly improve peak shape by competing with your compound for interaction with the acidic sites on the silica.[1]

  • Consider an Alternative Stationary Phase: If issues persist, switching from silica gel to a more inert stationary phase is a reliable solution.

    • Alumina (Neutral or Basic): Alumina is an excellent alternative for the purification of basic compounds. Ensure you use neutral or basic alumina to avoid any potential acid-catalyzed degradation.

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (C18) silica can be an effective option, using polar mobile phases like acetonitrile/water or methanol/water.

Question 2: I'm experiencing low recovery after recrystallizing my crude this compound. What are the likely reasons and how can I maximize my yield?

Answer:

Low recovery during recrystallization is typically due to one of two main factors: using an inappropriate solvent system or procedural inefficiencies.

  • Solvent System Optimization is Key: The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.

    • Finding the Right Solvent: For related bromo-imidazo[1,2-a]pyridines, a mixed solvent system of ethyl acetate and n-hexane has proven effective.[5] You can dissolve your crude product in a minimal amount of hot ethyl acetate and then slowly add n-hexane until the solution becomes slightly turbid. Upon slow cooling, crystals should form.

    • Avoid Using Too Much Solvent: The most common mistake leading to low recovery is using an excessive volume of solvent. Use only the minimum amount of hot solvent required to fully dissolve the crude material.

  • Improving Crystallization and Recovery:

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals or oils.

    • Induce Crystallization: If crystals are slow to form, you can try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites or adding a seed crystal of pure this compound if available.

    • Mother Liquor Recovery: After filtering your crystals, the remaining solution (mother liquor) will still contain some dissolved product. You can concentrate the mother liquor by rotary evaporation and attempt a second recrystallization to recover more material.

Question 3: My final product of this compound is still impure after a single purification step. What are the likely impurities and what is the best strategy to remove them?

Answer:

The impurities in your final product will largely depend on the synthetic route used. A common synthesis for imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[6] For this compound, this would likely involve 5-bromo-2-aminopyridine.

Potential impurities could include:

  • Unreacted Starting Materials: Residual 5-bromo-2-aminopyridine.

  • Mono-brominated Intermediates: Such as 6-bromoimidazo[1,2-a]pyridine.

  • Over-brominated or side-reaction products.

A multi-step purification strategy is often necessary for high purity:

  • Initial Column Chromatography: Perform a flash column chromatography as a first pass to remove the bulk of the impurities. This is particularly effective for separating compounds with different polarities.

  • Recrystallization: Follow the column chromatography with a recrystallization step. This is highly effective at removing small amounts of closely related impurities, resulting in a product with high crystalline purity.

The combination of these two techniques leverages their different separation principles (adsorption for chromatography and solubility for recrystallization) to achieve a higher degree of purity.

Purification Protocols

Column Chromatography Protocol

This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.

1. Preparation:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh). For basic compounds, consider deactivating the silica by preparing a slurry in the chosen eluent containing 1% triethylamine and packing the column with this mixture.
  • Eluent Selection: Based on TLC, prepare a suitable solvent system. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and gradually increasing to 20:80).

2. Column Packing:

  • Pack the column with the silica gel slurry, ensuring there are no air bubbles.
  • Add a thin layer of sand to the top of the silica bed to prevent disturbance upon solvent addition.

3. Sample Loading:

  • Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent.
  • Alternatively, for less soluble samples, perform a "dry loading": adsorb the crude product onto a small amount of silica gel, remove the solvent by rotary evaporation, and carefully add the resulting free-flowing powder to the top of the column.[2]

4. Elution and Fraction Collection:

  • Begin elution with the chosen solvent system, applying gentle air pressure to maintain a steady flow rate.
  • Collect fractions and monitor their composition by TLC.
  • Combine the fractions containing the pure product.

5. Product Recovery:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Recrystallization Protocol

1. Solvent Selection:

  • In a small test tube, add a small amount of your crude product.
  • Add a few drops of a solvent (e.g., ethyl acetate) and heat gently. If it dissolves, it is a potential solvent.
  • Add a second, less polar solvent (e.g., n-hexane) dropwise at room temperature until the solution becomes cloudy. This indicates a good mixed-solvent system. A common ratio to start with is 1:1 ethyl acetate/n-hexane.[5]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

3. Crystallization:

  • If using a mixed-solvent system, add the less polar solvent (e.g., n-hexane) dropwise until the solution becomes persistently cloudy. Add a drop or two of the more polar solvent to redissolve the precipitate.
  • Remove the flask from the heat and allow it to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum to remove any residual solvent.

Purification Strategy Workflow

Purification_Workflow start Crude this compound tlc TLC Analysis in various solvent systems (e.g., Hex/EtOAc, DCM/MeOH) start->tlc decision Are spots well-separated? tlc->decision column_chrom Column Chromatography decision->column_chrom Yes recrystallization Recrystallization decision->recrystallization No (or few spots) purity_check1 Assess Purity (NMR, LC-MS) column_chrom->purity_check1 purity_check2 Assess Purity (NMR, LC-MS) recrystallization->purity_check2 purity_check1->recrystallization Impure pure_product Pure Product purity_check1->pure_product High Purity further_purification Consider further purification (e.g., alternative method) purity_check1->further_purification Still Impure purity_check2->column_chrom Impure purity_check2->pure_product High Purity purity_check2->further_purification Still Impure

Caption: A decision workflow for selecting the optimal purification strategy.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the purity of my final product?

  • A1: A combination of techniques is recommended. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy will confirm the structure and identify any organic impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is excellent for assessing purity and confirming the molecular weight. A sharp melting point is also a good indicator of high purity.

Q2: My compound seems to be degrading on the silica gel column. What should I do?

  • A2: Compound degradation on silica is often due to its acidic nature.[1] You can perform a simple stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. If degradation is observed, switch to a more inert stationary phase like neutral alumina or consider deactivating your silica gel with triethylamine as described in the troubleshooting section.

Q3: Can I use a solvent system of dichloromethane and methanol for column chromatography?

  • A3: Yes, dichloromethane/methanol is a common and effective solvent system for purifying many heterocyclic compounds, especially those with higher polarity.[3] As always, optimize the solvent ratio using TLC first to ensure good separation.

Q4: What are some common solvent mixtures for recrystallization of pyridine derivatives?

  • A4: Besides ethyl acetate/hexanes, other common solvent pairs include ethanol/water, acetone/hexanes, and tetrahydrofuran/hexanes.[7] The choice depends on the specific solubility profile of your compound.

References

Technical Support Center: Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for identifying and mitigating byproduct formation in your synthetic routes.

Introduction to Imidazo[1,2-a]pyridine Synthesis and its Challenges

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its synthesis is a cornerstone of many drug discovery programs. However, like any chemical transformation, the synthesis of these valuable compounds is not without its challenges. The formation of byproducts can significantly impact reaction yield, complicate purification, and ultimately hinder the progress of your research.

This guide will address common issues encountered during the synthesis of imidazo[1,2-a]pyridines via prevalent synthetic methodologies, providing you with the expertise to diagnose and resolve these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful multicomponent reaction (MCR) for the synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[2][3] While highly efficient, it is not immune to side reactions.

Question 1: I am observing a significant amount of a byproduct with a mass corresponding to the addition of all three components plus a molecule of water. What is this impurity and how can I minimize it?

Answer:

This common byproduct is likely a "classic" Ugi-type adduct. The GBB reaction is a variation of the Ugi four-component reaction (U-4CR).[4][5] In the GBB pathway, the intramolecular cyclization of the nitrilium intermediate is the desired route. However, under certain conditions, a competing Ugi pathway can occur where a nucleophile (often water or the carboxylic acid used as a catalyst) attacks the nitrilium intermediate before the intramolecular cyclization can take place. This leads to the formation of a linear α-acylamino amide derivative instead of the desired fused heterocyclic product.[6] This is particularly prevalent when using aliphatic aldehydes.[6]

Mechanism of Competing GBB and Ugi Pathways:

GBB_vs_Ugi Competing GBB and Ugi Pathways cluster_reactants Reactants Amine 2-Aminopyridine Imine Imine Intermediate Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide GBB_Product Imidazo[1,2-a]pyridine (Desired Product) Nitrilium->GBB_Product Intramolecular Cyclization (GBB Pathway) Ugi_Adduct Ugi-type Byproduct (α-Acylamino Amide) Nitrilium->Ugi_Adduct Nucleophilic Attack (Ugi Pathway) Nucleophile Nucleophile (e.g., H2O) Nucleophile->Ugi_Adduct

Caption: Competing GBB and Ugi reaction pathways.

Troubleshooting Strategies:

Observation Probable Cause Recommended Action
Significant Ugi-type byproduct formation, especially with aliphatic aldehydes. The rate of intermolecular nucleophilic attack on the nitrilium intermediate is competitive with or faster than the desired intramolecular cyclization.1. Catalyst Choice: Employ a Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃) to promote the intramolecular cyclization. Brønsted acids can sometimes facilitate the Ugi pathway. 2. Solvent System: Use a less nucleophilic, aprotic solvent. While alcohols are common, consider screening solvents like acetonitrile or THF. 3. Temperature Optimization: Lowering the reaction temperature may favor the GBB pathway. 4. Water Scavenging: Ensure anhydrous conditions by using dry solvents and adding molecular sieves.
Formation of regioisomers when using substituted 2-aminopyrimidines. The initial nucleophilic attack of the isocyanide can occur at either of the two endocyclic nitrogen atoms of the pyrimidine ring.[2]1. Steric Hindrance: Utilize starting materials with bulky substituents that can sterically direct the reaction to the desired regioisomer. 2. Electronic Effects: The electronic nature of substituents on the aminopyrimidine ring can influence the nucleophilicity of the ring nitrogens. Consider this when designing your synthesis.
Part 2: Tschitschibabin (Chichibabin) Reaction

The Tschitschibabin reaction is a classic method for synthesizing imidazo[1,2-a]pyridines via the condensation of a 2-aminopyridine with an α-haloketone. While robust, this reaction can be susceptible to dimerization side reactions.

Question 2: My reaction is producing a significant amount of a high molecular weight byproduct, and my starting 2-aminopyridine is being consumed faster than expected. What is happening?

Answer:

You are likely observing the formation of a dimer byproduct. In the Tschitschibabin reaction, particularly under harsh conditions (high temperature, strong base), the 2-aminopyridine can undergo self-condensation or react with other pyridine species present to form bipyridine-type dimers. For example, with 4-tert-butylpyridine, the formation of 4,4'-di-tert-butyl-2,2'-bipyridine has been reported as a significant side product.[7]

Mechanism of Dimerization:

Dimerization Dimerization in Tschitschibabin-type Reactions cluster_reactants Reactants Aminopyridine1 2-Aminopyridine Intermediate Reactive Intermediate Aminopyridine1->Intermediate Activation (e.g., with strong base) Aminopyridine2 2-Aminopyridine Dimer Dimer Byproduct Aminopyridine2->Dimer Intermediate->Dimer

Caption: Generalized pathway for dimerization of 2-aminopyridines.

Troubleshooting Strategies:

Observation Probable Cause Recommended Action
Formation of a dimer byproduct, confirmed by MS and NMR. Harsh reaction conditions (high temperature, prolonged reaction time, strong base) promoting self-condensation of the 2-aminopyridine.1. Temperature Control: Lower the reaction temperature. While this may slow down the desired reaction, it often has a more significant impact on reducing side reactions.[7] 2. Base Selection: If a base is used, consider a milder base or use it in stoichiometric amounts rather than in large excess. 3. Slow Addition: Add the α-haloketone slowly to the reaction mixture to maintain a low instantaneous concentration, favoring the reaction with the 2-aminopyridine over self-condensation. 4. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can sometimes lead to dimerization.[5]
Part 3: Ullmann-Type Condensation

Ullmann-type C-N coupling reactions, often catalyzed by copper, are also employed for the synthesis of imidazo[1,2-a]pyridines, typically by coupling a 2-halopyridine with an amine followed by cyclization. A common pitfall in these reactions is the formation of homocoupling byproducts.

Question 3: In my copper-catalyzed synthesis, I am observing a byproduct with a mass corresponding to two molecules of my aryl halide starting material coupled together. How can I avoid this?

Answer:

This byproduct is a result of a homocoupling reaction, a common side reaction in Ullmann and other cross-coupling reactions.[8] It involves the coupling of two molecules of the same aryl halide to form a symmetrical biaryl compound. This consumes your starting material and reduces the yield of the desired heterocycle.

Troubleshooting Strategies:

Observation Probable Cause Recommended Action
Formation of a homocoupled byproduct from the aryl halide starting material. Suboptimal catalyst activity, presence of oxygen, or reaction conditions that favor homocoupling over the desired C-N cross-coupling.1. Ligand Selection: The choice of ligand for the copper catalyst is crucial. A well-chosen ligand can accelerate the desired cross-coupling and suppress homocoupling. 2. Rigorous Degassing: Thoroughly degas your solvents and reaction mixture to remove dissolved oxygen, which can promote homocoupling.[9] 3. Catalyst Pre-activation: Ensure your copper catalyst is in the active Cu(I) state. 4. Temperature and Stoichiometry Optimization: Carefully screen the reaction temperature and the stoichiometry of the reactants and base.

Analytical Protocols for Byproduct Identification

Accurate identification of byproducts is the first step toward effective troubleshooting. Here are some general protocols for analyzing your reaction mixtures.

Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis

HPLC-MS is a powerful tool for separating and identifying components in a reaction mixture.

Experimental Protocol:

  • Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a linear gradient from 5-95% B over 10-15 minutes. This can be optimized based on the separation of your product and byproducts.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically effective for imidazo[1,2-a]pyridines.

    • Mass Range: Scan a mass range that includes the expected masses of your starting materials, product, and potential byproducts (e.g., m/z 100-1000).

    • Data Analysis: Extract the ion chromatograms for the expected m/z values of your product and potential byproducts to confirm their presence and assess their relative abundance.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation of unknown byproducts.

Experimental Protocol:

  • Purification: Isolate the byproduct of interest using column chromatography or preparative HPLC.

  • Sample Preparation: Dissolve 5-10 mg of the purified byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to fully characterize the structure.

  • Spectral Interpretation:

    • Ugi-type Byproduct: Look for characteristic signals of an amide N-H proton and potentially a broader signal for a carboxylic acid O-H if the nucleophile was water. The overall spectrum will indicate a linear, acyclic structure rather than the fused aromatic system of the desired product.

    • Dimer Byproduct: The ¹H NMR spectrum of a symmetrical dimer will often show fewer signals than expected for a non-symmetrical structure due to molecular symmetry. For example, the ¹H NMR spectrum of 4,4'-di-tert-butyl-2,2'-bipyridyl shows characteristic signals for the aromatic protons and a large singlet for the tert-butyl groups.[10]

Data Presentation: Common Byproducts and Their Characteristics

Synthetic Route Common Byproduct Structure Key Identifying Features (MS & NMR)
Groebke-Blackburn-Bienaymé Ugi-type AdductLinear α-acylamino amideMS: [M+H]⁺ = (mass of amine + aldehyde + isocyanide + H₂O). ¹H NMR: Presence of amide N-H proton signals; absence of the characteristic downfield aromatic protons of the imidazo[1,2-a]pyridine core.
Tschitschibabin DimerSymmetrical bipyridineMS: [M+H]⁺ = (2 x mass of aminopyridine - 2H). ¹H NMR: Often a simplified spectrum due to symmetry. For 4,4'-di-tert-butyl-2,2'-bipyridyl: δ ~8.4 (s, 2H), ~7.9 (s, 2H), ~1.4 (s, 18H).[10]
Ullmann-type Homocoupled Aryl HalideSymmetrical biarylMS: [M+H]⁺ = (2 x mass of aryl halide - 2X - H), where X is the halogen. ¹H NMR: Aromatic signals consistent with a symmetrical biaryl structure.

Visualization of Key Processes

Workflow for Byproduct Identification and Mitigation:

Caption: A systematic workflow for identifying and mitigating byproducts.

Conclusion

The successful synthesis of imidazo[1,2-a]pyridines relies on a thorough understanding of the reaction mechanism and potential side reactions. By employing a systematic approach to troubleshooting, including careful analysis of byproducts and methodical optimization of reaction conditions, you can significantly improve the yield and purity of your desired products. This guide provides a foundation for addressing common challenges, empowering you to advance your research and development efforts with greater efficiency and confidence.

References

Technical Support Center: Improving Regioselectivity in Imidazo[1,2-a]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of imidazo[1,2-a]pyridines. This bicyclic heteroaromatic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] However, its rich and nuanced reactivity presents a significant challenge: controlling where new functional groups are introduced. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate the complexities of imidazo[1,2-a]pyridine chemistry and achieve the desired regiochemical outcomes.

Here, we will dissect the factors governing regioselectivity, offer troubleshooting strategies for common synthetic hurdles, and provide detailed protocols for key transformations. Our approach is grounded in a deep understanding of reaction mechanisms and the electronic properties of the imidazo[1,2-a]pyridine nucleus.

Understanding the Reactivity Landscape of Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine ring system possesses multiple potential sites for functionalization. The inherent electronic distribution makes certain positions more susceptible to either electrophilic or nucleophilic attack. Generally, the imidazole ring is more electron-rich than the pyridine ring, rendering the C3 position the most nucleophilic and prone to electrophilic substitution.[4] The pyridine ring positions (C5, C6, C7, and C8) are less reactive towards electrophiles.

Caption: General reactivity map of the imidazo[1,2-a]pyridine nucleus.

Frequently Asked Questions (FAQs)

Q1: Why is the C3 position the most common site for functionalization?

A1: The C3 position is the most electron-rich carbon in the imidazo[1,2-a]pyridine ring system. This high electron density arises from the contribution of the lone pair of electrons from the pyridine-like nitrogen (N1) to the π-system of the imidazole ring. Consequently, C3 is highly susceptible to attack by a wide range of electrophiles, making it the kinetic site of reaction in many cases. Numerous methods, including halogenation, nitrosylation, acylation, and various C-H functionalization reactions, preferentially occur at this position.[4][5]

Q2: How can I achieve functionalization at the C2 position?

A2: While C3 is electronically favored, C2 functionalization can be achieved through several strategies:

  • Blocking the C3 position: If the C3 position is already substituted, electrophilic attack may be directed to C2, although this is not always efficient.

  • Directed Metalation: Using a directing group at the N1 position can facilitate ortho-lithiation or palladation at the C2 position. However, this often requires harsh conditions and the installation and removal of the directing group.

  • Specific Synthetic Methods: Certain synthetic routes for constructing the imidazo[1,2-a]pyridine ring itself allow for the introduction of substituents at the C2 position from the outset. For instance, the condensation of 2-aminopyridines with α-haloketones is a classic method that allows for the installation of a variety of groups at C2.[6]

Q3: Is it possible to functionalize the pyridine ring (C5-C8)?

A3: Yes, but it is generally more challenging than functionalizing the imidazole ring. The pyridine ring is more electron-deficient.

  • C5 Position: The C5 position is the most reactive site on the pyridine ring for electrophilic substitution, although it is still significantly less reactive than C3.[1] Visible-light-induced C5 alkylation has been reported.[1]

  • Directed C-H Activation: The use of a directing group, often at the C2 or C3 position, can enable transition-metal-catalyzed C-H functionalization at specific positions on the pyridine ring.[7]

  • Halogen Dance Reactions: If a halogen is present on the pyridine ring, it can sometimes be "walked" to a different position under basic conditions.

Q4: What is the role of the solvent and base in controlling regioselectivity?

A4: The choice of solvent and base can have a profound impact on regioselectivity.

  • Solvent Polarity: The polarity of the solvent can influence the stability of charged intermediates and transition states. In some cases, a change in solvent can alter the kinetic versus thermodynamic product ratio.

  • Base Strength and Steric Hindrance: The choice of base is critical in deprotonation reactions. A sterically hindered base like lithium diisopropylamide (LDA) might favor deprotonation at a less hindered site, while a smaller, stronger base might deprotonate the most acidic proton. In the context of imidazo[1,2-a]pyridines, the choice of base can influence the site of metalation.

Troubleshooting Guides

This section addresses common issues encountered during the functionalization of imidazo[1,2-a]pyridines and provides actionable solutions.

Problem 1: Poor or No Regioselectivity in C3-Functionalization

Symptom: A mixture of C3- and other positional isomers (e.g., C5) is obtained, or the desired C3-functionalized product is a minor component.

Possible Causes & Solutions:

CauseProposed SolutionRationale
Reaction is under thermodynamic control Lower the reaction temperature and shorten the reaction time.C3 is the kinetically favored site for many electrophilic additions. Prolonged reaction times or higher temperatures can allow for rearrangement to the thermodynamically more stable isomer, which may not be the C3 product.
Steric hindrance at C2 If a bulky substituent is present at the C2 position, consider using a smaller electrophile or a different synthetic route that installs the C3 substituent before the C2 group.A large group at C2 can sterically block the approach of the electrophile to the C3 position, making attack at other sites more competitive.
Incorrect choice of catalyst/reagent For transition-metal-catalyzed reactions, screen different ligands and metal sources. For electrophilic additions, consider a more reactive electrophile.The nature of the catalyst or reagent can significantly influence the regiochemical outcome by altering the reaction mechanism. For example, in copper-catalyzed thiolations, the choice of copper source and ligands is crucial for C3 selectivity.[8]

Experimental Protocol: Selective C3-Nitrosylation

A highly regioselective photocatalyzed C-H nitrosylation of imidazo[1,2-a]pyridine scaffolds provides various 3-nitrosoimidazo[1,2-a]pyridines in excellent yields under photocatalyst-, oxidant-, and additive-free conditions.[5]

  • To a solution of imidazo[1,2-a]pyridine (0.5 mmol) in CH3CN (2 mL) in a sealed tube, add tert-butyl nitrite (t-BuONO) (1.0 mmol).

  • Irradiate the mixture with a 3W blue LED lamp at room temperature for 12 hours.

  • After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-nitrosoimidazo[1,2-a]pyridine.

Problem 2: Unwanted Functionalization of the Pyridine Ring

Symptom: The desired functionalization on the imidazole ring is accompanied by side reactions on the pyridine ring, particularly at the C5 position.

Possible Causes & Solutions:

Caption: Decision workflow for troubleshooting unwanted pyridine ring functionalization.

Experimental Protocol: Regioselective C3-Fluorination

A regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines can be achieved using Selectfluor in an aqueous solution.[9]

  • To a solution of imidazo[1,2-a]pyridine (1.0 mmol) and 4-(dimethylamino)pyridine (DMAP) (0.1 mmol) in a mixture of CH3CN (5 mL) and H2O (5 mL), add Selectfluor (1.2 mmol).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-fluoroimidazo[1,2-a]pyridine.

Problem 3: Difficulty in Achieving C-H Functionalization at a Specific Pyridine Ring Position

Symptom: Attempts to directly functionalize a specific C-H bond on the pyridine ring (e.g., C6, C7, or C8) are unsuccessful or result in a complex mixture of products.

Possible Causes & Solutions:

CauseProposed SolutionRationale
Low Reactivity of the Target C-H Bond Employ a directing group strategy. Install a suitable directing group on the imidazo[1,2-a]pyridine core that can coordinate to a metal catalyst and direct C-H activation to the desired position.[7]Directing groups overcome the inherent reactivity of the substrate by bringing the catalyst into close proximity to a specific C-H bond, enabling its selective functionalization.
Catalyst Poisoning The nitrogen atoms in the imidazo[1,2-a]pyridine ring can coordinate to the metal catalyst and inhibit its activity.[7] Consider using a pre-catalyst that is less susceptible to poisoning or employ additives that can modulate the coordination environment of the metal.Catalyst poisoning is a common issue in the C-H functionalization of nitrogen-containing heterocycles. Careful selection of the catalytic system is crucial for success.[7]
Incorrect Reaction Conditions for C-H Activation Systematically screen reaction parameters, including the catalyst, ligand, solvent, temperature, and oxidant.C-H activation reactions are often highly sensitive to the reaction conditions. A thorough optimization is usually required to achieve the desired outcome.

Advanced Strategies: The Role of Computational Chemistry

Modern approaches to improving regioselectivity increasingly rely on computational methods, such as Density Functional Theory (DFT), to predict the most likely sites of reaction.[10][11] By calculating properties like molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) energies, researchers can gain insights into the electronic landscape of a substituted imidazo[1,2-a]pyridine and rationalize or predict its reactivity.[10][11] For instance, DFT calculations can help in understanding the relative stabilities of different organometallic intermediates in directed metalation reactions, thereby guiding the choice of reagents and conditions for achieving a desired regioselectivity.[12]

Conclusion

Improving the regioselectivity of imidazo[1,2-a]pyridine functionalization is a multifaceted challenge that requires a deep understanding of the interplay between the substrate's electronic properties, the reaction mechanism, and the experimental conditions. By systematically applying the principles and troubleshooting strategies outlined in this guide, researchers can more effectively navigate the complexities of this important heterocyclic system and accelerate the development of novel molecules for a wide range of applications.

References

Technical Support Center: Troubleshooting Suzuki Coupling with Dibrominated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a specialized resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the complexities presented by dibrominated heterocyclic substrates. Drawing from established protocols and mechanistic insights, this center aims to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2] However, when working with dibrominated heterocycles, researchers often face unique hurdles, including issues of selectivity, reactivity, and yield. This guide is structured in a question-and-answer format to directly address the specific problems you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

My reaction is giving a low yield or failing completely. What are the first things I should check?

Low yields in Suzuki couplings with dibrominated heterocycles can often be traced back to a few fundamental issues.[3][4] A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen.[5] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed.[5][6]

  • Reagent Quality:

    • Catalyst and Ligand: Palladium sources and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[5] Using fresh, high-quality reagents is paramount.

    • Boronic Acid/Ester: Boronic acids are susceptible to protodeboronation, a side reaction that replaces the boronic acid group with a hydrogen, particularly with electron-deficient heterocycles.[5][7] Consider using a more stable boronic ester (e.g., a pinacol ester) to mitigate this issue.[3][5]

    • Solvent and Base Purity: Use anhydrous, degassed solvents.[5] The purity and strength of your base are also critical; ensure it is fresh and has been stored correctly.[4]

How can I control the selectivity between mono- and di-substitution?

Achieving selective mono-arylation or ensuring complete di-arylation is a common challenge with dibrominated substrates. The outcome is a delicate balance of several factors.

  • Stoichiometry of the Boronic Acid: This is the most straightforward parameter to adjust.

    • For mono-arylation , use a slight excess of the boronic acid (e.g., 1.0-1.2 equivalents).[8]

    • For di-arylation , a larger excess of the boronic acid is required (e.g., 2.2-2.5 equivalents).[9][10]

  • Reaction Time and Temperature:

    • Shorter reaction times and lower temperatures generally favor the mono-arylated product.[5] Careful monitoring of the reaction by TLC, GC-MS, or LC-MS is essential to stop the reaction once the desired product is formed.[8][11][12][13][14]

    • Longer reaction times and higher temperatures will drive the reaction towards the di-substituted product.[8]

  • Catalyst and Ligand Choice:

    • For Mono-arylation: Sterically hindered phosphine ligands, such as SPhos or XPhos, can favor mono-coupling by making the second oxidative addition step more difficult.[3][15]

    • For Di-arylation: Less sterically demanding ligands like triphenylphosphine (PPh₃) or catalyst systems without bulky ligands can facilitate the second coupling.[9][15]

The following table summarizes typical conditions for achieving selective mono- or di-arylation of 2,6-dibromopyridine:

Desired ProductBoronic Acid (equiv.)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield (%)
Mono-arylated1.1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100~70-80[8]
Di-arylated2.5Pd(PPh₃)₄ (5)-K₂CO₃ (3.0)Dioxane/H₂O100>90[8]
My reaction is sluggish, even at high temperatures. How can I improve the reaction rate?

A slow reaction can be due to poor catalyst activity or substrate deactivation.

  • Catalyst System: For challenging substrates like electron-rich or sterically hindered heterocycles, a highly active catalyst system is often necessary.

    • Palladium Source: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes are common choices.[3]

    • Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can significantly enhance catalytic activity.[3][16] Standard ligands like PPh₃ may be insufficient for less reactive substrates.[3]

  • Choice of Base: The base plays a critical role in the transmetalation step.[15] For difficult couplings, stronger bases are often required.

    • K₃PO₄ and Cs₂CO₃ are frequently effective choices for challenging couplings.[3][8]

    • The choice of base can also be influenced by the solvent system.[17]

  • Solvent Effects: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.

    • Commonly used solvents include toluene, 1,4-dioxane, and DMF, often with water as a co-solvent.[8][9][18] The use of aqueous co-solvents can increase the solubility of the base and the boronic acid.[1]

I'm observing significant amounts of side products. What are they and how can I minimize them?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.[7]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often more prevalent with highly reactive boronic acids. Using a slight excess of the dibrominated heterocycle can sometimes mitigate this.[4]

  • Dehalogenation: The replacement of a bromine atom with a hydrogen atom is a common side reaction.[3][19] This can be caused by impurities in the reaction mixture or side reactions involving the solvent or base.[19] Ensuring high-purity reagents and a thoroughly inert atmosphere can help.

  • Protodeboronation: As mentioned earlier, this is the protonolysis of the C-B bond.[7] Using anhydrous conditions, milder bases, or more stable boronic esters can minimize this pathway.[5]

What is the best way to monitor the progress of my reaction?

Effective reaction monitoring is key to optimizing conditions and knowing when to quench the reaction.[11]

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring.[10][12] It allows you to visualize the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide more detailed information, allowing for the identification of starting materials, intermediates (like the mono-arylated product), the desired di-arylated product, and any side products.[6][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to quantitatively monitor the reaction progress by taking aliquots at different time points.[20]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Di-arylation of 2,5-Dibromothiophene

This protocol is a robust starting point for achieving di-substitution on a thiophene core.[1][9]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the 2,5-dibromothiophene (1.0 mmol), the desired arylboronic acid (2.2-2.5 mmol), and potassium phosphate (K₃PO₄) (4.0 mmol).[1][9]

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (5-6 mol%).[1][9]

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water in a 4:1 ratio.[9]

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.[9]

  • Monitoring: Monitor the reaction progress using TLC or GC-MS.[9]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[9]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]

Protocol 2: Selective Mono-arylation of 2,6-Dibromopyridine

This protocol is designed to favor the formation of the mono-arylated pyridine derivative.[8]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine (1.0 equiv), the arylboronic acid (1.1 equiv), palladium(II) acetate (Pd(OAc)₂) (2 mol%), SPhos (4 mol%), and potassium phosphate (K₃PO₄) (2.0 equiv).[8]

  • Solvent Addition: Add toluene and degassed water to the flask in a 4:1 ratio.[8]

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.[8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).[8]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[8]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[21][22]

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd R1-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (R1-X) Transmetal R1-Pd(II)-R2(L_n) OxAdd->Transmetal Transmetalation (R2-B(OR)2 + Base) Transmetal->Pd0 Reductive Elimination Product R1-R2 Transmetal->Product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, a logical progression of checks can help identify the root cause.

Troubleshooting_Workflow Start Low Yield Observed Check_Inert Verify Inert Atmosphere & Degassed Solvents Start->Check_Inert Check_Reagents Assess Reagent Quality (Catalyst, Ligand, Base, Boronic Acid/Ester) Check_Inert->Check_Reagents Optimize_Base Screen Different Bases (e.g., K3PO4, Cs2CO3) Check_Reagents->Optimize_Base Optimize_Catalyst Optimize Catalyst System (Ligand, Pd Source) Optimize_Base->Optimize_Catalyst Optimize_Conditions Adjust Temp. & Time Optimize_Catalyst->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success

Caption: A decision-making workflow for troubleshooting low yields in Suzuki coupling.

Controlling Mono- vs. Di-substitution

The path to either the mono- or di-arylated product can be directed by careful selection of reaction parameters.

Selectivity_Diagram Start Dibrominated Heterocycle Mono Mono-arylated Product Start->Mono 1.0-1.2 eq. Boronic Acid Shorter Time / Lower Temp. Bulky Ligand (e.g., SPhos) Di Di-arylated Product Mono->Di >2.2 eq. Boronic Acid Longer Time / Higher Temp. Less Bulky Ligand (e.g., PPh3)

Caption: Key parameters influencing the selectivity between mono- and di-arylation.

References

avoiding over-bromination in imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on common synthetic challenges. This guide focuses on one of the most frequent issues encountered during the functionalization of the imidazo[1,2-a]pyridine scaffold: controlling electrophilic bromination to prevent undesired side products.

Troubleshooting Guide: Over-Bromination and Regioselectivity

This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable protocols to resolve them.

Q1: My reaction is producing a significant amount of di-brominated or poly-brominated imidazo[1,2-a]pyridine. What are the primary causes and how can I favor mono-bromination at the C3 position?

A1: Senior Application Scientist's Analysis

The imidazo[1,2-a]pyridine core is an electron-rich heterocyclic system, making it highly susceptible to electrophilic aromatic substitution. The C3 position is particularly nucleophilic, rendering it the kinetic site of halogenation. Over-bromination is a classic problem that arises when the rate of the second bromination (and subsequent additions) is competitive with the initial C3-bromination. This is often due to the mono-brominated product still being sufficiently activated for further reaction.

The primary causes of over-bromination are:

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent is the most common reason for multiple additions.

  • High Reactivity of Brominating Agent: Potent electrophilic bromine sources, such as elemental bromine (Br₂), can be difficult to control.

  • Elevated Temperature: Higher temperatures increase reaction rates indiscriminately, often favoring the formation of poly-halogenated species.

  • Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed provides an opportunity for the mono-brominated product to react further.

  • Solvent Effects: The polarity and nature of the solvent can influence the reactivity of both the substrate and the brominating agent.

Strategic Solutions for Achieving Mono-Selectivity:

Controlling the reaction to favor the mono-C3-brominated product requires a careful balance of stoichiometry, temperature, and reagent choice.

1. Strict Stoichiometric Control: The most critical factor is the precise control over the amount of the brominating agent.

  • Recommendation: Use 1.0 to 1.05 equivalents of the brominating agent. For solid reagents like N-Bromosuccinimide (NBS), ensure accurate weighing. For liquid reagents, consider preparing a dilute stock solution and adding it slowly (titrating) to the reaction mixture.

2. Temperature Management: Lowering the temperature is a powerful tool to moderate reactivity.

  • Recommendation: Begin the reaction at 0 °C or even -78 °C (dry ice/acetone bath). Add the brominating agent slowly at this temperature, and then allow the reaction to warm gradually to room temperature while monitoring its progress.

3. Choice of Brominating Agent: The selection of the reagent is pivotal for controlling the reaction's outcome. NBS is a crystalline solid that is easier and safer to handle than liquid bromine and is a source of electrophilic bromine.[1] Its reactivity can be modulated by reaction conditions.[2][3] For highly activated substrates, even milder and more regioselective options are available.

ReagentTypical ConditionsAdvantagesDisadvantages
N-Bromosuccinimide (NBS) 1.05 eq., DMF or CH₃CN, 0 °C to RTReadily available, solid, generally high C3-selectivityCan lead to over-bromination with highly activated substrates
Sodium Bromite (NaBrO₂) 1.2 eq., AcOH/H₂O, 60 °CExcellent C3-regioselectivity, metal-free.[4][5]Requires acidic conditions and elevated temperature
Carbon Tetrabromide (CBr₄) 1.5 eq., NaOH, CH₃CN, 80 °CMetal-free, good for specific substrates.[6]Higher temperature, requires base
Photocatalytic (CBr₄) CBr₄, photocatalyst, visible lightMild, metal-free conditions.[7]Requires specific photocatalysis setup

4. Diligent Reaction Monitoring: Active monitoring is essential to prevent the reaction from proceeding too far.

  • Recommendation: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material. As soon as the starting material is no longer visible, quench the reaction immediately to prevent the formation of di-brominated products. A common quenching agent is a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

Protocol: Selective Mono-Bromination of 2-Phenylimidazo[1,2-a]pyridine using NBS

This protocol is a robust starting point for achieving selective C3-mono-bromination.

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.05 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 2-phenylimidazo[1,2-a]pyridine in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask to 0 °C in an ice-water bath.

  • In a separate vial, weigh out NBS (1.05 eq.) and dissolve it in a minimum amount of anhydrous DMF.

  • Add the NBS solution dropwise to the cooled solution of the substrate over 15-20 minutes.

  • Monitor the reaction by TLC every 15 minutes.

  • Once the starting material is fully consumed (typically within 1-2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 3-bromo-2-phenylimidazo[1,2-a]pyridine.

G start Over-bromination Observed q1 Check Equivalents of Brominating Agent start->q1 a1_yes Reduce to 1.0-1.05 eq. q1->a1_yes > 1.1 eq. a1_no Equivalents are Correct (1.0-1.05) q1->a1_no ≤ 1.05 eq. q2 Assess Reaction Temperature a1_yes->q2 a1_no->q2 a2_yes Run at 0 °C or lower; Slow warming q2->a2_yes > Room Temp a2_no Temperature is already low q2->a2_no ≤ 0 °C q3 Evaluate Brominating Agent a2_yes->q3 a2_no->q3 a3_yes Switch to a milder agent (e.g., NaBrO₂ or CBr₄) q3->a3_yes Using Br₂ or NBS is too reactive monitor Crucial Step: Monitor reaction closely with TLC/LC-MS and quench immediately upon completion. q3->monitor NBS seems appropriate a3_yes->monitor end Achieved Selective Mono-bromination monitor->end

Caption: Troubleshooting workflow for over-bromination.

Q2: I'm observing bromination at positions other than C3 (e.g., on the pyridine ring or an aryl substituent). How can I improve C3-regioselectivity?

A2: Senior Application Scientist's Analysis

The electronic structure of the imidazo[1,2-a]pyridine scaffold strongly directs electrophilic attack to the C3 position. Obtaining significant amounts of isomers brominated elsewhere suggests that either electronic or steric factors are overriding this inherent preference, or the reaction conditions are promoting alternative pathways.

Probable Causes for Poor Regioselectivity:

  • Steric Hindrance: A large substituent at the C2 position may sterically hinder the approach of the electrophile to the C3 position.

  • Competing Electronic Effects: A strongly activating group (e.g., -OCH₃, -NH₂) on the pyridine ring or a C2-aryl substituent can create an alternative site of high electron density that competes with C3.

  • Harsh Conditions: Highly acidic conditions or very high temperatures can sometimes lead to the formation of thermodynamically more stable, but kinetically unfavored, products.

  • Radical Mechanism: While electrophilic substitution is most common, some conditions (e.g., using NBS with a radical initiator like AIBN or under UV light) can promote a radical mechanism, which may have different regioselectivity.[1]

Strategic Solutions for Enhancing C3-Regioselectivity:

1. Optimize Reagent and Solvent System: The choice of reagent and solvent can have a profound impact on regioselectivity.

  • Recommendation: For standard electrophilic C3-bromination, NBS in a polar aprotic solvent like DMF or acetonitrile is a reliable choice.[4] These solvents help to polarize the N-Br bond, favoring an ionic electrophilic substitution mechanism directed at the most nucleophilic C3 site. Metal-free methods using sodium chlorite/bromite have also shown excellent regioselectivity for the C3 position.[5]

2. Control Reaction Conditions: Avoid conditions that might promote alternative reaction pathways.

  • Recommendation: Unless a radical pathway is desired, conduct the reaction in the dark to avoid photochemical initiation of radical chain reactions. Ensure that your NBS is pure, as residual acid or bromine can alter reactivity. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (start at 0 °C).

3. Analyze Substrate Effects: If your substrate has powerful electron-donating groups, these may be the source of the issue.

  • Recommendation: If an aryl group at C2 contains a phenol or aniline moiety, consider protecting the hydroxyl or amino group before bromination to reduce its competing activating effect. After successful C3-bromination, the protecting group can be removed.

G cluster_0 Imidazo[1,2-a]Pyridine Core cluster_1 Reactivity towards Electrophiles (e.g., Br+) img img C3 C3: Highest Electron Density Primary site of attack PyridineRing Pyridine Ring (C5-C8): Less reactive C2 C2: Less reactive than C3

Caption: Relative reactivity of positions on the imidazo[1,2-a]pyridine scaffold.

Frequently Asked Questions (FAQs)

Q: Why is the C3 position of imidazo[1,2-a]pyridine so reactive towards electrophilic bromination? A: The high reactivity at C3 is due to the electronic nature of the fused ring system. The nitrogen atom at position 1 (the bridgehead nitrogen) and the nitrogen in the imidazole ring both donate electron density into the system. Resonance analysis shows a significant accumulation of negative charge (high electron density) at the C3 carbon, making it the most nucleophilic center and the preferred site for attack by electrophiles like Br⁺.

Q: What is the general mechanism for the bromination of imidazo[1,2-a]pyridine with NBS? A: The reaction typically proceeds via a standard electrophilic aromatic substitution mechanism. The bromine atom in NBS is electrophilic due to the adjacent electron-withdrawing succinimide group.[1][3] The electron-rich C3 position of the imidazo[1,2-a]pyridine attacks the electrophilic bromine, forming a resonance-stabilized cationic intermediate (a sigma complex). The succinimide anion then acts as a base to deprotonate the C3 carbon, restoring aromaticity and yielding the 3-bromo product. DFT calculations have explored the specific roles of substrates and solvents in mediating this reactivity.[8]

Q: Are there any fully metal-free methods for C3-bromination? A: Yes, several efficient metal-free methods have been developed to align with green chemistry principles. These include:

  • Using sodium bromite (NaBrO₂) in an acidic medium, which provides a safe and highly regioselective halogen source.[5]

  • Employing carbon tetrabromide (CBr₄) as the bromine source, often promoted by a simple base like NaOH.[6]

  • Visible light-mediated photocatalytic bromination using CBr₄, which proceeds under very mild conditions.[7]

Q: How can I definitively confirm the position of bromination on my product? A: A combination of spectroscopic techniques is the best approach:

  • ¹H NMR: The most direct evidence is the disappearance of the proton signal corresponding to C3-H. This proton typically appears as a singlet or doublet in a specific region of the spectrum. You will also observe shifts in the adjacent protons on the pyridine ring.

  • ¹³C NMR: The C3 carbon signal will show a significant downfield shift upon bromination, and its intensity will decrease due to the attachment of the bromine atom.

  • 2D NMR (COSY, HMBC, NOESY): For complex or ambiguous structures, 2D NMR experiments can establish connectivity and spatial relationships between protons and carbons, confirming the substitution pattern.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous proof of structure.

References

stability of 3,6-Dibromoimidazo[1,2-a]pyridine under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3,6-Dibromoimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this compound in various experimental settings. Given that the imidazo[1,2-a]pyridine core is a "drug prejudice" scaffold, understanding its stability is critical for reproducible results and successful drug discovery efforts.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the imidazo[1,2-a]pyridine heterocyclic system?

The imidazo[1,2-a]pyridine system is an aromatic, bicyclic heterocycle with a bridgehead nitrogen atom.[3] Its stability is generally robust, but it possesses features that can lead to degradation under certain pH conditions. The key characteristic is the basicity of the nitrogen atom in the pyridine ring (N1), which can accept a proton.[4] This protonation, which occurs under acidic conditions, can alter the electronic properties of the ring system, potentially making it more susceptible to nucleophilic attack or ring-opening reactions. Under strongly basic conditions, while less common, degradation can also occur, potentially through mechanisms involving the imidazole ring.

Q2: How do the dibromo-substituents at positions 3 and 6 affect the stability of the molecule?

The bromine atoms at positions 3 and 6 are electron-withdrawing groups. Their presence is expected to decrease the electron density of the aromatic system. This has two primary consequences:

  • Reduced Basicity: The electron-withdrawing nature of the bromines will lower the basicity of the pyridine nitrogen (N1) compared to the unsubstituted parent molecule. This means a lower pH (more acidic condition) is required for protonation.

  • Altered Reactivity: The substituents can influence the sites of potential degradation. While the core's general behavior is maintained, the specific degradation products and rates under forced conditions may differ from other substituted imidazo[1,2-a]pyridines.

Q3: What are the recommended storage conditions for this compound?

To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container, protected from light and moisture. For solutions, preparing fresh batches for immediate use is ideal. If stock solutions are necessary, they should be prepared in a non-reactive, anhydrous solvent like DMSO and stored at -20°C or lower. Avoid long-term storage in aqueous or protic solvents, especially if the pH is not controlled.

Q4: Which analytical methods are best for monitoring the stability of this compound?

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and reliable method for quantifying the parent compound and detecting degradation products.[5] For definitive identification of degradation products, a Liquid Chromatography-Mass Spectrometry (LC-MS) compatible method is highly recommended.[5] Gas chromatography (GC) can also be used for pyridine-containing compounds.[6][7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My compound is degrading in my acidic HPLC mobile phase.

  • Question: I'm observing peak tailing, the appearance of new peaks, or a loss of total peak area during my HPLC analysis, which uses a low pH mobile phase (e.g., 0.1% TFA in water/acetonitrile). What is happening?

  • Plausible Cause: The pyridine nitrogen in the imidazo[1,2-a]pyridine ring is becoming protonated by the acidic mobile phase. This can increase the compound's polarity, leading to peak tailing. More critically, prolonged exposure to the acidic environment, especially if the sample is held in the autosampler for an extended period, can catalyze hydrolytic degradation of the heterocyclic core.

  • Solution Pathway:

    • Minimize Sample Residence Time: Ensure your analytical runs are as short as possible and that samples are analyzed immediately after being placed in the autosampler.

    • Control Temperature: Set the autosampler temperature to a low value (e.g., 4°C) to slow down the rate of degradation.

    • Adjust Mobile Phase pH: If possible, increase the pH of your mobile phase to a less aggressive level (e.g., pH 3-4) using a suitable buffer like ammonium formate or acetate. Test if you can still achieve adequate chromatographic separation.

    • Neutralize Samples: If the sample itself is prepared in a strong acid, consider neutralizing it with a suitable base before injection, provided the resulting salt does not interfere with the analysis.

Issue 2: I'm getting low yields and multiple byproducts in a base-catalyzed reaction.

  • Question: I am attempting a reaction that requires a strong base (e.g., NaH, NaOH, or LDA), but my yield of the desired product is low, and I see several unidentified spots on my TLC plate. Could my starting material, this compound, be the problem?

  • Plausible Cause: Although the imidazo[1,2-a]pyridine ring is generally more susceptible to acidic conditions, strong bases can also promote degradation. Potential pathways include nucleophilic attack on the electron-deficient ring or deprotonation at less obvious positions, leading to side reactions or decomposition.

  • Solution Pathway:

    • Run a Control Experiment: Before concluding the reaction is failing, subject only your this compound to the reaction conditions (base, solvent, temperature, time) without the other reagents. Analyze the result by TLC or LC-MS to see if the starting material degrades on its own.

    • Lower the Temperature: Base-catalyzed reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0°C or -78°C) can often minimize side reactions and degradation.

    • Use a Non-Nucleophilic Base: If the base itself might be acting as a nucleophile, switch to a sterically hindered, non-nucleophilic base like DBU or a proton sponge, if compatible with your reaction chemistry.

    • Consider Alternative Synthetic Routes: If the compound proves fundamentally unstable under the required basic conditions, you may need to redesign your synthetic approach to avoid harsh bases.

Issue 3: How can I systematically determine the pH stability of this compound?

  • Question: I need to develop an aqueous formulation and must know the optimal pH range for stability. What is a standard protocol for this?

  • Plausible Cause: You need to perform a forced degradation study. This is a systematic investigation to evaluate the susceptibility of a drug substance to hydrolysis across a wide range of pH values.[8]

  • Solution Pathway: A forced degradation or pH stability study is the definitive way to answer this question. The goal is to induce 5-20% degradation to observe the primary degradation pathways without completely consuming the parent compound.[5]

Protocol: pH Stability Study

This protocol is a standard method for assessing compound stability in different pH environments.[5][9]

1. Preparation of Buffers and Stock Solution:

  • Acidic Buffer (pH 1.0): Prepare approximately 0.1 M Hydrochloric Acid (HCl). Adjust pH with HCl or purified water as needed.[9]

  • Neutral Buffer (pH 7.4): Use a standard Phosphate Buffered Saline (PBS) solution. Adjust pH with a dilute base (e.g., ammonium hydroxide) or acid if necessary.[9]

  • Basic Buffer (pH 9.0): Prepare a 10 mM solution of ammonium formate. Adjust to pH 9.0 with ammonium hydroxide.[9]

  • Compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in DMSO.

2. Experimental Setup:

  • For each pH condition, add a small aliquot of your DMSO stock solution to the respective buffer to achieve a final concentration of approximately 10-50 µM. Ensure the final percentage of DMSO is low (e.g., <1%) to avoid solvent effects.

  • Prepare a "Time 0" (T=0) sample for each condition. This is done by immediately quenching the reaction as described in Step 4.

  • Incubate the remaining samples in a controlled environment, such as a water bath at 37°C or 60°C, protected from light.[5][9]

3. Time Points and Sampling:

  • Collect samples at various time points. A typical schedule would be T=0, 2, 8, and 24 hours.[5] For long-term studies, time points can be extended to months.[5]

4. Sample Quenching:

  • It is critical to stop the degradation reaction at each time point. This is achieved by neutralizing the sample.

    • Acidic (pH 1.0) samples: Quench by adding an equal volume of the basic (pH 9.0) buffer.[9]

    • Basic (pH 9.0) samples: Quench by adding an equal volume of the acidic (pH 1.0) buffer.[9]

    • Neutral (pH 7.4) samples: Quench by adding an equal volume of the pH 7.4 buffer or mobile phase.[9]

5. Analysis:

  • Analyze all quenched samples (including T=0) by a validated stability-indicating HPLC-UV or LC-MS method.

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Monitor the formation of any degradation products and calculate the mass balance to ensure all components are accounted for.

ParameterAcidic ConditionNeutral ConditionBasic Condition
Buffer 0.1 M HClPhosphate Buffered Saline (PBS)10 mM Ammonium Formate
Target pH 1.07.49.0
Temperature 37°C (or higher for acceleration)37°C37°C
Time Points 0, 2, 8, 24 hours0, 2, 8, 24 hours0, 2, 8, 24 hours
Quenching Agent pH 9.0 BufferpH 7.4 BufferpH 1.0 Buffer
Table 1: Recommended parameters for a forced degradation (pH stability) study.
Visualized Workflows and Mechanisms
Potential Sites of pH-Mediated Instability

The diagram below illustrates the key molecular features of this compound relevant to its pH stability.

G Potential pH Instability of this compound cluster_acid Acidic Conditions (Low pH) cluster_base Basic Conditions (High pH) Protonation 1. Protonation at N1 Hydrolysis 2. Increased Susceptibility to Nucleophilic Attack / Hydrolysis Protonation->Hydrolysis Leads to Nuc_Attack Potential Nucleophilic Attack on Electron-Deficient Ring Molecule This compound Molecule->Protonation H+ Molecule->Nuc_Attack OH-

Caption: Key reactive sites of this compound under acidic and basic stress.

Experimental Workflow for pH Stability Assessment

The following workflow provides a visual guide to the pH stability protocol described above.

G Workflow for pH Stability Study cluster_sampling Sampling and Quenching prep 1. Prepare Buffers (pH 1, 7.4, 9) & Stock Solution setup 2. Incubate Compound in each Buffer at 37°C prep->setup t0 T=0 t_int Intermediate Time Points (e.g., 2, 8, 24h) setup->t_int quench 3. Quench Reaction (Neutralize pH) t0->quench t_int->quench analysis 4. Analyze by HPLC or LC-MS quench->analysis data 5. Calculate % Remaining & Identify Degradants analysis->data

Caption: Step-by-step experimental workflow for assessing pH stability.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 3,6-Dibromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of catalyst selection in cross-coupling reactions with the 3,6-dibromoimidazo[1,2-a]pyridine scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, making its functionalization a critical step in drug discovery.[1][2][3] This document is designed to provide not just protocols, but the underlying logic to empower you to solve challenges in your own research.

Frequently Asked Questions (FAQs)

Q1: I want to perform a Suzuki-Miyaura coupling on this compound. Which position (C3 or C6) is more reactive, and how does that influence my catalyst choice?

A1: The relative reactivity of the C3 and C6 positions is a crucial consideration. The C3 position of the imidazo[1,2-a]pyridine ring is generally more electron-rich and thus more susceptible to oxidative addition by a Pd(0) catalyst. Therefore, you can often achieve selective mono-functionalization at the C3 position under carefully controlled conditions.

  • For C3-Selective Coupling: Milder reaction conditions and less active catalysts can favor mono-arylation at the C3 position. A common starting point is using Pd(PPh₃)₄ with a carbonate base like Na₂CO₃ in a solvent such as DME or THF.[4]

  • For Di-substitution: To achieve coupling at both the C3 and C6 positions, more forcing conditions are typically required. This may involve higher temperatures, longer reaction times, and a more robust catalyst system, such as one employing a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) with a stronger base.

Q2: What is the best general-purpose palladium catalyst system for a Buchwald-Hartwig amination with this substrate?

A2: For C-N bond formation on heteroaromatic systems, catalyst selection is critical to overcome potential catalyst inhibition by the nitrogen atoms in the scaffold.[5] Modern Buchwald-Hartwig catalyst systems utilizing bulky, electron-rich biaryl phosphine ligands are highly effective.[6][7][8]

A robust starting point would be a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand such as XPhos or SPhos. A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is typically required. The choice of ligand can be guided by the steric hindrance of your amine coupling partner.[7]

Q3: Can I use a copper catalyst for cross-coupling reactions with this compound?

A3: Yes, copper-catalyzed reactions are a viable alternative, particularly for certain transformations. Copper catalysts are often used in Sonogashira couplings (in conjunction with palladium) and can be employed in Ullmann-type C-N and C-O couplings.[9][10] For Sonogashira reactions, a typical system involves a palladium catalyst (e.g., PdCl₂(PPh₃)₂) with a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base.[11][12]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments.

Issue 1: Low to No Product Yield

Q: My cross-coupling reaction shows no conversion to the desired product. What are the first things I should check?

A: A zero-yield reaction points to a fundamental issue with one or more components of the reaction. A systematic check is the most efficient way to diagnose the problem.[13]

Probable Causes & Solutions:

  • Inactive Catalyst: The Pd(0) active species may not be forming or is being deactivated.

    • Solution: Ensure your palladium source and ligand are of high quality. If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) might be inefficient. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst system (e.g., G3-XPhos palladacycle) that activates reliably.

  • Poor Reagent Quality: Moisture, oxygen, or impurities in your reagents or solvent can kill the catalyst.

    • Solution: Use freshly distilled or anhydrous, degassed solvents. Ensure your base is finely powdered and dry. The quality of the boronic acid (for Suzuki) or amine (for Buchwald-Hartwig) is also critical.

  • Inadequate Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.

    • Solution: Ensure your reaction flask was properly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of inert gas throughout. A thorough degassing of the solvent via sparging or freeze-pump-thaw cycles is essential.

Caption: A decision tree for diagnosing zero-yield reactions.

Issue 2: Reaction Stalls or Results in a Mixture of Mono- and Di-substituted Products

Q: I'm attempting a di-substitution, but the reaction stops after the first coupling, or I get an inseparable mixture. How can I drive the reaction to completion?

A: This is a common issue with di-halogenated substrates where the second substitution is significantly slower than the first. This is due to the change in the electronic properties of the ring after the first coupling.

Probable Causes & Solutions:

  • Insufficient Catalyst Activity for Second Coupling: The catalyst system may not be potent enough to activate the less reactive C6-Br bond after the C3 position has been functionalized.

    • Solution: Switch to a more robust catalyst system. This often involves using bulky, electron-rich phosphine ligands like RuPhos, BrettPhos, or N-heterocyclic carbenes (NHCs) which can promote the more challenging second oxidative addition step.[14] Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can also be effective.[15]

  • Sub-optimal Base or Solvent: The base may not be strong enough, or the solvent may not provide adequate solubility or promote the catalytic cycle effectively.

    • Solution: For a challenging second coupling, consider a stronger base (e.g., switching from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Solvents like dioxane or toluene are often effective at the higher temperatures required for these reactions.

  • Reaction Temperature/Time: The conditions may not be sufficiently forcing.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction over a longer period (24-48 hours) to see if slow conversion is occurring.

Caption: A workflow for optimizing di-substitution reactions.

Catalyst System Comparison Tables

The following tables provide a starting point for catalyst selection based on literature for similar N-heterocyclic systems.[16] Optimization will be required for your specific substrate.

Table 1: Suzuki-Miyaura Coupling Catalyst Systems
Catalyst SystemTypical Loading (mol%)BaseSolventTemperature (°C)TargetNotes
Pd(PPh₃)₄2-5Na₂CO₃DME/H₂O80-100Mono (C3)Good for initial screening; sensitive to air.[4]
Pd(dppf)Cl₂1-3K₂CO₃Dioxane100-120Mono/DiReliable and versatile catalyst.
Pd₂(dba)₃ + SPhos1-2K₃PO₄Toluene100-120Di-substitutionBulky ligand promotes difficult couplings.
Pd(OAc)₂ + P(t-Bu)₃1-3K₃PO₄THFRT-65Mono/DiHighly active catalyst system.[17]
Table 2: Buchwald-Hartwig Amination Catalyst Systems
Catalyst SystemTypical Loading (mol%)BaseSolventTemperature (°C)TargetNotes
Pd₂(dba)₃ + XPhos1-3NaOtBuToluene90-110Mono/DiExcellent for a wide range of amines.[18]
Pd(OAc)₂ + BINAP2-4Cs₂CO₃Dioxane100-120Mono/DiBidentate ligand offers good stability.[6]
G3-XPhos Palladacycle1-2K₃PO₄t-AmylOH100-110Di-substitutionAir-stable precatalyst, easy to handle.

Generic Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv. for mono-coupling, 2.5 equiv. for di-coupling), and the base (e.g., K₂CO₃, 3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.) and any additional ligand. Then, add the degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv.), the ligand (e.g., XPhos, 0.03 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add the this compound (1.0 equiv.) and the degassed solvent (e.g., toluene). Stir for 5 minutes.

  • Amine Addition: Add the amine (1.2 equiv.) via syringe.

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Key Mechanistic Overview

A solid understanding of the catalytic cycle is essential for effective troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a similar cycle.[19]

G A Pd(0)L_n Active Catalyst B Oxidative Addition Complex (Pd-II) A->B Oxidative Addition + R-X C Transmetalation or Amine Coordination Complex B->C Transmetalation (+ R'-M) or Base-mediated Amine Coordination D Reductive Elimination Product Complex C->D Reductive Elimination D->A Product Release (R-R')

References

Technical Support Center: Solvent Effects on Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges and questions related to the critical role of solvents in influencing reaction outcomes. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your synthetic routes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to resolve common problems.

Issue 1: Low or No Yield of the Desired Imidazo[1,2-a]pyridine

Question: My reaction is yielding very little or none of my target product. I've confirmed the integrity of my starting materials. Could the solvent be the primary issue?

Answer: Absolutely. The choice of solvent is one of the most critical parameters in the synthesis of imidazo[1,2-a]pyridines and can dramatically affect reaction rates and yields. Low yields are often traced back to a suboptimal solvent environment for one or more key steps in the reaction mechanism.

Causality Analysis:

  • Poor Solubility of Reactants: The fundamental role of a solvent is to dissolve the reactants, allowing them to interact. If your 2-aminopyridine or α-haloketone (or other coupling partners) has limited solubility in the chosen solvent, the reaction will be slow or may not proceed at all.

  • Inappropriate Polarity for the Mechanism: The formation of imidazo[1,2-a]pyridines typically involves the formation of charged intermediates. The initial step is often an SN2 reaction between the endocyclic nitrogen of 2-aminopyridine and an α-haloketone, followed by an intramolecular cyclization and dehydration.[1]

    • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents are often effective because they can stabilize charged intermediates and transition states without interfering with nucleophiles through hydrogen bonding. DMF, a high-boiling polar solvent, is frequently used in catalyst-free syntheses.[2][3]

    • Protic Solvents (e.g., Ethanol, Methanol): These solvents can facilitate proton transfer steps, which is beneficial for the dehydration step. Ethanol is a common choice, providing a good balance of polarity and proticity.[2][4] However, highly nucleophilic alcoholic solvents like methanol can sometimes lead to competing intermolecular side reactions.[5]

  • Solvent-Induced Side Reactions: The solvent can sometimes participate in or promote undesired reaction pathways, consuming starting materials and reducing the yield of the desired product.

Troubleshooting Workflow: Systematic Solvent Screening

To identify the optimal solvent, a systematic screening experiment is the most effective approach. It is recommended to perform this on a small scale.

Experimental Protocol: Small-Scale Solvent Screening
  • Setup: Arrange a series of small reaction vials (e.g., 2 mL microwave vials or screw-cap test tubes), each with a magnetic stir bar.

  • Reagent Addition: To each vial, add the 2-aminopyridine derivative (1.0 eq) and the α-haloketone derivative (1.0 eq).

  • Solvent Dispensing: Add 1 mL of a different solvent to each vial. A good starting set of solvents includes:

    • Toluene (Non-polar)

    • Dioxane (Less polar)[6]

    • Acetonitrile (Polar aprotic)[4]

    • Ethanol (Polar protic)[4]

    • N,N-Dimethylformamide (DMF) (High-boiling polar aprotic)[7]

    • Water (Highly polar protic, for "green" approaches)[8][9]

  • Reaction Conditions: Seal the vials and place them in a heating block or oil bath set to a standard temperature (e.g., 80 °C). If using microwave-assisted synthesis, program the reactor accordingly.[10][11]

  • Monitoring: Monitor the reactions at set time intervals (e.g., 1h, 4h, 12h) using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Analysis: Compare the consumption of starting materials and the formation of the product spot/peak across the different solvents to identify the most promising candidates for scale-up.

Solvent_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_vials 1. Prepare Vials with Starting Materials (1.0 eq each) add_solvents 2. Add Test Solvents (Toluene, ACN, EtOH, DMF, etc.) prep_vials->add_solvents heat 3. Heat Reactions (Conventional or Microwave) add_solvents->heat monitor 4. Monitor Progress (TLC or LC-MS) heat->monitor compare 5. Compare Conversion & Product Formation monitor->compare select 6. Select Optimal Solvent for Scale-up compare->select

Caption: Workflow for a systematic solvent screening experiment.

Issue 2: Formation of Multiple Products or Side Reactions

Question: My TLC/LC-MS shows multiple spots/peaks, indicating the formation of byproducts. How can I improve the selectivity by changing the solvent?

Answer: The formation of side products is a clear indication that an alternative reaction pathway is competitive under your current conditions. The solvent plays a crucial role in dictating which pathway is kinetically or thermodynamically favored.

Causality Analysis:

  • Competing Intermolecular Reactions: In some cases, particularly with functionalized starting materials, the solvent can act as a competing nucleophile. For instance, in a synthesis aiming for intramolecular cyclization, using methanol as a solvent could lead to a competing intermolecular reaction where methanol attacks an electrophilic center. Switching to a non-nucleophilic solvent like tert-butanol can prevent this and increase the yield of the desired tetracyclic product.[5]

  • Degradation of Sensitive Groups: Certain functional groups can be sensitive to the reaction conditions, which are often exacerbated by the solvent. For example, a furan ring can be susceptible to degradation under strongly acidic conditions.[6] If the reaction generates an acidic byproduct (e.g., HBr), a protic solvent might facilitate its dissociation and promote degradation. Switching to an aprotic solvent or adding a non-nucleophilic base could mitigate this.

  • Regioisomer Formation: For certain advanced syntheses, such as the N-alkylation of an existing imidazo[4,5-b]pyridine core, the solvent can influence which nitrogen atom is alkylated. Polar aprotic solvents like DMF often favor alkylation on the pyridine nitrogen, while nonpolar solvents might favor alkylation on an imidazole nitrogen.[12]

Troubleshooting Strategy:

  • Reduce Solvent Nucleophilicity: If you suspect the solvent is participating in the reaction, switch to a less nucleophilic alternative. For example, replace methanol with isopropanol, tert-butanol, or a non-alcoholic solvent like dioxane or acetonitrile.[5]

  • Control Polarity: If you observe degradation or unwanted rearrangements, consider moving to a less polar solvent like toluene. This can sometimes temper the reactivity of harsh reagents or byproducts, although it may require higher temperatures and longer reaction times.[4][6]

  • Solvent-Free Conditions: For reactions amenable to it, eliminating the solvent entirely can be a powerful strategy. Microwave-assisted, solvent-free syntheses are known to be very fast, clean, and high-yielding, minimizing the chances for solvent-related side reactions.[11][13][14][15]

Frequently Asked Questions (FAQs)

Q1: Should I use a protic or aprotic solvent for my imidazo[1,2-a]pyridine synthesis?

The choice between a protic and aprotic solvent depends on the specific mechanism of your reaction.

  • Protic Solvents (e.g., ethanol, methanol, water) contain acidic protons and are excellent at solvating both cations and anions. They can be particularly useful in the final dehydration step of the cyclization by facilitating proton transfers. Many "green" and cost-effective procedures utilize protic solvents.[4][16]

  • Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) lack acidic protons. Polar aprotic solvents are highly effective at solvating cations but not anions. This leaves anions more "naked" and nucleophilic, which can accelerate SN2-type reactions, often the first step in the synthesis. Pyridine itself is considered a polar aprotic solvent.[17][18]

Recommendation: There is no universal answer. As seen in the table below, both classes of solvents can be effective. If your reaction is sluggish, a polar aprotic solvent like DMF or acetonitrile may accelerate the initial nucleophilic attack. If you are having trouble with the final cyclization/dehydration, a protic solvent like ethanol might be beneficial.[2][4]

Q2: How does solvent choice impact reactions under microwave irradiation?

Microwave-assisted synthesis has become a popular method for preparing imidazo[1,2-a]pyridines due to dramatically reduced reaction times and often higher yields.[10][19] Solvents with a high dielectric constant (i.e., polar solvents) absorb microwave energy efficiently, leading to rapid heating.

  • Polar Solvents like DMF and ethanol are excellent choices for microwave chemistry.

  • Solvent-Free Conditions are also highly effective under microwave irradiation. The neat reaction mixture can often absorb sufficient energy to proceed rapidly, offering a very "green" and efficient protocol that simplifies purification.[11][15][20]

Q3: What are the best "green" solvent options for this synthesis?

The principles of green chemistry encourage the use of less hazardous and more environmentally benign solvents.

  • Water: Several modern protocols successfully use water as the reaction solvent, often with the aid of ultrasound, providing good yields and an excellent environmental profile.[8][9]

  • Ethanol: Derived from biomass, ethanol is a greener alternative to many petroleum-based solvents and is effective for many imidazo[1,2-a]pyridine syntheses.[2][4]

  • Water-IPA Mixtures: A mixture of water and isopropanol has been reported as an eco-friendly solvent system for microwave-assisted synthesis.[10]

  • PEG-400 and Water: A mixture of polyethylene glycol (PEG-400) and water has been used as a recyclable medium, avoiding volatile organic solvents.[1]

  • Deep Eutectic Solvents (DES): Combinations like urea-choline chloride have been explored as biodegradable and environmentally benign solvents for this synthesis.[21]

Q4: How does the solvent influence the reaction mechanism?

The solvent is not just a passive medium; it actively influences the reaction pathway.

  • Stabilization of Intermediates: As mentioned, polar solvents stabilize charged intermediates, lowering the activation energy of key steps.

  • Proton Shuttling: Protic solvents can act as a "proton shuttle," facilitating the transfer of protons required for tautomerization and dehydration steps.

  • Influencing Reaction Type: In multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction, protic solvents like ethanol or methanol are commonly used.[16] The mechanism involves the formation of an iminium ion, which is then trapped by the isocyanide. The solvent choice can impact the rate of imine formation and the subsequent cyclization.

Solvent_Effects cluster_input Solvent Property cluster_output Reaction Outcome Polarity Polarity Yield Yield Polarity->Yield Affects intermediate stability Time Reaction Time Polarity->Time Influences reaction rate Proticity Proticity (Protic/Aprotic) Proticity->Yield Affects key mechanistic steps Purity Purity / Side Reactions Proticity->Purity Can cause side reactions or aid dehydration

Caption: Relationship between solvent properties and reaction outcomes.

Data Summary: Solvent Effects on a Model Reaction

The following table summarizes the results from a solvent screening study for the reaction between 2-aminopyridine and α-bromoacetophenone. This data illustrates how dramatically the choice of solvent can impact the outcome.

EntrySolventTemperature (°C)Yield (%)Reference
1Toluene6050[14]
2THF6065[14]
3Acetonitrile (ACN)6059[14]
4Ethanol (EtOH)6063[14]
5PEG-4006060[14]
6Water (H₂O)6063[14]
7None (Solvent-Free) 60 91 [14]

As demonstrated, for this specific transformation under thermal conditions, a solvent-free approach provided a significantly higher yield compared to a range of common organic solvents.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 3,6-Dibromoimidazo[1,2-a]pyridine: An NMR-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development, the imidazo[1,2-a]pyridine scaffold is a "privileged structure," frequently appearing in compounds with significant biological activity, including anti-cancer and anti-mycobacterial agents.[1] The precise substitution pattern on this heterocyclic core is paramount to its function and safety profile. Therefore, unambiguous structural characterization is not merely a procedural step but the bedrock of any subsequent development.

This guide provides an in-depth analysis of the primary tool for this task, Nuclear Magnetic Resonance (NMR) spectroscopy, focusing on the model compound 3,6-Dibromoimidazo[1,2-a]pyridine . We will explore the expected ¹H and ¹³C NMR spectral features, explain the rationale behind spectral assignments, and objectively compare the utility of NMR with other essential analytical techniques.

The Gold Standard: Unraveling Structure with NMR Spectroscopy

NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution.[2][3] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. Unlike techniques that provide only mass or functional group information, NMR maps the complete atomic framework.

Predicted ¹H NMR Spectral Analysis of this compound

The structure and numbering of this compound are shown below. The bromination at positions 3 and 6 significantly influences the electronic environment and, consequently, the chemical shifts of the remaining protons.

Structure of this compound

A diagram showing the chemical structure and atom numbering for this compound.

Based on known substituent effects in imidazo[1,2-a]pyridine systems, we can predict the ¹H NMR spectrum.[4][5] The electron-withdrawing nature of the bromine atoms and the nitrogen atoms in the rings will generally shift the protons downfield.

ProtonPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)Rationale
H-2 7.8 - 8.0Singlet (s)N/ALocated in the electron-deficient imidazole ring. The adjacent C-3 bromine atom prevents coupling.
H-5 8.0 - 8.2Doublet (d)J ≈ 9.5Significantly deshielded due to the peri-interaction with the bridgehead nitrogen (N4) and ortho to the C-6 bromine. Coupled to H-7.
H-7 7.1 - 7.3Doublet of Doublets (dd)J ≈ 9.5, 2.0Coupled to H-5 (large coupling) and H-8 (small meta-coupling). Influenced by the ortho bromine at C-6.
H-8 7.6 - 7.8Doublet (d)J ≈ 2.0Appears as a broad singlet or a narrow doublet due to small meta-coupling with H-7.
Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of the carbon skeleton. The carbons directly bonded to the electronegative bromine atoms (C-3 and C-6) are expected to show significantly different chemical shifts compared to the unsubstituted parent compound.

CarbonPredicted δ (ppm)Rationale
C-2 115 - 118Upfield relative to other aromatic CH carbons due to its position in the five-membered ring.
C-3 90 - 95Significantly shielded due to the heavy atom effect of the directly attached bromine.[5]
C-5 125 - 128Aromatic CH carbon in the six-membered ring.
C-6 114 - 117Carbon bearing a bromine atom in the pyridine ring.
C-7 124 - 127Aromatic CH carbon.
C-8 113 - 116Aromatic CH carbon.
C-8a 140 - 145Bridgehead carbon, typically shifted downfield.
The Power of 2D NMR: Confirming the Assignments

While 1D NMR provides the initial data, two-dimensional (2D) NMR experiments are essential for unambiguous assignment and structure confirmation.[6]

  • COSY (Correlation Spectroscopy): Would confirm the H-5/H-7 and H-7/H-8 spin systems by showing cross-peaks between these coupled protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to its attached carbon, allowing for the definitive assignment of C-2, C-5, C-7, and C-8.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the full carbon skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away. For instance, a correlation from H-2 to C-8a and C-3 would confirm the imidazole ring structure.

Visualizing HMBC Connectivity

G H2 H-2 C3 C-3 H2->C3 ³J, ²J C8a C-8a H2->C8a ³J, ²J H5 H-5 C6 C-6 H5->C6 ³J, ³J, ²J C7 C-7 H5->C7 ³J, ³J, ²J H5->C8a ³J, ³J, ²J H7 H-7 C5 C-5 H7->C5 ³J, ³J, ²J H7->C6 ³J, ³J, ²J H7->C8a ³J, ³J, ²J H8 H-8 C2 C-2 H8->C2 ³J, ³J, ²J H8->C6 ³J, ³J, ²J H8->C7 ³J, ³J, ²J C8 C-8

Key expected HMBC correlations for this compound.

Experimental Protocol: Acquiring High-Quality NMR Data

Trustworthy data begins with a robust experimental protocol.

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the purified this compound sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (~0-10 ppm).

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum with singlets for each carbon.

    • Set a wider spectral width (~0-160 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Load standard parameter sets for each experiment.

    • Optimize the spectral widths in both dimensions to match the ¹H and ¹³C spectra.

    • Acquire a sufficient number of increments in the indirect dimension to achieve adequate resolution. Processing is more complex and involves 2D Fourier transformation.

A Comparative Perspective: Alternative and Complementary Techniques

While NMR is the cornerstone, a multi-faceted approach ensures the highest level of confidence in structural assignment.[7][8] No single technique provides all the answers.

Structural Elucidation Workflow

workflow cluster_input Input cluster_primary Primary Analysis cluster_secondary Secondary/Confirmatory Analysis cluster_output Result Sample Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR Structure Confirmed Structure NMR->Structure Connectivity Stereochemistry MS->Structure Molecular Formula Isotopic Pattern XRAY X-Ray Crystallography (if crystal available) XRAY->Structure Definitive 3D Structure (Solid State) FTIR->Structure Functional Groups

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3,6-Dibromoimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Importance of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science.[1][2] This privileged heterocyclic system is present in numerous therapeutic agents, including the well-known drugs Zolpidem and Alpidem, and exhibits a vast range of biological activities such as anticancer, antiviral, and anti-inflammatory properties.[2][3] The 3,6-dibrominated derivatives, in particular, serve as versatile building blocks for the synthesis of more complex and potent molecules.[4] Their utility as synthetic intermediates makes the unambiguous confirmation of their structure and purity a critical, non-negotiable step in any drug development or research pipeline.

This guide provides an in-depth comparison of the essential spectroscopic techniques required to comprehensively characterize these derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that every analytical step is part of a self-validating workflow. The methodologies and data presented herein are grounded in established scientific literature to provide researchers, scientists, and drug development professionals with a trustworthy and authoritative resource.

The Characterization Workflow: A Multi-Technique Approach

No single technique can provide a complete structural picture. A robust characterization strategy for novel derivatives relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Optical Spectroscopy. Each method provides a unique and complementary piece of the structural puzzle.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation Compound Synthesized 3,6-Dibromoimidazo[1,2-a]pyridine Derivative NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR Sample Aliquots MS Mass Spectrometry (HRMS) Compound->MS Sample Aliquots Optical Optical Spectroscopy (UV-Vis & Fluorescence) Compound->Optical Sample Aliquots Structure Atomic Connectivity & Substitution Pattern NMR->Structure Identity Molecular Weight & Elemental Formula MS->Identity Properties Electronic & Photophysical Properties Optical->Properties Final Verified Structure & Purity Structure->Final Convergent Validation Identity->Final Convergent Validation Properties->Final Convergent Validation

Caption: Generalized workflow for the spectroscopic characterization of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule. For this compound derivatives, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and the integrity of the core heterocyclic structure.

Expertise & Causality: Why NMR is Essential
  • ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons. For this scaffold, it allows us to confirm the specific positions of the bromine atoms by observing the disappearance of proton signals at C3 and C6 and analyzing the splitting patterns of the remaining protons on the pyridine ring (H5, H7, H8).

  • ¹³C NMR detects the carbon backbone of the molecule, providing a count of unique carbon atoms. This is crucial for confirming the presence of all carbons in the imidazo[1,2-a]pyridine core and any attached substituents. The chemical shifts are highly sensitive to the electronic environment, offering further proof of the dibromo substitution.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar and non-polar compounds.

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR , acquire at least 16 scans.

    • For ¹³C NMR , a greater number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts (δ) are referenced internally to the residual solvent signal or tetramethylsilane (TMS).

Comparative Data & Interpretation

The following table summarizes the expected chemical shifts for the core this compound structure. Substituents at other positions will, of course, alter these values, but this provides a baseline for comparison.

Atom Spectroscopy Expected Chemical Shift (δ, ppm) Key Characteristics & Interpretation
H5 ¹H NMR~8.2 - 8.5Doublet. Located ortho to the bridgehead nitrogen, resulting in a downfield shift. Coupling to H7 is typically absent due to the C6-Br substitution.
H7 ¹H NMR~7.1 - 7.4Doublet of doublets. Coupled to both H5 and H8. Its chemical shift is influenced by the C6 bromine.
H8 ¹H NMR~7.5 - 7.8Doublet. Coupled to H7.
C2 ¹³C NMR~143 - 146Shift is sensitive to substituents at this position.
C3 ¹³C NMR~110 - 115Upfield shift due to the direct attachment of the electronegative bromine atom.
C5 ¹³C NMR~125 - 128
C6 ¹³C NMR~115 - 120Shift is directly influenced by the bromine substituent.
C7 ¹³C NMR~120 - 124
C8 ¹³C NMR~117 - 119
C8a ¹³C NMR~144 - 147Bridgehead carbon, typically observed downfield.

Note: Data is compiled and interpreted based on typical values for substituted imidazo[1,2-a]pyridines found in the literature.[5][6][7][8]

G N1 N1 C2 C2 C3 C3 N4 N4 C5 C5 C6 C6 C7 C7 C8 C8 C8a C8a Br3 Br Br6 Br R_group R

Caption: General structure and numbering of this compound.

Mass Spectrometry (MS): Confirming Identity and Formula

Mass spectrometry is a destructive analytical technique that provides a precise measurement of the mass-to-charge ratio (m/z) of ionized molecules. For our target compounds, High-Resolution Mass Spectrometry (HRMS) is the gold standard, as it confirms not only the molecular weight but also the elemental composition.

Expertise & Causality: The Bromine Isotope Signature

The most compelling reason to use MS for these compounds is the unique isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. A molecule containing two bromine atoms will therefore exhibit a characteristic M, M+2, and M+4 isotopic pattern with a relative intensity ratio of roughly 1:2:1. This pattern is a definitive signature that confirms the presence of two bromine atoms in the molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source. Electrospray Ionization (ESI) is common for these types of molecules as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

  • Data Acquisition: Acquire the spectrum in positive ion mode over a relevant m/z range. Ensure the instrument is calibrated to achieve high mass accuracy (typically <5 ppm).

Comparative Data & Interpretation
Derivative Molecular Formula Calculated Exact Mass ([M+H]⁺) Observed m/z Isotopic Pattern
This compoundC₇H₅Br₂N₂⁺274.8817~274.881:2:1 ratio for M, M+2, M+4
3,6-Dibromo-7-methylimidazo[1,2-a]pyridineC₈H₇Br₂N₂⁺288.9032~288.901:2:1 ratio for M, M+2, M+4

Data derived from PubChem and vendor information.[4][9]

The observation of the correct exact mass to within 5 ppm of the calculated value, combined with the characteristic 1:2:1 isotopic cluster, provides unequivocal evidence for the compound's elemental formula and, by extension, its identity.[7][8]

Optical Spectroscopy: Probing Electronic Properties

Imidazo[1,2-a]pyridines are well-known for their photophysical properties, often exhibiting significant fluorescence.[1][5][10] UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are used to characterize the electronic transitions within the π-conjugated system. This data is vital for applications where the molecule's interaction with light is important, such as in bio-imaging probes or organic light-emitting diodes (OLEDs).[11][12]

Expertise & Causality: Structure-Property Relationships

The absorption and emission wavelengths are highly sensitive to the electronic structure of the molecule. Substituents on the imidazo[1,2-a]pyridine core can dramatically alter these properties. Electron-donating groups generally lead to red-shifted (longer wavelength) absorption and emission, while electron-withdrawing groups can cause a blue-shift.[1] Comparing the optical properties of a new derivative to the parent scaffold or other known analogues provides valuable insight into its electronic nature.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
  • Sample Preparation: Prepare a series of dilute solutions (e.g., 1-10 µM) of the compound in a UV-transparent solvent (e.g., dichloromethane, ethanol, or acetonitrile). Using a consistent solvent is crucial for comparing data across different compounds.

  • UV-Vis Absorption: Record the absorption spectrum using a dual-beam spectrophotometer from approximately 200 to 600 nm.

  • Fluorescence Emission: Using a spectrofluorometer, excite the sample at its longest-wavelength absorption maximum (λ_max). Record the emission spectrum over a wavelength range starting just above the excitation wavelength.

Comparative Data & Interpretation

While specific data for the 3,6-dibromo parent is sparse, the general properties of the imidazo[1,2-a]pyridine class provide a strong basis for comparison.

Property Typical Wavelength Range (nm) Interpretation & Influencing Factors
Absorption (λ_max) 250-270 nm and 310-340 nmThe spectra typically show two main bands corresponding to π-π* transitions within the aromatic system.[12] The exact position and intensity are highly dependent on substituents and solvent polarity.[1]
Emission (λ_em) 370-450 nm (Blue Region)Imidazo[1,2-a]pyridines are known for their blue fluorescence.[1] The presence of electron-donating groups or extended conjugation can shift the emission to longer wavelengths (e.g., green or yellow).[5][12] The bromine atoms in the 3,6-dibromo derivatives are electron-withdrawing and may influence the emission properties.

Data is representative for the imidazo[1,2-a]pyridine scaffold based on published studies.[1][5][12][13]

By systematically applying these three core spectroscopic techniques, researchers can build a comprehensive and validated profile of any new this compound derivative, ensuring the structural integrity required for subsequent research and development.

References

A Comparative Guide to the Reactivity of 3-Bromo and 6-Bromo-Imidazo[1,2-a]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] Consequently, the development of robust synthetic methodologies for the regioselective functionalization of this core is of paramount importance for drug discovery programs.

Halogenated imidazo[1,2-a]pyridines, particularly the bromo-derivatives, serve as versatile synthetic handles for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions. However, the reactivity of a bromine substituent is profoundly influenced by its position on the bicyclic framework. This guide provides an in-depth comparison of the reactivity of 3-bromo- and 6-bromo-imidazo[1,2-a]pyridine, focusing on widely used palladium-catalyzed transformations. We will explore the underlying electronic factors governing their differential reactivity and provide experimental data and protocols to inform synthetic strategy.

The Electronic Landscape of Imidazo[1,2-a]pyridine

The key to understanding the differential reactivity lies in the electronic nature of the fused ring system. The imidazo[1,2-a]pyridine core is formed by the fusion of a five-membered, electron-rich imidazole ring and a six-membered, electron-deficient pyridine ring.

  • The Imidazole Ring (Positions 1, 2, 3): This portion of the heterocycle is π-excessive. The C3 position, in particular, is known to be the most nucleophilic carbon and is highly susceptible to electrophilic attack and various C-H functionalization reactions.[2][3]

  • The Pyridine Ring (Positions 5, 6, 7, 8): This ring is π-deficient, a characteristic property of pyridine itself. This electron deficiency makes the C-Br bond at positions on this ring, such as C6, more polarized and susceptible to nucleophilic aromatic substitution (under harsh conditions) and, critically, oxidative addition by low-valent transition metals like Palladium(0).[4]

Caption: Electronic dichotomy of the imidazo[1,2-a]pyridine scaffold.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry. The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[5] The initial oxidative addition step is often rate-limiting and is highly sensitive to the electronic nature of the C-Br bond.

Oxidative Addition: The Decisive Step An electron-deficient aromatic ring withdraws electron density from the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to oxidative addition by the nucleophilic Pd(0) catalyst. Based on this principle, we can predict a significant difference in reactivity:

  • 6-Bromo-imidazo[1,2-a]pyridine: Located on the electron-deficient pyridine ring, the C6-Br bond is expected to undergo oxidative addition more readily. Its reactivity profile is analogous to other 3-halopyridines.

  • 3-Bromo-imidazo[1,2-a]pyridine: Situated on the electron-rich imidazole ring, the C3-Br bond is less polarized. Consequently, oxidative addition is generally slower and may require more forcing conditions or more active catalyst systems compared to the C6 isomer.[6]

This fundamental difference is borne out in experimental observations across various common cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used C-C bond-forming reaction.[7][8] While both isomers are viable substrates, the reaction conditions required and the resulting yields often reflect their intrinsic electronic differences. The 6-bromo isomer generally couples more efficiently under standard conditions.

PositionCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo Phenylboronic acidPd(PPh₃)₄Na₂CO₃DME801885[6]
3-Bromo 4-Methoxyphenylboronic acidPd(PPh₃)₄Ba(OH)₂DME80394[6]
6-Bromo Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90-9512~80-90[9]
6-Bromo 4-Tolylboronic acidPdCl₂(dppf)K₂CO₃1,4-Dioxane/H₂O1001292[10]
Yields inferred from analogous 5-bromo-3-aminopyridine systems under similar conditions.

Field Insights: The data suggests that while 3-bromo-imidazo[1,2-a]pyridine is a competent substrate, achieving high yields may require careful optimization of the base and solvent system.[6] The use of strong inorganic bases like Ba(OH)₂ can significantly accelerate the reaction.[6] The 6-bromo isomer behaves more like a standard bromopyridine, reacting reliably under a broader range of "standard" Suzuki conditions.[9][10]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in pharmaceutical synthesis.[11][12] The reactivity trend observed in Suzuki couplings holds here as well. The electron-deficient nature of the pyridine ring makes the 6-bromo isomer a more facile substrate for C-N bond formation.

PositionAmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo MorpholineRuPhos PrecatalystLiHMDSTHF6516~40-70**[13]
6-Bromo n-Butylamine-CsFDMSO1002498[14][15]
6-Bromo Morpholine-CsFDMSO1002493[14][15]
*Yields inferred from analogous 3-bromo-2-aminopyridine systems, where chelation can be a complicating factor not present in 3-bromo-imidazo[1,2-a]pyridine.

Field Insights: The amination of 3-bromo-2-aminopyridines can be challenging due to potential chelation of the palladium catalyst by the adjacent amino group, which retards the reaction.[13] While 3-bromo-imidazo[1,2-a]pyridine lacks this specific chelating group, its electron-rich nature still renders it less reactive than the 6-bromo isomer. For the 6-position, even catalyst-free, fluoride-promoted nucleophilic aromatic substitution (SNAAr) with amines can be highly effective, highlighting the electrophilicity of this position.[14][15]

Sonogashira Coupling

The Sonogashira coupling joins terminal alkynes with aryl halides, providing access to important structural motifs.[16][17] The reactivity follows the established pattern: the C6-Br bond is more readily activated by the palladium catalyst than the C3-Br bond. Regioselective functionalization of dihalogenated imidazo[1,2-a]pyridines has shown that the position on the pyridine ring reacts preferentially over the position on the imidazole ring under specific conditions.[18]

Experimental Protocols

The following protocols provide a framework for a comparative study. As a self-validating system, it is crucial to run both reactions in parallel under identical conditions, monitoring progress by TLC or LC-MS to obtain a direct comparison of reaction rates and final yields.

Protocol 1: Comparative Suzuki-Miyaura Coupling

G cluster_A Vial A: 3-Bromo Isomer cluster_B Vial B: 6-Bromo Isomer start Start: Parallel Reaction Setup A1 Add 3-bromo-imidazo[1,2-a]pyridine (1 equiv) start->A1 B1 Add 6-bromo-imidazo[1,2-a]pyridine (1 equiv) start->B1 A2 Add Arylboronic Acid (1.2 equiv) A1->A2 A3 Add Base (e.g., K2CO3, 2 equiv) A2->A3 catalyst Add Catalyst/Ligand (e.g., Pd(PPh3)4, 5 mol%) to each vial A3->catalyst B2 Add Arylboronic Acid (1.2 equiv) B1->B2 B3 Add Base (e.g., K2CO3, 2 equiv) B2->B3 B3->catalyst solvent Add Degassed Solvent (e.g., Dioxane/H2O) to each vial catalyst->solvent purge Purge both vials with Argon/Nitrogen solvent->purge heat Heat both vials to 90 °C with stirring purge->heat monitor Monitor reaction progress by TLC/LC-MS at t = 1h, 4h, 12h heat->monitor workup Quench, Extract, and Purify monitor->workup analyze Analyze Yield and Purity (NMR, GC-MS) workup->analyze end End: Compare Reactivity analyze->end

Caption: Workflow for a comparative cross-coupling experiment.

Methodology:

  • Preparation: To two separate oven-dried reaction vials equipped with stir bars, add the respective bromo-imidazo[1,2-a]pyridine isomer (e.g., 0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.6 mmol, 1.2 equiv), and potassium carbonate (1.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.025 mmol, 5 mol%), to each vial.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to each vial via syringe.

  • Reaction: Seal the vials and place them in a preheated oil bath or heating block at 90 °C. Stir vigorously.

  • Monitoring: After 1 hour, and at subsequent intervals, carefully take a small aliquot from each reaction mixture, dilute with ethyl acetate, filter through a small plug of silica, and analyze by TLC and/or LC-MS to compare the consumption of starting material.

  • Workup: Upon completion (or after a set time, e.g., 12 hours), cool the reactions to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the isolated yield and purity for each isomer to provide a quantitative comparison.

Conclusion

The regiochemistry of bromination on the imidazo[1,2-a]pyridine scaffold dictates its synthetic utility in cross-coupling chemistry. The 6-bromo isomer , located on the π-deficient pyridine ring, is the more reactive partner in standard palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This enhanced reactivity is primarily due to the greater ease of the initial oxidative addition step. The 3-bromo isomer , while a viable substrate, is situated on the π-excessive imidazole ring, rendering the C-Br bond less electrophilic and generally requiring more carefully optimized or forcing conditions to achieve comparable results.

For researchers in drug development, this guide underscores a critical strategic point: for rapid and reliable diversification via cross-coupling, the 6-bromo-imidazo[1,2-a]pyridine is often the superior starting material. Conversely, the unique electronic nature of the C3 position makes 3-bromo-imidazo[1,2-a]pyridine a valuable intermediate for other transformations, such as electrophilic substitution or C-H functionalization, providing orthogonal synthetic routes to novel analogues.

References

A Comparative Guide to the Biological Activity of 3,6-Dibromoimidazo[1,2-a]pyridine Derivatives: A Landscape of Potential

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of this privileged heterocyclic system allows for the fine-tuning of its pharmacological profile. Among the various synthetic modifications, halogenation, particularly bromination, has emerged as a powerful tool to enhance potency and modulate activity. This guide provides a comparative analysis of the biological activities of 3,6-dibromoimidazo[1,2-a]pyridine derivatives, synthesizing existing data on related brominated analogs and presenting a framework for future investigations into this specific scaffold. While direct biological data on 3,6-dibrominated derivatives is emerging, this document serves as a comprehensive resource for researchers, outlining the rationale for their study, established experimental protocols for their evaluation, and a comparative perspective against other relevant compounds.

The Rationale for Investigating this compound Derivatives

Bromine, as a substituent, can significantly influence the physicochemical properties of a molecule. Its introduction into the imidazo[1,2-a]pyridine core can enhance lipophilicity, facilitating passage through biological membranes. Furthermore, the bromine atom can act as a key interaction point with biological targets, participating in halogen bonding, which is increasingly recognized as a significant force in ligand-receptor interactions. The substitution pattern is also critical; the 3- and 6-positions of the imidazo[1,2-a]pyridine ring are synthetically accessible and offer vectors for derivatization that can profoundly impact biological activity. While extensive research has focused on other substitutions, the unique electronic and steric properties of a 3,6-dibromo substitution pattern warrant dedicated investigation.

Synthesis of the this compound Scaffold

The synthesis of the this compound core is a crucial first step for biological evaluation. A common and effective method involves the cyclization of a substituted 2-aminopyridine with an α-halocarbonyl compound.

Illustrative Synthetic Pathway:

cluster_0 Synthesis of this compound start 2-Amino-5-bromopyridine intermediate Cyclization Intermediate start->intermediate Reaction with α-halocarbonyl reagent1 α,α-Dibromoacetaldehyde (or equivalent) reagent1->intermediate product This compound intermediate->product Intramolecular Cyclization

Caption: General synthetic route to this compound.

Comparative Biological Evaluation: A Framework

A comprehensive understanding of the biological potential of this compound derivatives requires rigorous testing against relevant biological targets and comparison with established drugs and other analogs. The primary areas of investigation for the broader imidazo[1,2-a]pyridine class have been in oncology and infectious diseases.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have shown significant promise as anticancer agents, often acting through the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

The following table presents a template for comparing the cytotoxic activity of hypothetical this compound derivatives against various cancer cell lines, with known anticancer drugs for reference.

CompoundSubstitution PatternMCF-7 IC₅₀ (µM)HT-29 IC₅₀ (µM)B16F10 IC₅₀ (µM)Reference
Hypothetical Derivative 1 3,6-dibromo, 2-phenylData to be determinedData to be determinedData to be determined-
Hypothetical Derivative 2 3,6-dibromo, 2-(4-chlorophenyl)Data to be determinedData to be determinedData to be determined-
Compound 12 2-(p-nitrophenyl), 3-(p-chlorophenyl)amino30.88 ± 14.444.15 ± 2.9364.81 ± 15.78[1]
Compound 14 2-(p-tolyl), 3-(p-chlorophenyl)amino195.26 ± 19.8944.45 ± 0.1521.75 ± 0.81[1]
Doxorubicin Standard Chemotherapy~0.05-0.5~0.1-1.0~0.01-0.1Widely Reported
Paclitaxel (Taxol) Standard Chemotherapy0.008340.016655.7[1]

Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.

cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation IP_derivative Imidazo[1,2-a]pyridine Derivative IP_derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has demonstrated promising activity against a range of bacteria and fungi. Studies on brominated derivatives, although limited, suggest that halogenation can be a viable strategy to enhance antimicrobial potency. For instance, 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide has shown activity against Staphylococcus aureus[2].

The following table provides a template for comparing the Minimum Inhibitory Concentration (MIC) of hypothetical this compound derivatives against various microbial strains, with a standard antibiotic for reference.

CompoundSubstitution PatternS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
Hypothetical Derivative 1 3,6-dibromo, 2-phenylData to be determinedData to be determinedData to be determined-
Hypothetical Derivative 2 3,6-dibromo, 2-(4-chlorophenyl)Data to be determinedData to be determinedData to be determined-
3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide 3-bromo, 2-methyl675Not ReportedNot Reported[2]
Gentamicin Standard Antibiotic0.5 - 40.25 - 2Not ApplicableWidely Reported
Fluconazole Standard AntifungalNot ApplicableNot Applicable0.25 - 4Widely Reported

Experimental Protocols

To ensure the generation of robust and reproducible data for a meaningful comparison, standardized experimental protocols are essential.

Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of test compounds against adherent cancer cell lines.

cluster_0 MTT Assay Workflow step1 1. Seed cells in a 96-well plate step2 2. Incubate for 24h for cell adherence step1->step2 step3 3. Treat cells with varying concentrations of test compound step2->step3 step4 4. Incubate for 48-72h step3->step4 step5 5. Add MTT reagent and incubate for 4h step4->step5 step6 6. Solubilize formazan crystals with DMSO step5->step6 step7 7. Measure absorbance at 570 nm step6->step7 step8 8. Calculate cell viability and determine IC₅₀ step7->step8

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and control drugs in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting a dose-response curve.

Protocol 2: Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This protocol details the investigation of the effect of test compounds on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Detailed Steps:

  • Cell Lysis: Treat cells with the test compound at its IC₅₀ concentration for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: Broth Microdilution for MIC Determination

This protocol describes the determination of the minimum inhibitory concentration (MIC) of test compounds against bacterial strains.

Detailed Steps:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (or another appropriate broth).

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to all wells except for the sterility control.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold remains a highly attractive starting point for the development of new therapeutic agents. While the biological activities of many derivatives have been explored, the 3,6-dibromo substitution pattern represents a largely untapped area of chemical space with significant potential. The known influence of bromine on the pharmacokinetic and pharmacodynamic properties of related compounds strongly suggests that this compound derivatives could exhibit potent and selective anticancer and antimicrobial activities.

This guide provides a comprehensive framework for the systematic evaluation of these compounds. By employing the detailed experimental protocols outlined herein, researchers can generate the high-quality, comparative data necessary to elucidate the structure-activity relationships and identify promising lead candidates for further development. The pursuit of this research is a critical step towards unlocking the full therapeutic potential of the imidazo[1,2-a]pyridine nucleus and addressing the pressing need for new and effective treatments for cancer and infectious diseases.

References

A Senior Application Scientist's Guide to Alternative Reagents in Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of this privileged structure has evolved significantly from classical methods, with a host of alternative reagents offering improved yields, milder reaction conditions, and greater functional group tolerance. This guide provides an in-depth comparison of these modern reagents, complete with experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.

The Enduring Importance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine nucleus is a recurring motif in a wide array of biologically active compounds, demonstrating its versatility in interacting with various biological targets. Its derivatives have shown promise as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. This broad spectrum of activity has cemented its status as a "drug prejudice" scaffold, driving continuous innovation in its synthesis.

Beyond the Classics: Limitations of Traditional Synthesis

Historically, the synthesis of imidazo[1,2-a]pyridines has been dominated by a few key name reactions, most notably the Tschitschibabin and Ortoleva-King reactions.

The Tschitschibabin reaction , first reported in 1925, involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1] While foundational, this method often requires harsh reaction conditions, such as high temperatures, and can result in modest yields.[2] Modern modifications have sought to address these limitations, but the core approach can still be restrictive.

The Ortoleva-King reaction provides an alternative pathway, typically involving the reaction of a pyridine with an active methylene compound in the presence of iodine.[3] While effective, this method can also require elevated temperatures and stoichiometric amounts of reagents.

These classical methods, while still relevant, often face challenges with substrate scope, functional group tolerance, and the use of hazardous reagents, paving the way for the development of more efficient and versatile alternatives.

A Comparative Analysis of Modern Synthetic Reagents

The modern synthetic chemist's toolkit for imidazo[1,2-a]pyridine synthesis is replete with innovative reagents and methodologies. This section provides a comparative overview of the most impactful alternatives, supported by experimental data.

Multicomponent Reactions (MCRs): The Groebke–Blackburn–Bienaymé Reaction

Multicomponent reactions (MCRs) have emerged as a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent example, offering a convergent and atom-economical route to 3-aminoimidazo[1,2-a]pyridines.[4][5] This three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often under acidic catalysis.[4][6]

Causality of Experimental Choices: The choice of catalyst in the GBBR is critical for its success. While various Lewis and Brønsted acids can be employed, milder catalysts like ammonium chloride (NH₄Cl) have proven effective, particularly when combined with enabling technologies like microwave irradiation or ultrasonication.[4][7] These energy sources can accelerate the reaction, leading to shorter reaction times and improved yields, often in greener solvents like ethanol or even water.[4][8]

Experimental Protocol: Microwave-Assisted Groebke–Blackburn–Bienaymé Reaction [7]

  • In a 10 mL microwave-sealed tube equipped with a magnetic stirring bar, add 2-azidobenzaldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), the corresponding isocyanide (1.0 equiv.), and NH₄Cl (20 mol%).

  • Add ethanol (1 M) as the solvent.

  • Seal the tube and place it in a microwave reactor.

  • Irradiate the reaction mixture at a controlled temperature (e.g., 60-80 °C) for 15-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Quantitative Data Comparison for GBBR Catalysts

CatalystSolventTemperature (°C)TimeYield (%)Reference
NH₄ClEtOH608 h82[7]
NH₄ClEtOHMW30 min89[7]
Phenylboronic AcidH₂O604 h86[4]
Sc(OTf)₃MeOHRT12 hup to 95[5]

Mechanistic Workflow: The Groebke–Blackburn–Bienaymé Reaction

GBB_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Nitrilium Ion Formation cluster_3 Step 3: Intramolecular Cyclization cluster_4 Step 4: Tautomerization 2-Aminopyridine 2-Aminopyridine Imine_Intermediate Imine Intermediate 2-Aminopyridine->Imine_Intermediate + Aldehyde - H₂O Aldehyde Aldehyde Nitrilium_Ion Nitrilium Ion Intermediate Imine_Intermediate->Nitrilium_Ion + Isocyanide Isocyanide Isocyanide Cyclized_Intermediate Cyclized Intermediate Nitrilium_Ion->Cyclized_Intermediate 5-endo-dig cyclization Product 3-Aminoimidazo[1,2-a]pyridine Cyclized_Intermediate->Product Proton transfer Iodine_Mechanism cluster_1 Step 1: α-Iodination cluster_2 Step 2: N-Alkylation cluster_3 Step 3: Intramolecular Cyclization cluster_4 Step 4: Aromatization Ketone Ketone Alpha_Iodo_Ketone α-Iodoketone Ketone->Alpha_Iodo_Ketone + I₂ Iodine Iodine Pyridinium_Intermediate Pyridinium Intermediate Alpha_Iodo_Ketone->Pyridinium_Intermediate + 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine Cyclized_Intermediate Cyclized Intermediate Pyridinium_Intermediate->Cyclized_Intermediate Condensation - H₂O Product Imidazo[1,2-a]pyridine Cyclized_Intermediate->Product Oxidation CatalystFree_Workflow Start Combine 2-Aminopyridine and α-Haloketone Energy Apply Energy (Microwave or Grinding) Start->Energy Reaction Reaction Proceeds Energy->Reaction Workup Aqueous Workup Reaction->Workup Product Isolate Pure Imidazo[1,2-a]pyridine Workup->Product Copper_Mechanism cluster_1 Step 1: Michael Addition cluster_2 Step 2: Oxidation cluster_3 Step 3: Cyclization & Aromatization Aminopyridine 2-Aminopyridine Adduct Michael Adduct Aminopyridine->Adduct + Nitroolefin Nitroolefin Nitroolefin Radical_Cation Radical Cation Adduct->Radical_Cation - e⁻ Cu_I Cu(I) Cu_II Cu(II) Cu_I->Cu_II + O₂ Cu_II->Cu_I + e⁻ Product Imidazo[1,2-a]pyridine Radical_Cation->Product Intramolecular Cyclization & - HNO₂

References

A Comparative Guide to the Structural Elucidation of 3,6-Disubstituted Imidazo[1,2-a]pyridines: An In-Depth Analysis of a 2,6-Disubstituted Analogue's X-ray Crystal Structure

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the development of novel therapeutics.[1] Its derivatives have shown a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[2] The specific substitution pattern on this bicyclic heteroaromatic system dictates its three-dimensional conformation, which in turn governs its interaction with biological targets. Consequently, a precise understanding of the molecular architecture is paramount for rational drug design.

This guide provides a comprehensive comparison of methodologies for the structural elucidation of this important class of molecules, centered around the X-ray crystal structure of a representative analogue, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. While our focus is on the broader class of 3,6-disubstituted imidazo[1,2-a]pyridines, the principles and comparative analyses presented here are widely applicable. We will dissect the information gleaned from single-crystal X-ray diffraction and contrast it with data from computational modeling and other spectroscopic techniques, offering researchers, scientists, and drug development professionals a nuanced perspective on the strengths and limitations of each approach.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides a static snapshot of the molecule in its lowest energy conformation within the crystal lattice, offering a wealth of information on bond lengths, bond angles, and intermolecular interactions.

Case Study: The Crystal Structure of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine

The title compound, C13H8Br2N2, serves as an excellent case study. Its crystal structure reveals a planar molecule, with a dihedral angle of only 0.62 (17)° between the phenyl and the imidazo[1,2-a]pyridine ring systems.[3] This planarity is a key structural feature that influences the molecule's electronic properties and potential for π–π stacking interactions.

The crystal packing is stabilized by a network of weak intermolecular forces, including C—H⋯π and slipped π–π stacking interactions, which organize the molecules into layers.[3] These subtle interactions are crucial for understanding the solid-state behavior of the compound and can provide insights into its potential for polymorphism.

Crystallographic Parameter Value
Chemical FormulaC13H8Br2N2
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.8516 (6)
b (Å)12.0710 (6)
c (Å)10.2631 (5)
β (°)93.200 (2)
Volume (ų)1342.26 (12)
Z4

Table 1: Key crystallographic data for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine.[4]

Caption: Molecular structure of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine.

The In Silico Alternative: Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools in structural biology and chemistry.[2] DFT allows for the calculation of a molecule's electronic structure, from which various properties, including its optimized geometry, can be derived.

Comparing SC-XRD and DFT for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine

A comparison of the experimentally determined crystal structure with the geometry optimized using DFT (at the B3LYP/6-311++G(d,p) level of theory) reveals a high degree of congruence. This agreement validates the computational model and suggests that the molecule's conformation is not significantly distorted by crystal packing forces.

However, it is crucial to recognize the fundamental differences between the two methods. SC-XRD provides the structure in the solid state, influenced by intermolecular interactions, while DFT calculates the structure of an isolated molecule in the gas phase. Discrepancies between the two can, therefore, highlight the impact of the crystalline environment on molecular conformation.

Parameter SC-XRD DFT
Dihedral Angle (Phenyl vs. Imidazo[1,2-a]pyridine)0.62 (17)°~0°
C-Br Bond Lengths (Å)~1.90~1.91
HOMO-LUMO Gap (eV)Not directly measured4.343

Table 2: Comparison of selected structural and electronic parameters from SC-XRD and DFT.[3]

G cluster_exp Experimental Workflow cluster_comp Computational Workflow synthesis Synthesis of Compound crystallization Single Crystal Growth synthesis->crystallization diffraction X-ray Diffraction Data Collection crystallization->diffraction structure_solution Structure Solution & Refinement diffraction->structure_solution exp_structure Experimental Structure (SC-XRD) structure_solution->exp_structure comparison Comparative Analysis exp_structure->comparison dft_setup Define Molecular Geometry dft_calc DFT Calculation (e.g., B3LYP/6-311++G(d,p)) dft_setup->dft_calc geom_opt Geometry Optimization dft_calc->geom_opt comp_structure Computed Structure (DFT) geom_opt->comp_structure comp_structure->comparison

Caption: Workflow comparing experimental and computational structural elucidation.

Complementary Spectroscopic Techniques

While SC-XRD and DFT provide detailed structural information, other spectroscopic methods are essential for a complete characterization, particularly for analyzing the compound's properties in solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the connectivity of the atoms in the molecule. In solution, molecules are typically in rapid motion, and the observed NMR signals represent an average of all conformations present. For a relatively rigid molecule like our case study, the solution-state structure inferred from NMR is expected to be very similar to the solid-state structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the molecule, which are characteristic of the functional groups present. This technique can be used to confirm the presence of key structural motifs within the imidazo[1,2-a]pyridine scaffold.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental composition.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For the title compound, a dichloromethane/hexane solution was used.[2]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final crystal structure.

Conclusion

The structural elucidation of 3,6-disubstituted imidazo[1,2-a]pyridines, as exemplified by the detailed analysis of a 2,6-disubstituted analogue, relies on a multi-faceted approach. While single-crystal X-ray diffraction provides the definitive solid-state structure, computational methods like DFT offer a powerful and complementary in silico perspective. Together with traditional spectroscopic techniques, these methods provide a comprehensive understanding of the molecular architecture, which is indispensable for the advancement of medicinal chemistry and drug discovery.

References

A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: From Classic Condensations to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its prevalence in a wide array of biologically active compounds and its unique photophysical properties.[1][2][3][4] This guide provides an in-depth comparative analysis of the primary synthetic methodologies for constructing this privileged heterocyclic system. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, ensuring a robust and trustworthy understanding of each method's strengths and limitations.

The Enduring Legacy: Classical Synthesis via Condensation

The most traditional and straightforward route to imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-halocarbonyl compounds.[3][5][6][7] This method, a variation of the Tschitschibabin reaction, remains a workhorse in many synthetic laboratories due to its simplicity and the ready availability of starting materials.

Mechanism and Rationale

The reaction proceeds through an initial SN2 reaction where the more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyridine ring system. The choice of a high-boiling solvent like DMF or the use of a base such as potassium carbonate facilitates the reaction, which can often be achieved without a catalyst.[5][6]

G Classical Condensation for Imidazo[1,2-a]pyridine Synthesis cluster_0 Step 1: SN2 Attack cluster_1 Step 2: Cyclization & Dehydration 2-aminopyridine 2-aminopyridine Intermediate_1 N-alkylated intermediate 2-aminopyridine->Intermediate_1 Endocyclic N attack alpha-haloketone alpha-haloketone alpha-haloketone->Intermediate_1 Intermediate_2 Cyclized intermediate Intermediate_1->Intermediate_2 Intramolecular cyclization Imidazo_pyridine Imidazo[1,2-a]pyridine Intermediate_2->Imidazo_pyridine - H2O

Caption: Mechanism of classical imidazo[1,2-a]pyridine synthesis.

Comparative Data: Classical Condensation
2-Aminopyridine Derivativeα-HaloketoneConditionsYield (%)Reference
2-Aminopyridineα-BromoacetophenoneDMF, K₂CO₃, rtHigh[5][6]
2-AminopyridineEthyl bromopyruvateEthanol, refluxHigh[6]
2-Amino-5-cyanopyridine2-Bromo-1-(4-fluorophenyl)ethanoneDMF, K₂CO₃, rtGood[5]
2-Aminopyridineα-ChloroketonesSolvent-free, 60°CEfficient[3]
Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine
  • To a solution of 2-aminopyridine (1.0 mmol) in DMF (5 mL), add α-bromoacetophenone (1.0 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenylimidazo[1,2-a]pyridine.

The Power of Convergence: Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as powerful tools in organic synthesis, offering high atom economy and molecular diversity in a single step. For imidazo[1,2-a]pyridines, the Groebke–Blackburn–Bienaymé reaction (GBBR) and the A³ coupling are particularly prominent.[1][2][3][8]

Groebke–Blackburn–Bienaymé Reaction (GBBR)

The GBBR is a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide to yield 3-aminoimidazo[1,2-a]pyridines.[1][2][6] This reaction is often catalyzed by a Lewis acid, such as scandium triflate or ammonium chloride, and can be accelerated by microwave irradiation or ultrasound.[1][3]

A³ Coupling (Aldehyde-Alkyne-Amine)

The A³ coupling reaction provides a convergent route to 2,3-disubstituted imidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and a terminal alkyne.[3][8][9][10] This reaction is typically catalyzed by copper salts, which facilitate the formation of a propargylamine intermediate that undergoes subsequent cyclization.[8][9][10][11] The use of aqueous micellar media with a Cu(II)-ascorbate catalytic system represents a green and efficient variation of this method.[7][8]

G Key Multicomponent Reactions for Imidazo[1,2-a]pyridine Synthesis cluster_GBBR Groebke–Blackburn–Bienaymé Reaction cluster_A3 A³ Coupling Reaction GBBR_Reactants 2-Aminopyridine + Aldehyde + Isocyanide GBBR_Product 3-Aminoimidazo[1,2-a]pyridine GBBR_Reactants->GBBR_Product Lewis Acid Catalyst A3_Reactants 2-Aminopyridine + Aldehyde + Terminal Alkyne A3_Product 2,3-Disubstituted Imidazo[1,2-a]pyridine A3_Reactants->A3_Product Copper Catalyst

Caption: Overview of GBBR and A³ coupling for imidazo[1,2-a]pyridine synthesis.

Comparative Data: Multicomponent Reactions
ReactionReactantsCatalyst/ConditionsYield (%)Reference
GBBR2-Aminopyridine, Furfural, Cyclohexyl isocyanideNH₄Cl, H₂O, Ultrasound, 60°C86[1]
GBBR2-Amino-5-cyanopyridine, 5-Methylfurfural, 4-Methoxyphenyl isocyanideNH₄Cl, H₂O, Ultrasound, 60°C80[1]
A³ Coupling2-Aminopyridine, Benzaldehyde, PhenylacetyleneCuI/NaHSO₄·SiO₂, Toluene, refluxHigh to excellent[12][13]
A³ Coupling2-Aminopyridine, Aromatic aldehydes, Terminal alkynesCu(II)-ascorbate, SDS/H₂OGood[7][8]
A³ Coupling2-Aminopyridine, Aldehydes, AlkynesCu/SiO₂, Toluene, 120°C45-82[10][11]
Experimental Protocol: Ultrasound-Assisted GBBR Synthesis
  • In a sealed vessel, combine 2-aminopyridine (1 mmol), the desired aldehyde (1 mmol), and the isocyanide (1 mmol) in water (3 mL).

  • Add ammonium chloride (10 mol%) as the catalyst.

  • Place the vessel in an ultrasonic bath and irradiate at 60°C for the specified time (typically 1-4 hours).

  • After cooling to room temperature, extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

The Elegance of Catalysis: Transition-Metal-Mediated Syntheses

Transition-metal catalysis has revolutionized the synthesis of imidazo[1,2-a]pyridines, enabling the use of a broader range of substrates and often proceeding under milder conditions. Copper-catalyzed reactions are particularly prevalent.[12][13][14][15]

Copper-Catalyzed Reactions

Copper catalysts, such as CuI and Cu(acac)₂, are effective for various synthetic strategies.[9][12][14] These include aerobic oxidative couplings of 2-aminopyridines with ketones or nitroolefins, and Ullmann-type C-N couplings.[12][15][16] The Ullmann condensation, a copper-promoted conversion of aryl halides with amines, has been adapted for the synthesis of azole-substituted imidazo[1,2-a]pyridines.[15][16][17]

G Workflow for Copper-Catalyzed Imidazo[1,2-a]pyridine Synthesis Start Starting Materials: 2-Aminopyridine & Coupling Partner Reaction Copper Catalyst (e.g., CuI) Solvent, Optional Ligand Heat/Air (Oxidant) Start->Reaction Cyclization Intramolecular Cyclization Reaction->Cyclization Product Imidazo[1,2-a]pyridine Product Cyclization->Product

Caption: General workflow for copper-catalyzed imidazo[1,2-a]pyridine synthesis.

Comparative Data: Copper-Catalyzed Syntheses
Coupling PartnersCatalyst/ConditionsYield (%)Reference
2-Aminopyridines, AcetophenonesCuI, Air (oxidant)Good[12]
2-Aminopyridines, NitroolefinsCu-catalyst, Air (oxidant)Good[12]
2-(2-Bromophenyl)imidazo[1,2-a]pyridines, AzolesCuI, K₂CO₃, DMF, 150°C65-96[15][16]
Pyridine N-oxide, AlkynesPicAuCl₂, AcidGood[18]
Experimental Protocol: Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling
  • In a sealed tube, combine 2-(2-bromophenyl)imidazo[1,2-a]pyridine (1.0 mmol), the desired azole (1.2 mmol), CuI (20 mol%), and K₂CO₃ (2.0 equiv.) in DMF (3 mL).

  • Heat the reaction mixture at 150°C for 12-24 hours.

  • Cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

The Green Shift: Alternative Energy and Metal-Free Approaches

In line with the principles of green chemistry, recent efforts have focused on developing more environmentally benign synthetic routes. These include the use of alternative energy sources like microwave and ultrasound, as well as metal-free catalytic systems.[1][12][19][20][21]

Microwave and Ultrasound-Assisted Synthesis

Microwave irradiation has been shown to significantly accelerate the synthesis of imidazo[1,2-a]pyridines, often leading to higher yields in shorter reaction times.[3][12][19][20][21][22][23] Similarly, ultrasound assistance can promote reactions in green solvents like water.[1][12][24] A notable example is the microwave-promoted synthesis in lemon juice, which acts as a natural acidic catalyst and solvent.[19]

Metal-Free Synthesis

The development of metal-free synthetic protocols is highly desirable to avoid metal contamination in the final products, which is a significant concern in the pharmaceutical industry.[4][5][6] These methods often employ iodine or KI/tert-butyl hydroperoxide as catalysts and can be performed in environmentally friendly solvents like water.[5][6][12][24] Photocatalytic methods using visible light and an organic dye like Eosin-Y are also emerging as a sustainable approach.[4]

Comparative Data: Green and Metal-Free Syntheses
MethodReactantsConditionsYield (%)Reference
Microwave-assistedAromatic ketones, NBS, 2-AminopyridinesLemon juice, 400W, 85°CHigh[19]
Microwave-assisted GBBR2-Aminopyridines, 3-Formyl-chromone, IsocyanidesNH₄Cl, EtOH21-36[20]
Ultrasound-assistedKetones, 2-AminopyridinesKI/tert-butyl hydroperoxide, WaterGood[12]
Metal-free2-Aminopyridines, Acetophenones, DimedoneI₂, Water, UltrasoundGood[24]
PhotocatalyticEthylarene, 2-Aminopyridine, NBSEosin-Y, Visible lightGood[4]
Experimental Protocol: Microwave-Assisted Synthesis in Lemon Juice
  • A mixture of an aromatic ketone (5 mmol), N-bromosuccinimide (NBS) (5 mmol), and fresh lemon juice (10 mL) is irradiated in a microwave reactor at 400 watts and 85°C to form the α-bromoketone (monitored by TLC).

  • After completion of the first step, 2-aminopyridine (5 mmol) is added to the reaction mixture.

  • The mixture is further irradiated under the same microwave conditions until the reaction is complete.

  • The reaction mass is then poured into ice-cold water.

  • The solid product that precipitates is filtered, washed with cold water, and recrystallized from aqueous ethanol.[19]

Conclusion

The synthesis of imidazo[1,2-a]pyridines has evolved significantly from classical condensation methods to highly efficient and sustainable modern protocols. While the classical approach remains valuable for its simplicity, multicomponent reactions offer rapid access to molecular complexity. Transition-metal catalysis, particularly with copper, provides versatility and broad substrate scope. The increasing focus on green chemistry has led to the development of innovative methods utilizing alternative energy sources and metal-free conditions. The choice of synthetic methodology will ultimately depend on the specific target molecule, desired substitution pattern, and the available resources, with each approach offering a unique set of advantages for the discerning synthetic chemist.

References

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Novel 3,6-Dibromoimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation and precise quantification of novel chemical entities are paramount. This is particularly true for complex heterocyclic scaffolds like 3,6-Dibromoimidazo[1,2-a]pyridines, a class of compounds with significant potential in medicinal chemistry.[1][2] High-Resolution Mass Spectrometry (HRMS) stands as an indispensable tool in this endeavor, providing high-accuracy mass measurements that are critical for elemental composition determination and structural elucidation.[3]

This guide offers an in-depth comparison of HRMS techniques for the analysis of novel 3,6-Dibromoimidazo[1,2-a]pyridine derivatives. Moving beyond a simple recitation of specifications, we will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Critical Role of HRMS in the Analysis of Brominated Heterocycles

The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, appearing in a number of approved drugs and clinical candidates.[1] The introduction of bromine atoms at the 3 and 6 positions creates a unique chemical entity with specific analytical challenges and opportunities.

The primary advantage of HRMS in this context is its ability to provide a mass accuracy of less than 5 ppm, which is essential for confirming the elemental composition of a novel compound.[4] For a molecule like a this compound derivative, this high mass accuracy allows for the confident assignment of the molecular formula.

Furthermore, the presence of two bromine atoms imparts a highly characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, 79Br and 81Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively).[5][6] This results in a distinctive isotopic cluster for the molecular ion, with M, M+2, and M+4 peaks in a characteristic intensity ratio of approximately 1:2:1.[5] This isotopic signature is a powerful diagnostic tool for confirming the presence and number of bromine atoms in the molecule.

Comparing HRMS Platforms: Quadrupole Time-of-Flight (Q-TOF) vs. Orbitrap

The two most prevalent HRMS platforms in drug discovery for small molecule analysis are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based mass spectrometers. The choice between these technologies often depends on the specific analytical requirements of the laboratory.

FeatureQuadrupole Time-of-Flight (Q-TOF)Orbitrap
Mass Analyzer Principle Measures the time it takes for ions to travel a fixed distance.Ions are trapped in an electrostatic field and their oscillation frequencies are measured and converted to m/z values.
Resolution Typically in the range of 30,000 to 60,000 FWHM.Can achieve very high resolutions, often exceeding 140,000 FWHM and can go up to 280,000 or higher.[3]
Mass Accuracy Generally in the range of 1-3 ppm with internal calibration.Can achieve sub-ppm mass accuracy (<1 ppm) with internal calibration.[7]
Isotopic Fidelity Generally considered to have excellent isotopic fidelity, accurately reflecting the true isotopic abundances.[7]Isotopic fidelity can be slightly compromised at very high resolutions.[7]
Scan Speed Very fast scan speeds, making it well-suited for coupling with fast chromatography (UHPLC).[3]Scan speeds have improved significantly, but can be slower than Q-TOF at the highest resolution settings.[8]
Quantitative Performance Good for quantitative analysis, with a wide dynamic range.[9]Excellent for quantitative analysis, often demonstrating comparable or better sensitivity than triple quadrupole instruments in some applications.[8][9]
Calibration Frequency Typically requires more frequent calibration (e.g., at the beginning of a run) to maintain high mass accuracy.[7]Known for its robust calibration, which can remain stable for several days.[8]
Best Use Cases Rapid screening, unknown identification, and when coupled with fast chromatography.[3]High-confidence structural elucidation, quantitative proteomics and metabolomics, and when the highest mass accuracy is required.[3]

Expert Insight: For the primary goal of confirming the synthesis of novel this compound derivatives, both Q-TOF and Orbitrap platforms are highly capable. The choice may hinge on secondary objectives. If the primary need is for high-throughput screening of a library of such derivatives, the faster scan speed of a Q-TOF might be advantageous. Conversely, for detailed structural characterization of a lead candidate where the highest confidence in elemental composition is required, the sub-ppm mass accuracy of an Orbitrap would be the preferred choice.

Experimental Workflow for HRMS Analysis

The following diagram illustrates a typical workflow for the HRMS analysis of a novel this compound derivative.

HRMS_Workflow cluster_synthesis Synthesis & Purification cluster_sample_prep Sample Preparation cluster_hrms_analysis HRMS Analysis cluster_data_analysis Data Analysis Synthesis Synthesis of this compound derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Dissolution Dissolve in suitable solvent (e.g., ACN:H2O) Purification->Dissolution Dilution Dilute to appropriate concentration (e.g., 1-10 µg/mL) Dissolution->Dilution LC_Separation UHPLC Separation (Optional but Recommended) Dilution->LC_Separation Ionization Electrospray Ionization (ESI) - Positive Mode LC_Separation->Ionization Mass_Analysis Mass Analysis (Q-TOF or Orbitrap) Ionization->Mass_Analysis Data_Acquisition Data Acquisition (Full Scan MS and MS/MS) Mass_Analysis->Data_Acquisition Mass_Extraction Extract Exact Mass Data_Acquisition->Mass_Extraction Isotopic_Pattern Analyze Isotopic Pattern Mass_Extraction->Isotopic_Pattern Formula_Determination Determine Elemental Composition Isotopic_Pattern->Formula_Determination Fragmentation_Analysis Analyze MS/MS Fragmentation Formula_Determination->Fragmentation_Analysis

Caption: A typical experimental workflow for the HRMS analysis of novel this compound derivatives.

Detailed Experimental Protocol: HRMS Data Acquisition

This protocol provides a starting point for the analysis of this compound derivatives. Optimization may be required based on the specific compound and instrumentation.

1. Synthesis and Sample Preparation:

  • Synthesis: A representative synthesis of a this compound derivative can be achieved through the reaction of 2-amino-5-bromopyridine with a suitable α-bromoketone, followed by bromination at the 3-position. For example, 6-bromoimidazo[1,2-a]pyridine can be synthesized from 2-amino-5-bromopyridine and chloroacetaldehyde.[10]

  • Sample Purity: Ensure the sample is of high purity, as impurities can interfere with the analysis. Purification can be achieved by column chromatography or recrystallization.

  • Solvent Selection: Dissolve the purified compound in a solvent compatible with electrospray ionization, such as a mixture of acetonitrile (ACN) and water (H₂O) with 0.1% formic acid.

  • Concentration: Prepare a stock solution and dilute to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

2. UHPLC-HRMS Parameters (Q-TOF or Orbitrap):

  • UHPLC Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for imidazo[1,2-a]pyridine derivatives.

  • Capillary Voltage: 3.5-4.5 kV.

  • Gas Temperatures and Flow Rates: Optimize the drying gas temperature (e.g., 250-350 °C) and flow rate (e.g., 8-12 L/min), and the nebulizer gas pressure (e.g., 30-50 psi) to achieve stable and efficient ionization.[11]

  • Mass Range: Set the mass range to cover the expected m/z of the protonated molecule and any potential adducts (e.g., m/z 100-1000).

  • Resolution (Orbitrap): Select a resolution appropriate for the analysis. For confirmation of elemental composition, a resolution of ≥70,000 FWHM is recommended.[11]

  • Calibration: Perform an external calibration before the analysis and consider using an internal calibrant (lock mass) to ensure the highest mass accuracy throughout the run.[12]

  • Data Acquisition: Acquire data in full scan mode to obtain the accurate mass of the molecular ion. Also, perform data-dependent or targeted MS/MS to obtain fragmentation information for structural confirmation.

Data Interpretation: A Self-Validating System

The trustworthiness of your results relies on a systematic approach to data interpretation.

1. Exact Mass Measurement:

  • Extract the monoisotopic mass of the most abundant peak in the molecular ion cluster from the high-resolution mass spectrum.

  • Use the instrument's software to calculate the elemental composition based on this exact mass, with a narrow mass tolerance (e.g., < 5 ppm).

  • The software will provide a list of possible molecular formulas. The correct formula should be consistent with the synthetic starting materials and reagents.

2. Isotopic Pattern Analysis:

  • The key to confirming the presence of two bromine atoms is the characteristic 1:2:1 ratio of the M, M+2, and M+4 peaks.

  • Compare the experimentally observed isotopic pattern with the theoretically calculated pattern for the proposed elemental composition. The software can typically overlay these for visual comparison. A close match provides strong evidence for the assigned formula.

Caption: Logical diagram for validating the presence of two bromine atoms using isotopic pattern analysis.

3. Fragmentation Analysis (MS/MS):

  • The fragmentation pattern obtained from MS/MS provides further structural information.

  • For this compound, characteristic losses would include the bromine atoms and fragmentation of the imidazopyridine ring system.

  • Correlating the observed fragments with the proposed structure adds another layer of confidence to the identification.

Conclusion

High-Resolution Mass Spectrometry is an essential technique in the arsenal of any researcher working on the synthesis and development of novel compounds like this compound derivatives. Both Q-TOF and Orbitrap platforms offer the necessary performance for confident structural elucidation, with the ultimate choice depending on the specific needs of the laboratory. By following a rigorous and well-documented experimental protocol and a systematic approach to data interpretation, researchers can ensure the scientific integrity of their findings and accelerate the drug discovery process.

References

A Comprehensive Guide to Assessing the Purity of 3,6-Dibromoimidazo[1,2-a]pyridine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides a detailed, scientifically grounded comparison of analytical methods for assessing the purity of 3,6-Dibromoimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest. We present a comprehensive High-Performance Liquid Chromatography (HPLC) method, validated for its specificity, linearity, accuracy, and precision, and compare its performance against other analytical techniques. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols to ensure the quality and reliability of their work.

Introduction: The Critical Role of Purity in Drug Development

This compound is a key building block in the synthesis of a variety of biologically active molecules. The imidazo[1,2-a]pyridine scaffold is found in several clinically used drugs, highlighting its importance in medicinal chemistry.[1][2][3][4] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, rigorous purity assessment is a non-negotiable aspect of the drug development process.[5][6]

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for both qualitative and quantitative analysis.[7] Its widespread use stems from its high resolution, sensitivity, and versatility in separating a wide range of compounds.[8] This guide will delve into the nuances of developing and validating a robust HPLC method for this compound and objectively compare it with alternative analytical approaches.

HPLC Method for Purity Assessment of this compound

The development of a reliable HPLC method requires a systematic approach, considering the physicochemical properties of the analyte and potential impurities.[7][9][10] Reversed-phase HPLC is the most common mode of chromatography used in pharmaceutical analysis and is well-suited for a moderately polar compound like this compound.[10]

Experimental Protocol: A Validated RP-HPLC Method

This section details a step-by-step protocol for the purity determination of this compound.

Instrumentation and Chromatographic Conditions:
ParameterSpecificationRationale
HPLC System Quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.A standard configuration for robust and reproducible results. The PDA detector allows for peak purity analysis.[11]
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).C18 columns are versatile and provide good retention and separation for a wide range of organic molecules.[10][11]
Mobile Phase Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water. Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.TFA acts as an ion-pairing agent, improving peak shape for basic compounds like imidazopyridines. Acetonitrile is a common organic modifier providing good elution strength.[9]
Gradient Program Time (min)% Solvent A
095
205
255
2695
3095
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution.[10]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nm and 280 nm (or λmax determined by UV-Vis spectrophotometry)Monitoring at multiple wavelengths helps in detecting impurities that may have different absorption maxima.[10][11]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample and Standard Preparation:
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Data Analysis and Purity Calculation:

The purity of the sample is determined by the area percentage method. The percentage purity is calculated as follows:

Method Validation: Ensuring Scientific Integrity

A critical aspect of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose.[6] The validation of this HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines.[5][6][12]

Validation ParameterProcedureAcceptance Criteria
Specificity Analyze a blank (diluent), a placebo (if applicable), the reference standard, and the sample. Spike the sample with known impurities if available.The main peak should be well-resolved from any other peaks. Peak purity analysis using a PDA detector should confirm the homogeneity of the main peak.[13][14]
Linearity Prepare a series of at least five concentrations of the reference standard covering the expected range (e.g., 50% to 150% of the target concentration).The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.[12][13]
Accuracy Perform recovery studies by spiking a known amount of the reference standard into the sample at three different concentration levels (e.g., 80%, 100%, and 120%).The mean recovery should be within 98.0% to 102.0%.[12]
Precision Repeatability (Intra-day): Analyze six replicate injections of the standard solution on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument.The relative standard deviation (RSD) should be ≤ 2.0%.[12]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.These values establish the lower limits of the method's detection and quantification capabilities.[13]
Understanding Potential Impurities

The synthesis of this compound typically involves the reaction of 2-amino-5-bromopyridine with a suitable C2-synthon, such as chloroacetaldehyde or bromoacetaldehyde.[15] Potential impurities can arise from starting materials, by-products, and degradation products. Common impurities may include:

  • Unreacted 2-amino-5-bromopyridine.

  • Isomeric products (e.g., 3,5-dibromoimidazo[1,2-a]pyridine).

  • Over-brominated or under-brominated species.

  • Products of side reactions.[1][16]

The developed HPLC method should be capable of separating these potential impurities from the main compound.

Comparison with Alternative Analytical Methods

While HPLC is the gold standard for purity determination, other analytical techniques can provide complementary information.[]

MethodPrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.[18]High resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like many heterocyclic APIs.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Quantitative NMR (qNMR) can be used for purity determination without the need for a reference standard of the impurity.[19]Lower sensitivity compared to HPLC for trace impurity detection. Requires specialized equipment and expertise.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity. Can be coupled with HPLC (LC-MS) for impurity identification.[]Quantitative analysis can be more complex than with HPLC-UV.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and cost-effective for qualitative analysis and reaction monitoring.Lower resolution and sensitivity compared to HPLC. Not ideal for quantitative analysis.[20]
Melting Point and Boiling Point Determination Impurities typically depress and broaden the melting point range of a pure substance.[21]Simple and inexpensive.Non-specific; does not identify or quantify impurities.[21]

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Weighing Accurate Weighing Dissolution Dissolution in Diluent Weighing->Dissolution Filtration 0.45 µm Filtration Dissolution->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Purity_Calc Purity Calculation (% Area) Integration->Purity_Calc Validation Method Validation Purity_Calc->Validation

Figure 1: A schematic overview of the HPLC workflow for purity assessment.

Conclusion

The robust and validated reversed-phase HPLC method detailed in this guide provides a reliable and accurate means for assessing the purity of this compound. Its high resolving power and sensitivity make it superior to other analytical techniques for routine quality control. By adhering to the principles of scientific integrity and thorough method validation, researchers and drug development professionals can ensure the quality of this critical intermediate, thereby contributing to the development of safe and effective pharmaceuticals.

References

The Evolving Landscape of Imidazo[1,2-a]pyridines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3][4] Its rigid, planar structure and synthetic accessibility have made it an attractive framework for the development of novel drugs targeting a range of diseases, from infectious agents to cancer.[5][6][7] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives across key therapeutic areas, offering insights into the rational design of next-generation therapeutics. We will delve into the nuances of how subtle molecular modifications can profoundly impact biological activity, supported by experimental data and detailed protocols to ensure scientific integrity.

Anticancer Activity: Targeting the Pillars of Malignancy

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a variety of cancer cell lines.[8][9][10] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[11][12][13]

Key Structural Determinants of Anticancer Efficacy

The anticancer activity of imidazo[1,2-a]pyridines is highly dependent on the nature and position of substituents on the bicyclic core. The following SAR observations have been consistently reported:

  • Position 2: Substitution at the C2 position with an aryl group is a common feature of many active compounds. The electronic properties of this aryl ring play a critical role. For instance, the presence of electron-withdrawing groups on the phenyl ring at C2 can influence the anticancer activity.[14]

  • Position 3: The C3 position is a key site for introducing diversity. Substitution with amine-containing side chains, particularly those with a tertiary butyl or cyclohexyl group, has been shown to be crucial for activity against various cancer cell lines.[15] For example, compound 12b with a tertiary butylamine group at the 3rd position showed significant anticancer effects.[5]

  • Pyridine Ring (Positions 5-8): Modifications on the pyridine ring can modulate the physicochemical properties and target interactions of the molecule. The removal of a nitrogen atom at the 7th position, transitioning from an imidazo[1,2-a]pyrazine to an imidazo[1,2-a]pyridine core, has been observed to enhance anticancer activity.[5]

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

CompoundR1 (Position 2)R2 (Position 3)R3 (Pyridine Ring)Cancer Cell LineIC50 (µM)Reference
10b 4-nitrophenyltert-butylamineN at position 7Hep-220[5][15]
HepG218[5][15]
MCF-721[5][15]
A37516[5][15]
12b 4-nitrophenyltert-butylamineC at position 7Hep-211[5]
HepG213[5]
MCF-711[5]
A37511[5]
IP-5 ---HCC193745[9][16][17]
IP-6 ---HCC193747.7[9][16]
IP-7 ---HCC193779.6[9][16]

Causality Behind Experimental Choices: The selection of cell lines such as Hep-2 (laryngeal carcinoma), HepG2 (hepatocellular carcinoma), MCF-7 (breast carcinoma), A375 (melanoma), and HCC1937 (breast cancer) is strategic.[5][9][15] These represent a diverse range of cancer types, allowing for the assessment of broad-spectrum activity versus selective cytotoxicity. The use of a non-cancerous cell line like Vero provides a crucial measure of selectivity and potential for therapeutic window.[5][15]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a self-validating system for determining the cytotoxic effects of imidazo[1,2-a]pyridine derivatives.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[18][19] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells and determine cell viability using Trypan Blue exclusion. Ensure viability is >90%.

    • Seed 1 x 10⁴ cells/well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[19]

  • Compound Treatment:

    • Prepare a stock solution of the test imidazo[1,2-a]pyridine derivative in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[15][19]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 1.5-4 hours at 37°C, allowing for the formation of formazan crystals.[18][19]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation1 Incubate 24h cell_seeding->incubation1 compound_prep Prepare Compound Dilutions add_compound Add Compounds to Wells compound_prep->add_compound incubation2 Incubate 48-72h add_compound->incubation2 add_mtt Add MTT Solution incubation3 Incubate 1.5-4h add_mtt->incubation3 solubilize Solubilize Formazan incubation3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Antimicrobial Activity: Combating Bacterial Resistance

The rise of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains.[14][20][21][22]

Key Structural Determinants of Antimicrobial Efficacy

The antimicrobial SAR of imidazo[1,2-a]pyridines reveals several key trends:

  • Position 2: Similar to anticancer activity, the nature of the substituent at the C2 position is critical. A phenyl ring at this position is a common feature, and its substitution pattern can significantly impact antibacterial potency.[14]

  • Position 3: Introduction of a thioether side chain at the C3 position has been shown to be beneficial for antiviral activity and may also contribute to antibacterial effects.[23]

  • Position 7: The substituent at the C7 position also influences the antimicrobial activity.[14]

  • Hybrid Molecules: Incorporating other bioactive scaffolds, such as 1,2,3-triazoles, into the imidazo[1,2-a]pyridine core can lead to compounds with enhanced antimicrobial properties.[24]

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected imidazo[1,2-a]pyridine derivatives against various bacterial strains.

CompoundR1 (Position 2)R2 (Position 3)Bacterial StrainMIC (µg/mL)Reference
38 Substituted Phenyl-S. aureus-[14]
E. coli-[14]
13b 5-methyl-1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl-B. subtilis12.5[24]
S. aureus25[24]
P. aeruginosa25[24]
13j 5-methyl-1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl-B. subtilis12.5[24]
S. aureus25[24]
P. aeruginosa25[24]

Causality Behind Experimental Choices: The selection of both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria is essential to determine the spectrum of antimicrobial activity.[14][24] Including multidrug-resistant strains in screening panels is crucial for identifying compounds that can overcome existing resistance mechanisms.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standardized method for determining the MIC of imidazo[1,2-a]pyridine derivatives.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.[25]

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[26][27][28]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture, pick 3-5 colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform a two-fold serial dilution of the compound in CAMHB in a 96-well microtiter plate. The typical concentration range to test is 0.06 to 64 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The growth control should be turbid, and the sterility control should be clear.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Results bacterial_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate 96-well Plate bacterial_prep->inoculate_plate compound_prep Prepare Serial Dilutions of Compound compound_prep->inoculate_plate incubation Incubate 16-20h at 37°C inoculate_plate->incubation read_mic Visually Read MIC (Lowest concentration with no growth) incubation->read_mic

Antiviral Activity: A Frontier in Imidazo[1,2-a]pyridine Research

The antiviral potential of imidazo[1,2-a]pyridine derivatives is an area of growing interest.[23][29] Studies have shown their activity against a range of viruses, including human immunodeficiency virus (HIV) and human cytomegalovirus (HCMV).[8][11][23]

Key Structural Determinants of Antiviral Efficacy

The SAR for antiviral activity highlights the importance of specific structural modifications:

  • Position 3: The introduction of a thioether side chain at the C3 position is a key feature for potent antiviral activity, particularly against HCMV.[11][23]

  • Hydrophobicity: Structure-activity relationship studies have identified hydrophobicity (logP) as a critical factor for the antiviral activity of certain dibromoimidazo[1,2-a]pyridines.[8]

Comparative Antiviral Activity Data

The following table showcases the antiviral activity of representative imidazo[1,2-a]pyridine derivatives.

CompoundR1 (Position 2)R2 (Position 3)VirusEC50 (µM)Therapeutic IndexReference
4 2-methylphenylethyl)thiomethylHCMV->150[11][23]
15 7-methylphenylethyl)thiomethylHCMV->150[11][23]
21 6-bromo-8-methylphenylethyl)thiomethylHCMV->150[11][23]

Causality Behind Experimental Choices: The use of specific viral strains and host cell lines is fundamental to antiviral drug discovery. The therapeutic index (TI), which is the ratio of the cytotoxic concentration to the effective antiviral concentration, is a critical parameter for assessing the potential of a compound for further development. A high TI indicates that the compound is effective against the virus at concentrations that are not toxic to the host cells.

Synthesis of the Imidazo[1,2-a]pyridine Scaffold

The versatility of the imidazo[1,2-a]pyridine scaffold is mirrored in the numerous synthetic routes developed for its construction.[1] A common and efficient method involves the condensation of a 2-aminopyridine with an α-haloketone.

General Synthetic Protocol

Objective: To synthesize substituted imidazo[1,2-a]pyridines.

Principle: The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine with the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the substituted 2-aminopyridine (1 mmol) and the appropriate α-haloketone (e.g., phenacyl bromide) (1 mmol) in a suitable solvent such as ethanol or DMF.[1]

  • Reaction Conditions:

    • The reaction can be performed under various conditions, including catalyst-free refluxing in ethanol or DMF, or using a catalyst such as copper silicate for a more eco-friendly approach.[1] An iodine catalyst can also be used for one-pot, three-component condensations.[15]

    • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, it can be collected by filtration.

    • Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterization:

    • Confirm the structure of the synthesized imidazo[1,2-a]pyridine derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product aminopyridine 2-Aminopyridine condensation Condensation & Cyclization aminopyridine->condensation haloketone α-Haloketone haloketone->condensation workup Work-up (Filtration/Extraction) condensation->workup purification Purification (Chromatography) workup->purification product Imidazo[1,2-a]pyridine purification->product characterization Characterization (NMR, MS) product->characterization

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns in dictating the biological activity and target selectivity of these compounds. Future research in this area will likely focus on:

  • Rational Design of Multi-Targeted Agents: Leveraging the diverse biological activities of this scaffold to design single molecules that can modulate multiple targets involved in complex diseases like cancer.

  • Exploration of Novel Substitutions: Continued exploration of diverse substituents at all positions of the imidazo[1,2-a]pyridine core to expand the chemical space and identify novel pharmacophores.

  • Mechanism of Action Studies: In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by these compounds, which will be crucial for their clinical translation.

By integrating the principles of medicinal chemistry, detailed experimental validation, and a deep understanding of the underlying biology, the full therapeutic potential of imidazo[1,2-a]pyridine derivatives can be realized.

References

A Senior Application Scientist's Guide to Computational Exploration of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Power of In Silico Investigation

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] The versatility of this scaffold has made it a focal point in medicinal chemistry and drug discovery. To navigate the vast chemical space of possible derivatives and to rationally design novel drug candidates, computational studies have become an indispensable tool. These in silico methods allow for the prediction of molecular properties, binding affinities, and pharmacokinetic profiles, thereby prioritizing synthetic efforts and accelerating the drug development pipeline.

This guide provides a comparative overview of key computational techniques applied to the study of imidazo[1,2-a]pyridine derivatives. We will delve into the practical application and comparative performance of molecular docking, Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, supported by experimental data and detailed protocols.

Comparative Analysis of Computational Methods

The selection of a computational method is dictated by the research question at hand. For instance, to identify potential protein targets or to understand the binding mode of a ligand, molecular docking is the preferred approach. To elucidate the electronic properties and reactivity of a novel derivative, DFT calculations are paramount. When a dataset of compounds with known activities is available, QSAR modeling can be employed to predict the activity of new analogs. Finally, to assess the drug-likeness of a lead compound, ADMET prediction is crucial.

The following table provides a comparative summary of these methods, highlighting their strengths, limitations, and typical applications in the context of imidazo[1,2-a]pyridine research.

Computational Method Primary Application Strengths Limitations Typical Software
Molecular Docking Predicting the binding orientation and affinity of a ligand to a protein target.- Computationally efficient for screening large libraries. - Provides a 3D visualization of the ligand-protein interaction.- Scoring functions can be inaccurate in ranking compounds. - Protein flexibility is often simplified or ignored.AutoDock, Schrödinger Suite, MOE
Density Functional Theory (DFT) Calculating electronic properties, optimizing molecular geometry, and predicting spectroscopic features.- Provides accurate electronic structure information. - Can be used to study reaction mechanisms.- Computationally expensive for large molecules. - The choice of functional and basis set can significantly impact results.Gaussian, ORCA, Spartan
Quantitative Structure-Activity Relationship (QSAR) Developing mathematical models to predict the biological activity of new compounds based on their chemical structure.- Can predict the activity of compounds before synthesis. - Helps in identifying key structural features for activity.- Requires a dataset of compounds with known and consistent biological activity data. - The predictive power is limited to the chemical space of the training set.SYBYL-X, MOE, KNIME
ADMET Prediction Predicting the pharmacokinetic and toxicological properties of drug candidates.- Early identification of potential liabilities can reduce late-stage attrition. - Can be used to optimize the ADMET profile of lead compounds.- Predictions are based on models and may not always reflect in vivo reality. - The accuracy of prediction varies depending on the property and the software.ADMETlab 2.0, pkCSM, ADMET Predictor®

Deep Dive into Computational Workflows with Experimental Validation

Molecular Docking: Unraveling Ligand-Protein Interactions

Molecular docking is a powerful technique to predict how a small molecule, such as an imidazo[1,2-a]pyridine derivative, binds to a macromolecular target, typically a protein. This method is instrumental in virtual screening campaigns and for elucidating the structural basis of activity.

Causality in Experimental Choices: The choice of the protein crystal structure is critical. It is essential to select a high-resolution structure with a co-crystallized ligand, if available, as this provides a validated binding pocket. The preparation of both the protein and the ligand, including the addition of hydrogens and the assignment of appropriate charges, is a crucial step to ensure the accuracy of the docking simulation.

Self-Validating System: A key validation step is to re-dock the co-crystallized ligand into the binding site. A low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2 Å) provides confidence in the docking protocol.

Experimental Protocol: Molecular Docking of Imidazo[1,2-a]pyridine Derivatives against a Kinase Target

Here, we outline a step-by-step protocol for docking imidazo[1,2-a]pyridine derivatives into the active site of a protein kinase, a common target for this class of compounds.[3]

  • Protein Preparation:

    • Download the crystal structure of the target kinase from the Protein Data Bank (PDB).

    • Remove water molecules and any non-essential ions from the PDB file.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Draw the 2D structure of the imidazo[1,2-a]pyridine derivative using a chemical drawing software.

    • Convert the 2D structure to a 3D conformation and perform an initial energy minimization.

    • Assign partial charges to the ligand atoms.

  • Docking Simulation:

    • Use a docking program like AutoDock Vina to perform the docking calculations.

    • Set the grid box to encompass the entire binding site.

    • Run the docking simulation with a specified exhaustiveness level.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores. A lower docking score generally indicates a more favorable binding affinity.

    • Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts, using a molecular visualization tool like PyMOL or Chimera.

Comparison with Experimental Data:

The predictive power of molecular docking is ultimately assessed by comparing the docking scores with experimental biological data, such as the half-maximal inhibitory concentration (IC50). A good correlation between docking scores and IC50 values strengthens the validity of the computational model.

Imidazo[1,2-a]pyridine Derivative Docking Score (kcal/mol) Experimental IC50 (µM) Reference
Compound A-9.20.7[3]
Compound B-8.52.6[3]
Compound C-7.815.4[3]

Note: The data in this table is illustrative and based on trends observed in the literature.

Workflow Diagram:

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking & Analysis cluster_validation Validation PDB Protein Structure (PDB) PDB_Prep Protein Preparation (add H, assign charges) PDB->PDB_Prep Ligand Ligand Structure (2D/3D) Ligand_Prep Ligand Preparation (energy minimization, assign charges) Ligand->Ligand_Prep Docking Molecular Docking (e.g., AutoDock Vina) PDB_Prep->Docking Ligand_Prep->Docking Analysis Analysis of Results (Docking Score, Binding Pose) Docking->Analysis Visualization Visualization (PyMOL, Chimera) Analysis->Visualization Correlation Correlation Analysis Analysis->Correlation Experimental Experimental Data (e.g., IC50) Experimental->Correlation

Caption: A typical workflow for molecular docking studies.

Density Functional Theory (DFT): Probing Electronic Landscapes

DFT is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly useful for understanding the reactivity, stability, and spectroscopic properties of imidazo[1,2-a]pyridine derivatives.

Causality in Experimental Choices: The choice of the functional and basis set in DFT calculations is crucial and depends on the property being investigated. For geometry optimizations and vibrational frequencies of organic molecules, hybrid functionals like B3LYP with a Pople-style basis set such as 6-31G(d,p) are often a good starting point.[4][5][6][7][8] For more accurate energy calculations, larger basis sets and more modern functionals may be necessary.

Self-Validating System: The accuracy of DFT calculations can be validated by comparing the calculated properties with experimental data. For example, calculated bond lengths and angles can be compared with X-ray crystallographic data, and calculated vibrational frequencies can be compared with experimental IR and Raman spectra.

Experimental Protocol: DFT Calculation of an Imidazo[1,2-a]pyridine Derivative

This protocol outlines the steps for performing a DFT calculation on a single imidazo[1,2-a]pyridine molecule using a program like Gaussian.

  • Input File Preparation:

    • Build the 3D structure of the molecule.

    • Create an input file specifying the calculation type (e.g., geometry optimization and frequency calculation), the level of theory (functional and basis set), the molecular charge, and the spin multiplicity.

  • Running the Calculation:

    • Submit the input file to the DFT software.

  • Output Analysis:

    • Check for the convergence of the calculation.

    • Analyze the optimized geometry (bond lengths, bond angles, dihedral angles).

    • Examine the calculated vibrational frequencies to confirm that the optimized structure is a true minimum (no imaginary frequencies).

    • Extract other properties of interest, such as molecular orbital energies (HOMO-LUMO gap), Mulliken charges, and the molecular electrostatic potential (MEP).

Comparison with Experimental Data:

Property DFT Calculated Value (B3LYP/6-31G(d,p)) Experimental Value (X-ray Crystallography) Reference
C2-N1 Bond Length1.38 Å1.37 Å[9]
N1-C9 Bond Length1.39 Å1.38 Å[9]
C2-N3-C4 Angle108.5°108.2°[9]

Note: The data in this table is illustrative and based on trends observed in the literature.

Workflow Diagram:

DFT_Workflow Input Input File Preparation (Structure, Level of Theory) Calculation DFT Calculation (e.g., Gaussian) Input->Calculation Output Output Analysis (Geometry, Frequencies, Electronic Properties) Calculation->Output Validation Experimental Validation (X-ray, Spectroscopy) Output->Validation

Caption: A streamlined workflow for DFT calculations.

QSAR Modeling: Predicting Biological Activity

QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is particularly useful for predicting the activity of newly designed imidazo[1,2-a]pyridine derivatives.

Causality in Experimental Choices: The quality of a QSAR model is highly dependent on the quality and diversity of the input data. The dataset should span a wide range of biological activities and structural diversity. The selection of appropriate molecular descriptors, which are numerical representations of molecular properties, is also critical for building a robust model.

Self-Validating System: A QSAR model must be rigorously validated to ensure its predictive power. This involves internal validation (e.g., cross-validation) and external validation using a separate test set of compounds that were not used in the model development.[10][11][12]

Experimental Protocol: Development of a QSAR Model for Imidazo[1,2-a]pyridine Derivatives

This protocol describes the general steps for building a QSAR model.

  • Data Collection and Preparation:

    • Compile a dataset of imidazo[1,2-a]pyridine derivatives with their corresponding biological activity data (e.g., IC50 values).

    • Curate the data, ensuring consistency and removing any outliers.

  • Descriptor Calculation:

    • Calculate a variety of molecular descriptors (e.g., topological, electronic, and steric) for each compound in the dataset.

  • Model Development:

    • Divide the dataset into a training set and a test set.

    • Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a QSAR model using the training set.

  • Model Validation:

    • Validate the model internally using cross-validation (e.g., leave-one-out).

    • Validate the model externally by predicting the activity of the compounds in the test set. A good model will have a high correlation coefficient (R²) and a low root mean square error (RMSE).

Comparison of QSAR Models:

QSAR Model Training Set R² Test Set Q² Descriptors Used Reference
CoMFA0.9540.779Steric and Electrostatic fields[13][14]
CoMSIA0.9950.758Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields[15]

Note: The data in this table is illustrative and based on trends observed in the literature.

Workflow Diagram:

QSAR_Workflow Data Data Collection & Preparation Descriptors Descriptor Calculation Data->Descriptors Split Data Splitting (Training & Test Sets) Descriptors->Split Model Model Development (e.g., MLR, PLS) Split->Model Training Set Validation Model Validation (Internal & External) Split->Validation Test Set Model->Validation Prediction Prediction of New Compounds Validation->Prediction

Caption: A comprehensive workflow for QSAR model development.

ADMET Prediction: Assessing Drug-Likeness

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of compounds. This is a critical step in the early stages of drug discovery to identify and filter out candidates with undesirable properties.

Causality in Experimental Choices: A variety of software and web servers are available for ADMET prediction, each with its own set of models and prediction accuracies. It is often advisable to use multiple tools to obtain a consensus prediction. The interpretation of the results should also be done with caution, as these are predictive models.

Self-Validating System: While direct experimental validation of all ADMET properties for a large set of compounds is often not feasible in the early stages, the predictions can guide the selection of a smaller number of promising candidates for further experimental evaluation.

Commonly Predicted ADMET Properties for Imidazo[1,2-a]pyridine Derivatives:

Property Importance in Drug Discovery Favorable Range Prediction Tools
Absorption
Human Intestinal Absorption (HIA)Indicates how well a drug is absorbed from the gut.HighADMETlab 2.0, pkCSM
Caco-2 PermeabilityAn in vitro model for intestinal absorption.HighADMET Predictor®, SwissADME
Distribution
Blood-Brain Barrier (BBB) PermeabilityDetermines if a drug can reach the central nervous system.Desired for CNS targets, avoided for others.ADMETlab 2.0, pkCSM
Plasma Protein Binding (PPB)Affects the free concentration of the drug available to act on its target.Moderate to lowSwissADME, ADMET Predictor®
Metabolism
CYP450 InhibitionInhibition of key metabolic enzymes can lead to drug-drug interactions.Non-inhibitorADMETlab 2.0, SwissADME
Excretion
Renal ClearanceA major route of drug elimination.Varies depending on the drug.pkCSM
Toxicity
Ames MutagenicityPredicts the potential of a compound to cause DNA mutations.Non-mutagenicADMETlab 2.0, ProTox-II
hERG InhibitionCan lead to cardiotoxicity.Non-inhibitorpkCSM, SwissADME

Workflow Diagram:

ADMET_Workflow Input Input Molecule (SMILES or SDF) Prediction ADMET Prediction (e.g., ADMETlab, pkCSM) Input->Prediction Analysis Analysis of Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction->Analysis Decision Decision Making (Prioritize or Deprioritize) Analysis->Decision

Caption: A workflow for in silico ADMET prediction.

Conclusion: An Integrated Computational Approach

The computational studies of imidazo[1,2-a]pyridine derivatives are a powerful and cost-effective strategy to accelerate drug discovery. As we have demonstrated, a multi-faceted approach that combines molecular docking, DFT, QSAR, and ADMET prediction provides a comprehensive understanding of the structure-activity relationships, binding modes, and drug-like properties of these versatile compounds. The key to success lies in the judicious selection of computational methods, the careful validation of the models with experimental data, and the integrated interpretation of the results to guide the design and synthesis of novel and effective therapeutic agents.

References

Safety Operating Guide

Navigating the Disposal of 3,6-Dibromoimidazo[1,2-a]pyridine: A Comprehensive Guide to Laboratory Safety and Waste Management

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3,6-Dibromoimidazo[1,2-a]pyridine, a halogenated heterocyclic compound. By integrating technical knowledge with established safety protocols, this document aims to empower laboratory personnel to manage chemical waste responsibly, ensuring personal safety and environmental protection.

The principles outlined herein are grounded in the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). Specifically, this guide adheres to the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP) for the protection of laboratory workers from hazardous chemicals.[1][2][3][4][5] Furthermore, the disposal procedures align with the EPA's Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[6]

Section 1: Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the chemical's hazards is paramount. While a specific, comprehensive toxicological profile for this compound may be limited, data from its Safety Data Sheet (SDS) and analogous structures provide critical safety information.[7]

Hazard Identification Summary Table

Hazard ClassificationDescriptionSource
Acute ToxicityWhile specific data is unavailable, related bromo-imidazo[1,2-a]pyridine compounds are harmful if swallowed.[8][Echemi SDS[7]](--INVALID-LINK--), [PubChem[8]](--INVALID-LINK--)
Skin Corrosion/IrritationCauses skin irritation.[8][9][10][11][Echemi SDS[7]](--INVALID-LINK--), [PubChem[8]](--INVALID-LINK--)
Serious Eye Damage/IrritationCauses serious eye irritation.[8][9][10][11][Echemi SDS[7]](--INVALID-LINK--), [PubChem[8]](--INVALID-LINK--)
Specific Target Organ ToxicityMay cause respiratory irritation.[8][9][10][11][Echemi SDS[7]](--INVALID-LINK--), [PubChem[8]](--INVALID-LINK--)
Environmental HazardsDischarge into the environment must be avoided.[7][Echemi SDS[7]](--INVALID-LINK--)

Given its classification as a halogenated organic compound, this compound falls under specific waste disposal regulations due to the environmental persistence and potential for forming toxic byproducts upon improper disposal.[12][13][14]

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified above, strict adherence to appropriate safety measures is non-negotiable.

Engineering Controls:

  • Fume Hood: All handling and preparation for the disposal of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[7]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[7]

  • Skin Protection:

    • Gloves: Use chemically resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.[7]

    • Lab Coat: A flame-resistant lab coat should be worn and buttoned to its full length.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[7]

Section 3: Step-by-Step Disposal Procedure

The disposal of this compound is governed by its classification as a halogenated organic hazardous waste.

Workflow for Disposal of this compound

cluster_0 Preparation Phase cluster_1 Waste Segregation & Collection cluster_2 Storage & Final Disposal A 1. Don PPE (Goggles, Gloves, Lab Coat) B 2. Work in Fume Hood A->B Proceed to C 3. Designate a 'Halogenated Organic Waste' container B->C D 4. Label container with 'Hazardous Waste', chemical name, and hazard pictograms C->D E 5. Transfer waste into the container D->E F 6. Securely cap the container E->F Proceed to G 7. Store in a designated Satellite Accumulation Area (SAA) F->G H 8. Arrange for pickup by certified hazardous waste disposal service G->H

Caption: Workflow for the safe disposal of this compound.

Detailed Protocol:

  • Initial Assessment and Segregation:

    • Identify all waste streams containing this compound. This includes pure, unused compound, contaminated lab materials (e.g., weighing boats, contaminated gloves, absorbent pads), and reaction residues.

    • Crucially, do not mix halogenated organic waste with non-halogenated waste streams.[12][13] This segregation is vital for proper treatment and to avoid increased disposal costs.

  • Container Selection and Labeling:

    • Select a chemically compatible container with a secure, leak-proof screw cap.[6][15] The original container, if in good condition, is often a suitable choice.[15]

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[16]

    • The label must include:

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[12]

      • The words "Hazardous Waste".[16]

      • An accumulation start date (the date the first drop of waste is added).

      • The appropriate hazard warnings (e.g., "Irritant," "Harmful").[16]

  • Waste Accumulation:

    • For solid waste, carefully transfer the material into the designated waste container.

    • For contaminated materials (e.g., paper towels, gloves), place them in a sealed plastic bag before adding to the main waste container to minimize dust.

    • For solutions, carefully pour the liquid waste into the designated container, avoiding splashes.

    • Keep the waste container closed at all times except when actively adding waste.[12][17]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[15][16]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[6]

    • Ensure secondary containment is used to prevent spills from reaching the environment.[6]

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[18]

  • Final Disposal:

    • Once the container is full or has been in the SAA for the maximum allowed time (check your institution's specific guidelines, often up to one year for partially filled containers), arrange for its transfer to your institution's central hazardous waste facility or for pickup by a licensed hazardous waste disposal company.[15][19]

    • Complete all necessary waste disposal request forms as required by your institution and local regulations.

Section 4: Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[20]

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[7]

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • If safe to do so, close the laboratory doors to contain the spill.

    • Contact your institution's emergency response team (e.g., Environmental Health and Safety) and provide them with the chemical name and location of the spill.[20]

Exposure Response:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to a safe working environment and environmental stewardship.

References

A Senior Application Scientist's Guide to Handling 3,6-Dibromoimidazo[1,2-a]pyridine: A Framework for Comprehensive Safety

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the novel molecular landscape of compounds like 3,6-Dibromoimidazo[1,2-a]pyridine offers significant opportunities. As a substituted imidazo[1,2-a]pyridine, it belongs to a class of heterocyclic compounds with a wide range of biological activities, making it a valuable building block in medicinal chemistry.[1] However, with great potential comes the responsibility of ensuring the highest standards of safety. This guide provides a comprehensive framework for the safe handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). The principles and protocols outlined here are designed to be a self-validating system, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Primary Routes of Exposure: Inhalation of dust particles, skin contact, and eye contact.[2]

  • Physical State: Solid, likely a powder or crystalline material.[4]

  • Potential Health Effects: Based on related structures, may cause skin irritation, serious eye irritation, and respiratory tract irritation.[6] Harmful if swallowed.[5][6]

Core Principles of Personal Protective Equipment (PPE)

Personal Protective Equipment is the final barrier between you and a potential hazard.[7] Its selection should be dictated by a thorough risk assessment of the procedures you are undertaking. For a solid compound of this nature, the primary goals of PPE are to prevent inhalation of airborne particulates and to avoid direct contact with the skin and eyes.[8]

A Hierarchy of Controls for Safe Handling

Before relying solely on PPE, it is crucial to implement a hierarchy of controls to minimize exposure. This approach provides multiple layers of protection.

Hierarchy of Controls Elimination Elimination Substitution Substitution FumeHood Chemical Fume Hood Ventilation Ventilation SOPs Standard Operating Procedures (SOPs) Training Training PPE Personal Protective Equipment (PPE)

Caption: Hierarchy of controls for managing chemical exposure.

Essential PPE for Handling this compound

The following table summarizes the recommended PPE for handling this compound. This should be considered the minimum requirement, and a more stringent approach may be necessary depending on the scale and nature of the work.

Body PartRecommended PPEStandard/SpecificationRationale
Eyes and Face Chemical Splash Goggles and Face ShieldANSI Z87.1Goggles provide primary protection against dust and splashes.[9] A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.[9][10]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)ASTM F739Prevents direct skin contact.[10] Double-gloving is recommended, especially for prolonged handling. Always check glove manufacturer's compatibility charts for specific breakthrough times.
Body Flame-Resistant Laboratory CoatNFPA 2112Protects skin and personal clothing from contamination.[9] A fully buttoned lab coat is essential.[7]
Respiratory NIOSH-approved N95 Respirator or higherNIOSH 42 CFR 84Required when handling the solid outside of a certified chemical fume hood to prevent inhalation of airborne particles.[10] For procedures that may generate significant dust, a powered air-purifying respirator (PAPR) may be necessary.
Feet Closed-toe, liquid-resistant shoesASTM F2413Protects feet from spills and falling objects.[7]

Step-by-Step Guide to Safe Handling and Operations

Adherence to a strict, step-by-step protocol is paramount for ensuring safety. The following workflow is designed to guide you through the process of handling this compound from preparation to disposal.

Pre-Operational Phase: Preparation and Planning
  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[11]

  • Gather Materials: Ensure all necessary equipment, including weighing paper, spatulas, and reaction vessels, are clean and readily accessible within the fume hood.

  • PPE Donning: Before entering the designated area, don all required PPE as outlined in the table above. Ensure a proper fit for all items, especially your respirator.

Operational Phase: Handling and Experimental Work
  • Weighing: Carefully weigh the required amount of the solid compound on weighing paper. Avoid creating dust by handling the material gently.

  • Transfer: Use a clean spatula to transfer the solid to the reaction vessel. If any material is spilled, follow the accidental release measures outlined below.

  • Reaction Setup: Once the compound is in the reaction vessel, proceed with your experimental setup within the fume hood. Keep the sash at the lowest practical height.

Post-Operational Phase: Decontamination and Disposal
  • Decontamination: Wipe down all surfaces within the fume hood that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.

  • Waste Disposal: All disposable materials, including gloves, weighing paper, and contaminated paper towels, should be placed in a clearly labeled hazardous waste container.[3][4][11] Unused or waste this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[11]

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, face shield, and goggles, and finally the respirator. Wash your hands thoroughly with soap and water after removing all PPE.[5]

Emergency Procedures: Planning for the Unexpected

Even with the best precautions, accidents can happen. Being prepared with a clear and concise emergency plan is essential.

Accidental Release Measures
  • Evacuate: If a significant spill occurs, evacuate the immediate area and alert your colleagues and supervisor.

  • Ventilate: Ensure the area is well-ventilated.

  • Cleanup: For small spills, and only if you are trained to do so, don the appropriate PPE (including respiratory protection) and gently sweep up the solid material, avoiding dust generation.[2] Place the collected material in a sealed container for hazardous waste disposal.[11]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3][4] Seek immediate medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.[3][4] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[3][4] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.